Product packaging for Bis(trimethylsilyl)carbodiimide(Cat. No.:CAS No. 1000-70-0)

Bis(trimethylsilyl)carbodiimide

Cat. No.: B093060
CAS No.: 1000-70-0
M. Wt: 186.4 g/mol
InChI Key: KSVMTHKYDGMXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(trimethylsilyl)carbodiimide (BTMSC) is a valuable and versatile synthetic intermediate, primarily used as an efficient reagent for introducing a carbodiimide moiety. With the molecular formula C7H18N2Si2 and CAS number 1000-70-0, it is characterized as a moisture-sensitive, clear liquid with a boiling point of 163-164°C and a density of 0.823 g/mL. In research, BTMSC serves as an irreplaceable precursor for the synthesis of numerous N-heterocycles. The carbodiimide functional group is a key structural element found in various drugs and natural products. A significant application is its use in the preparation of pyrimidines, which are essential building blocks for RNA and DNA, making them indispensable in biomedical research and the development of pharmaceuticals. The compound acts as an organic synthon, facilitating the construction of complex nitrogen-containing frameworks from basic starting materials in a streamlined manner. This product is classified as a flammable liquid and may cause skin and serious eye irritation. It must be stored under inert gas in a cool, dark place and handled with appropriate personal protective equipment. This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2Si2 B093060 Bis(trimethylsilyl)carbodiimide CAS No. 1000-70-0

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C7H18N2Si2/c1-10(2,3)8-7-9-11(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVMTHKYDGMXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=C=N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061379
Record name Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-70-0
Record name Bis(trimethylsilyl)carbodiimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanamine, N,N'-methanetetraylbis(1,1,1-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-methanetetraylbis[1,1,1-trimethylsilylamine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Bis(trimethylsilyl)carbodiimide from Lithium Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of bis(trimethylsilyl)carbodiimide from lithium cyanamide (B42294). The content herein is curated for professionals in chemical research and drug development, offering a comprehensive look at the experimental protocol, reaction parameters, and product characterization.

Introduction

This compound (BTSC) is a versatile reagent in organic synthesis and a valuable precursor in materials science. Its applications range from the synthesis of N-heterocycles to the production of silicon carbonitride ceramics.[1][2] The synthesis of BTSC from lithium cyanamide (Li₂CN₂) and chlorotrimethylsilane (B32843) (TMSCl) presents a direct and efficient one-step method, offering advantages over more complex, multi-step procedures that start from less basic raw materials.[3] This guide will focus on this streamlined synthetic route.

Reaction Scheme and Mechanism

The synthesis proceeds via a salt metathesis reaction where the nucleophilic cyanamide dianion displaces the chloride from two equivalents of chlorotrimethylsilane.

Reaction:

Li₂CN₂ + 2 (CH₃)₃SiCl → (CH₃)₃Si-N=C=N-Si(CH₃)₃ + 2 LiCl

The reaction is typically carried out in a mixed solvent system to ensure the solubility of reactants and facilitate the precipitation of the lithium chloride byproduct.[3]

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of this compound from lithium cyanamide.[3]

3.1. Materials and Reagents

Reagent/MaterialFormulaPuritySupplierNotes
Lithium CyanamideLi₂CN₂≥95%N/ACan be prepared from LiH and graphite (B72142) under N₂.[3]
Chlorotrimethylsilane(CH₃)₃SiCl≥98%Sigma-AldrichShould be freshly distilled before use.
Diethyl ether (anhydrous)(C₂H₅)₂O≥99.7%Sigma-Aldrich
Acetone (B3395972) (anhydrous)C₃H₆O≥99.5%Sigma-Aldrich
Nitrogen Gas (inert)N₂High PurityFor maintaining an inert atmosphere.

3.2. Equipment

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Inert gas (Nitrogen or Argon) manifold

  • Cannula for liquid transfer

  • Rotary evaporator

  • Distillation apparatus

3.3. Procedure

  • Reaction Setup: In a nitrogen-filled glovebox, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with lithium cyanamide (1.0 eq). The flask is then sealed with a septum and removed from the glovebox.

  • Solvent Addition: Anhydrous diethyl ether and anhydrous acetone are added to the flask via syringe in a 7:1 ratio. The suspension is stirred to ensure good mixing.

  • Reagent Addition: Freshly distilled chlorotrimethylsilane (2.2 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 1.5 hours. The formation of a white precipitate (lithium chloride) will be observed.

  • Workup: After the reaction is complete, the solid lithium chloride is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of anhydrous diethyl ether.

  • Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvents. The resulting crude product is then purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[4]

3.4. Reaction Workflow Diagram

SynthesisWorkflow Workflow for this compound Synthesis A 1. Charge Schlenk flask with Li₂CN₂ (in glovebox) B 2. Add anhydrous Et₂O:Acetone (7:1) A->B C 3. Add TMSCl dropwise at RT B->C D 4. Stir for 1.5 hours at RT C->D E 5. Filter to remove LiCl D->E F 6. Concentrate filtrate (Rotary Evaporation) E->F G 7. Purify by vacuum distillation F->G H Pure this compound G->H

Caption: A step-by-step workflow for the synthesis of this compound.

Quantitative Data

4.1. Reaction Parameters and Yield

ParameterValueReference
Reactant Ratio (Li₂CN₂:TMSCl)1 : 2.2[3]
Solvent SystemDiethyl ether : Acetone (7:1)[3]
Reaction TemperatureRoom Temperature[3]
Reaction Time1.5 hours[3]
Isolated Yield80%[3]
GC Yield84%[3]

4.2. Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₈N₂Si₂[4]
Molecular Weight186.41 g/mol [4]
AppearanceColorless to pale yellow liquid[4]
Boiling Point164 °C[5]
Density0.821 g/mL at 25 °C[5]
Refractive Index1.4320-1.4360 @ 20 °C[4]

Characterization Data

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (δ)MultiplicitySolventReference
¹H NMR~0.1-0.2 ppmsingletCDCl₃[6]
¹³C NMR~1.5 ppm (CH₃)quartetCDCl₃[7]
~125 ppm (N=C=N)singletCDCl₃[7]

5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The most prominent feature in the FTIR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=N group.

Functional GroupWavenumber (cm⁻¹)DescriptionReference
N=C=N~2150 - 2200Asymmetric stretch[8]
Si-CH₃~1250 and ~840Bending vibrations[8]

Logical Relationship Diagram

LogicalRelationship Key Relationships in the Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Li2CN2 Lithium Cyanamide (Li₂CN₂) BTSC This compound (BTSC) Li2CN2->BTSC TMSCl Chlorotrimethylsilane (TMSCl) TMSCl->BTSC Solvent Et₂O:Acetone (7:1) Solvent->BTSC facilitates Temperature Room Temperature Temperature->BTSC enables LiCl Lithium Chloride (LiCl)

Caption: Interdependencies of reactants, conditions, and products in the synthesis.

Conclusion

The synthesis of this compound from lithium cyanamide offers a highly efficient and direct route to this valuable chemical intermediate. The use of a mixed solvent system is crucial for achieving high yields by preventing side reactions.[3] The straightforward, one-step nature of this reaction, conducted at room temperature, makes it an attractive method for laboratory and potential industrial-scale production. Proper characterization using NMR and FTIR spectroscopy is essential to confirm the identity and purity of the final product.

References

An In-Depth Technical Guide to Bis(trimethylsilyl)carbodiimide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl)carbodiimide (BTSC) is a versatile and highly reactive organosilicon compound with the chemical formula (CH₃)₃Si-N=C=N-Si(CH₃)₃. Its unique chemical structure, characterized by a carbodiimide (B86325) core flanked by two trimethylsilyl (B98337) groups, imparts a range of useful properties that have led to its application in diverse fields, including organic synthesis, polymer chemistry, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its significant applications, particularly as a precursor for N-heterocycles, guanidines, and advanced ceramic materials.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is sensitive to moisture and should be handled under an inert atmosphere.[1] The key physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₇H₁₈N₂Si₂[1][2]
Molecular Weight 186.41 g/mol [2]
Boiling Point 163-164 °C[1]
Melting Point -23 °C[3]
Density 0.821 - 0.823 g/mL at 25 °C[1][3]
Refractive Index (n²⁰/D) 1.433 - 1.435[3]
Flash Point 41 - 42 °C[2][3]
Vapor Pressure 2.43 mmHg at 25°C[4]
Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the asymmetric stretching vibration of the N=C=N group, which typically appears in the range of 2150-2250 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A single sharp peak is observed for the eighteen equivalent protons of the two trimethylsilyl groups, typically appearing around δ 0.1-0.2 ppm relative to tetramethylsilane (B1202638) (TMS).[1][6]

  • ¹³C NMR: The spectrum shows two distinct signals. The signal for the carbon atoms of the trimethylsilyl groups appears at approximately δ 1-2 ppm. The central carbodiimide carbon (N=C =N) gives a characteristic signal further downfield, around δ 144.9 ppm.[1][7]

  • ²⁹Si NMR: A signal around δ -1.2 ppm is characteristic of the silicon atoms in the trimethylsilyl groups.[1]

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways involve the loss of methyl groups from the trimethylsilyl moieties.[1][8]

Chemical Reactivity and Applications

This compound serves as a valuable reagent in a variety of chemical transformations, primarily acting as a source of the carbodiimide moiety.

Synthesis of N-Heterocycles and Amidines

A cornerstone of this compound's reactivity is its role as a precursor for the synthesis of various nitrogen-containing heterocycles and N,N'-disubstituted amidines. The electrophilic central carbon of the carbodiimide is susceptible to attack by a wide range of nucleophiles. This reactivity provides a direct and efficient pathway to complex nitrogen-containing frameworks.[1]

Synthesis of Guanidines

The reaction of this compound with primary and secondary amines provides a route to N,N',N''-trisubstituted guanidines. This transformation is a direct and atom-economical method for constructing the guanidine (B92328) functional group, which is a common motif in medicinal chemistry.[4][9]

Precursor to Silicon Carbonitride (SiCN) Ceramics

A significant application of this compound is in materials science, where it serves as a key precursor for the synthesis of silicon carbonitride (SiCN) ceramics.[10] These materials are known for their high-temperature stability and mechanical strength. The synthesis involves the reaction of this compound with chlorosilanes to form a preceramic polymer, polysilylcarbodiimide, which is then converted to the final ceramic material through pyrolysis.[9][11]

The general workflow for the synthesis of SiCN ceramics from this compound is depicted in the following diagram:

SiCN_Synthesis_Workflow BTSC This compound Polycondensation Polycondensation BTSC->Polycondensation Chlorosilane Dichlorosilane (e.g., R2SiCl2) Chlorosilane->Polycondensation Polymer Polysilylcarbodiimide (Preceramic Polymer) Polycondensation->Polymer Byproduct1 Trimethylsilyl Chloride (byproduct) Polycondensation->Byproduct1 Pyrolysis Pyrolysis Polymer->Pyrolysis SiCN SiCN Ceramic Pyrolysis->SiCN Byproduct2 Volatile byproducts Pyrolysis->Byproduct2

Workflow for SiCN Ceramic Synthesis.
Reactions with Alcohols and Amines

This compound can react with alcohols to form O-alkyl-N,N'-bis(trimethylsilyl)isoureas. Similarly, its reaction with amines can lead to the formation of guanidine derivatives, as mentioned earlier. These reactions highlight its utility as a versatile building block in organic synthesis.

Experimental Protocols

Synthesis of this compound from Dicyandiamide (B1669379) and Hexamethyldisilazane (B44280)

This method provides a convenient route to this compound from readily available starting materials.[12]

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dicyandiamide and a catalytic amount of ammonium sulfate.

  • Add an excess of hexamethyldisilazane and the inert solvent.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by observing the evolution of ammonia (B1221849).

  • After the reaction is complete (cessation of ammonia evolution), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.

Synthesis of a Polysilylcarbodiimide Precursor for SiCN Ceramics

This protocol describes the synthesis of a preceramic polymer from this compound and a dichlorosilane.

Materials:

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous toluene.

  • Add a catalytic amount of pyridine (B92270) to the solution.

  • Slowly add dichlorodimethylsilane to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.

  • The byproduct, trimethylsilyl chloride, can be removed by distillation.

  • The resulting polysilylcarbodiimide solution can be used directly for the next step or the solvent can be removed under vacuum to yield the preceramic polymer.

Polysilylcarbodiimide_Synthesis Start Start: Dissolve BTSC in Toluene Add_Catalyst Add Pyridine (catalyst) Start->Add_Catalyst Add_Dichlorosilane Slowly add Dichlorodimethylsilane Add_Catalyst->Add_Dichlorosilane Reflux Reflux Reaction Mixture Add_Dichlorosilane->Reflux Remove_Byproduct Remove Trimethylsilyl Chloride (distillation) Reflux->Remove_Byproduct Product End: Polysilylcarbodiimide Solution Remove_Byproduct->Product

Experimental Workflow for Polysilylcarbodiimide Synthesis.
Pyrolysis of Polysilylcarbodiimide to SiCN Ceramics

This protocol outlines the conversion of the preceramic polymer into the final ceramic material.

Materials:

  • Polysilylcarbodiimide (from the previous step)

Procedure:

  • The polysilylcarbodiimide is placed in a tube furnace.

  • The furnace is purged with an inert gas (e.g., argon or nitrogen).

  • The temperature is gradually increased to a high temperature (typically >1000 °C) according to a specific heating program.

  • The material is held at the peak temperature for a defined period to allow for complete ceramization.

  • The furnace is then cooled down to room temperature under the inert atmosphere.

  • The resulting black or dark-colored solid is the SiCN ceramic.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It is also moisture-sensitive and should be stored under an inert gas in a cool, dark place.[1] When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent with a broad spectrum of applications in organic synthesis and materials science. Its unique reactivity profile allows for the efficient construction of various nitrogen-containing compounds and serves as a crucial precursor for high-performance silicon carbonitride ceramics. The experimental protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this important organosilicon compound. As research in these areas continues to advance, the demand for and applications of this compound are expected to grow.

References

Bis(trimethylsilyl)carbodiimide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

Chemical Name: Bis(trimethylsilyl)carbodiimide

CAS Number: 1000-70-0[1][2][3][4]

Molecular Formula: C₇H₁₈N₂Si₂[1][2][3]

Molecular Weight: 186.40 g/mol [3][4]

Molecular Structure:

Synonyms: N,N'-Bis(trimethylsilyl)carbodiimide, 1,3-Bis(trimethylsilyl)carbodiimide, BTSC[1]

Physical and Chemical Properties

This compound is a colorless to pale yellow, moisture-sensitive liquid.[1] It is a highly reactive compound widely utilized in organic synthesis as a versatile reagent. The presence of two trimethylsilyl (B98337) groups enhances its reactivity and solubility in many organic solvents.[1]

PropertyValueReference
Appearance Colorless to pale yellow liquid[1]
Boiling Point 164 °C[5][6]
Density 0.821 g/mL at 25 °C[6]
Refractive Index 1.434 at 20 °C[6]
Flash Point 41 °C[5]
Solubility Miscible with diethyl ether, dioxane, benzene, and carbon tetrachloride[7]

Synthesis of this compound

A common and efficient method for the laboratory synthesis of this compound involves the reaction of lithium cyanamide (B42294) (Li₂CN₂) with chlorotrimethylsilane (B32843) (TMSCl). This method provides a direct route to the target compound.

Experimental Protocol: Synthesis from Lithium Cyanamide

Materials:

  • Lithium cyanamide (Li₂CN₂)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous toluene (B28343)

  • Anhydrous hexane

  • Anhydrous diethyl ether

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend lithium cyanamide in anhydrous toluene.

  • To this suspension, add a solution of chlorotrimethylsilane in anhydrous toluene dropwise at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 3 hours.[8]

  • After the reaction is complete, centrifuge the mixture to separate the lithium chloride precipitate.

  • Transfer the supernatant to a clean, dry Schlenk flask via cannula.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in various synthetic transformations, particularly in the construction of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.

Amide Bond Formation

This compound can be utilized as a coupling agent to facilitate the formation of amide bonds from carboxylic acids and amines. The reaction proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Experimental Protocol: General Amide Synthesis

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

  • Nitrogen gas supply

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Add 1.1 equivalents of this compound to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add 1.0 equivalent of the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a small amount of water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Synthesis of Pyrimidines

A significant application of this compound is in the synthesis of pyrimidine (B1678525) derivatives, which are core structures in many biologically active compounds, including nucleobases. For example, 2,4-diaminopyrimidines can be synthesized from the reaction of guanidine (B92328) with a suitable three-carbon synthon, a reaction where a carbodiimide (B86325) can act as a key building block.

Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine (B92962)

This protocol describes a general synthesis of 2,4-diaminopyrimidine from guanidine and a β-alkoxyacrylonitrile, a reaction that can be adapted for carbodiimide chemistry.

Materials:

Procedure:

  • Prepare a solution of guanidine (1.15 equivalents) in isopropanol.

  • In a separate flask, dissolve β-ethoxyacrylonitrile (1.0 equivalent) in isopropanol and heat to 68-70 °C.

  • Add the guanidine solution dropwise to the heated β-ethoxyacrylonitrile solution over 1.5 hours.

  • Stir the reaction mixture at 69-70 °C for 2.5 hours.[2]

  • Distill off the isopropanol until the bottom temperature reaches approximately 98 °C.

  • Digest the residue in toluene or n-heptane at 60 °C for 1 hour to precipitate the crude product.

  • Isolate the solid by filtration to obtain crude 2,4-diaminopyrimidine.

Precursor for Advanced Materials

This compound serves as a valuable precursor in materials science for the synthesis of silicon carbonitride (SiCN) ceramics. These materials are known for their high-temperature stability and mechanical strength. The process involves the formation of a preceramic polymer followed by pyrolysis.

Experimental Workflow: Synthesis of SiCN Ceramics

The general workflow involves the reaction of this compound with a chlorosilane to form a polysilylcarbodiimide, which is then pyrolyzed to yield the ceramic material.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

  • Use in a well-ventilated area, preferably in a fume hood.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Store under an inert gas.

In Case of Exposure:

  • Skin Contact: Immediately wash with plenty of soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

Spectroscopic Analysis of Bis(trimethylsilyl)carbodiimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)carbodiimide, with the chemical formula (CH₃)₃Si-N=C=N-Si(CH₃)₃, is a highly reactive and versatile reagent in organic synthesis. Its utility spans from the creation of complex heterocyclic structures to its role as a precursor for advanced materials. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a consolidated overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of specific, publicly accessible raw data, this guide presents a summary of expected spectral characteristics based on available information and analogous compounds.

Spectroscopic Data

The structural symmetry of this compound, where two equivalent trimethylsilyl (B98337) groups are attached to the carbodiimide (B86325) backbone, results in simplified NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Summary of Expected NMR Spectroscopic Data for this compound

NucleusExpected Chemical Shift (δ) ppmMultiplicityNotes
¹H~0.2SingletThe 18 equivalent protons of the two trimethylsilyl groups are expected to produce a single, sharp signal.
¹³C~1 (Si(CH₃)₃), ~120-130 (-N=C=N-)Singlet, SingletTwo signals are anticipated: one for the methyl carbons and one for the central carbodiimide carbon.
²⁹Si0 to -20SingletThe chemical shift is expected in the region typical for aminosilanes.
Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound is the strong, characteristic absorption band of the carbodiimide (-N=C=N-) functional group.

Table 2: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensityFunctional Group
~2960, ~2900C-H stretchMedium-StrongTrimethylsilyl (-Si(CH₃)₃)
~2135Asymmetric -N=C=N- stretchStrong, SharpCarbodiimide (-N=C=N-)[1]
~1250Si-CH₃ symmetric deformationStrongTrimethylsilyl (-Si(CH₃)₃)
~840Si-C stretch / CH₃ rockStrongTrimethylsilyl (-Si(CH₃)₃)

Experimental Protocols

Given that this compound is a moisture-sensitive liquid, all handling and sample preparation for spectroscopic analysis must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

NMR Spectroscopy

1. Sample Preparation:

  • In a glovebox or under a positive pressure of inert gas, dissolve approximately 10-20 mg of this compound in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆). The solvent should be previously degassed and stored over molecular sieves.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely. For prolonged or sensitive experiments, a J. Young valve NMR tube is recommended to ensure an airtight seal.

2. Data Acquisition (¹H, ¹³C, ²⁹Si):

  • Instrument: A high-resolution Fourier-transform NMR spectrometer.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm is typically used as an internal standard for ¹H and ¹³C NMR. For ²⁹Si NMR, TMS can also be used as an external or internal reference.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Due to the simple nature of the expected spectrum, a small number of scans (e.g., 8-16) should suffice.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • ²⁹Si NMR: This nucleus has a low gyromagnetic ratio and a long relaxation time, making it less sensitive. Use of polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) is recommended to enhance signal intensity. A longer relaxation delay between pulses may be required.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid Film):

  • Inside a glovebox or under a flow of inert gas, place one to two drops of neat this compound onto a dry, polished salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top and gently press to form a thin, uniform liquid film.

  • Secure the plates in a demountable cell holder.

2. Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Background: Record a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and water vapor contributions.

  • Sample Spectrum: Place the sample holder in the spectrometer's beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, promptly disassemble the salt plates in a fume hood and clean them thoroughly with a dry, non-hydroxylic solvent (e.g., anhydrous dichloromethane (B109758) or hexane) to prevent damage from hydrolysis.

Workflow Diagrams

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Prep Sample Preparation (Inert Atmosphere) NMR_Acquire Data Acquisition (¹H, ¹³C, ²⁹Si) NMR_Prep->NMR_Acquire NMR_Process Data Processing (Referencing, Phasing) NMR_Acquire->NMR_Process NMR_Analysis Spectral Analysis NMR_Process->NMR_Analysis IR_Prep Sample Preparation (Neat Liquid Film) IR_Acquire Data Acquisition IR_Prep->IR_Acquire IR_Process Data Processing (Background Subtraction) IR_Acquire->IR_Process IR_Analysis Spectral Analysis IR_Process->IR_Analysis Start This compound Sample Start->NMR_Prep Start->IR_Prep Logical_Relationship Molecule This compound Structure Symmetry Molecular Symmetry (Two equivalent Si(CH₃)₃ groups) Molecule->Symmetry IR_Feature Characteristic IR Absorption (-N=C=N- stretch) Molecule->IR_Feature NMR_Signal Simplified NMR Spectra (e.g., single ¹H signal) Symmetry->NMR_Signal

References

The Core Mechanism of Bis(trimethylsilyl)carbodiimide in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)carbodiimide (BTSC), with the chemical formula (CH₃)₃Si-N=C=N-Si(CH₃)₃, is a highly reactive organosilicon compound that serves as a powerful tool in modern organic synthesis. Its utility stems from the presence of the carbodiimide (B86325) functional group flanked by two trimethylsilyl (B98337) (TMS) groups. This unique structure imparts distinct reactivity, enabling its use as a potent dehydrating agent, a coupling reagent for the formation of esters and amides, and a versatile building block for the synthesis of various nitrogen-containing heterocycles, including ureas and guanidines. This technical guide provides a comprehensive overview of the core mechanisms of action of BTSC in key organic transformations, supported by experimental insights and visual aids to facilitate a deeper understanding for researchers and professionals in drug development and chemical sciences.

Core Principles of Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the central carbon atom of the carbodiimide moiety and the lability of the silicon-nitrogen bonds. The trimethylsilyl groups act as activators and protecting groups, enhancing the electrophilicity of the carbodiimide carbon and facilitating the departure of leaving groups.

The general mechanism of carbodiimide-mediated reactions involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide, with the concomitant formation of a urea (B33335) byproduct.[1] In the case of BTSC, the byproduct is N,N'-bis(trimethylsilyl)urea, which is often volatile or easily removed.

Mechanism of Action in Key Organic Reactions

Esterification of Carboxylic Acids

The esterification of carboxylic acids using BTSC proceeds through the initial activation of the carboxylic acid. The lone pair of electrons on the carboxylic oxygen attacks the central carbon of the carbodiimide, leading to the formation of a highly reactive O-trimethylsilyl-N,N'-bis(trimethylsilyl)isourea intermediate. This intermediate serves as an excellent acylating agent. Subsequent nucleophilic attack by an alcohol on the carbonyl carbon of the activated acid leads to the formation of the desired ester and N,N'-bis(trimethylsilyl)urea.

Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate O-acylisourea Intermediate RCOOH->Intermediate Activation BTSC This compound (TMS-N=C=N-TMS) BTSC->Intermediate Ester Ester (R-COOR') Intermediate->Ester Nucleophilic Attack Urea N,N'-Bis(trimethylsilyl)urea (TMS-NH-CO-NH-TMS) Intermediate->Urea ROH Alcohol (R'-OH) ROH->Ester

Esterification Reaction Pathway

Experimental Protocol: General Procedure for Esterification using this compound

Note: Specific reaction conditions may vary depending on the substrates. The following is a general guideline.

  • To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0-1.5 equiv.).

  • Add this compound (1.1-1.2 equiv.) dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired ester.

Amidation of Carboxylic Acids

Similar to esterification, the amidation of carboxylic acids with BTSC begins with the formation of the O-acylisourea intermediate.[1] This activated species then readily reacts with a primary or secondary amine. The more nucleophilic amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the stable amide bond and N,N'-bis(trimethylsilyl)urea.[1][3]

Amidation_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate O-acylisourea Intermediate RCOOH->Intermediate Activation BTSC This compound (TMS-N=C=N-TMS) BTSC->Intermediate Amide Amide (R-CONR'R'') Intermediate->Amide Nucleophilic Attack Urea N,N'-Bis(trimethylsilyl)urea (TMS-NH-CO-NH-TMS) Intermediate->Urea Amine Amine (R'R''NH) Amine->Amide

Amidation Reaction Pathway

Experimental Protocol: General Procedure for Amidation using this compound

Note: Specific reaction conditions may vary depending on the substrates. The following is a general guideline.

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add the amine (1.0-1.2 equiv.) to the solution.

  • Slowly add this compound (1.1-1.2 equiv.) to the reaction mixture at 0 °C or room temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • The crude product is then purified by flash chromatography to yield the desired amide.

Synthesis of Ureas

This compound can serve as a direct precursor for the synthesis of substituted ureas. The reaction involves the addition of an amine to the central carbon of the carbodiimide. The initial adduct, a silylated guanidine-like species, is then hydrolyzed to yield the corresponding urea. The trimethylsilyl groups facilitate the initial nucleophilic attack and are subsequently removed during workup.

Urea_Synthesis_Mechanism Amine Amine (R-NH₂) Adduct Silylated Adduct Amine->Adduct Nucleophilic Addition BTSC This compound (TMS-N=C=N-TMS) BTSC->Adduct Urea Substituted Urea (R-NH-CO-NH-TMS) Adduct->Urea Hydrolysis Hydrolysis Urea->Hydrolysis FinalUrea Final Urea Product Hydrolysis->FinalUrea

Urea Synthesis Pathway

Experimental Protocol: General Procedure for the Synthesis of Ureas using this compound

Note: This is a general representation; specific conditions can vary.

  • A solution of the primary or secondary amine (1.0 equiv.) in an anhydrous solvent such as toluene (B28343) or dichloromethane is prepared under an inert atmosphere.

  • This compound (1.0 equiv.) is added to the solution, and the mixture is stirred at room temperature or heated to reflux.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled, and a hydrolytic workup (e.g., addition of water or dilute acid) is performed to cleave the silyl (B83357) groups.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

  • Purification by recrystallization or column chromatography affords the desired substituted urea.

Synthesis of Guanidines

The synthesis of guanidines using BTSC follows a similar pathway to urea synthesis, but with the addition of a second equivalent of an amine. The initial adduct formed from the reaction of one equivalent of amine with BTSC is a reactive intermediate that can be attacked by a second amine molecule. Subsequent hydrolysis of the silylated guanidine (B92328) product yields the final guanidine derivative. The use of different amines in a stepwise manner allows for the synthesis of unsymmetrically substituted guanidines.

Guanidine_Synthesis_Mechanism Amine1 Amine 1 (R-NH₂) Adduct1 Silylated Adduct 1 Amine1->Adduct1 Addition BTSC This compound (TMS-N=C=N-TMS) BTSC->Adduct1 Adduct2 Silylated Guanidine Adduct1->Adduct2 Addition Amine2 Amine 2 (R'-NH₂) Amine2->Adduct2 Guanidine Substituted Guanidine Adduct2->Guanidine Hydrolysis Hydrolysis Guanidine->Hydrolysis FinalGuanidine Final Guanidine Product Hydrolysis->FinalGuanidine

Guanidine Synthesis Pathway

Experimental Protocol: General Procedure for the Synthesis of Guanidines using this compound

Note: This is a general representation; specific conditions can vary.

  • To a solution of a primary or secondary amine (1.0 equiv.) in an anhydrous, aprotic solvent under an inert atmosphere, add this compound (1.0 equiv.).

  • The mixture is stirred at room temperature or heated, and the formation of the initial adduct can be monitored by spectroscopic methods if desired.

  • A second primary or secondary amine (1.0 equiv.) is then added to the reaction mixture.

  • The reaction is continued until completion, as indicated by TLC or LC-MS.

  • A hydrolytic workup is performed to remove the trimethylsilyl groups.

  • The guanidine product is isolated by extraction and purified by crystallization or chromatography.

Quantitative Data

While extensive quantitative data for a wide range of substrates using this compound is not compiled in a single source, the following table summarizes representative yields found in the literature for analogous carbodiimide-mediated reactions. These values can serve as a general benchmark for the expected efficiency of BTSC.

Reaction TypeSubstratesCoupling ReagentCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)
AmidationBenzoic Acid, BenzylamineEDCHOBtDCM251293
AmidationBenzoic Acid, AmmoniaEDCHOBtDMF0 to 251885
EsterificationMonoethyl fumarate, tert-Butyl alcoholDCCDMAPDichloromethane0 to RT376-81[2]
GuanidylationN,N-diisopropylcarbodiimide, Aniline-[HMIM][BF₄]Ionic LiquidRT-High

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCC: Dicyclohexylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane, DMF: Dimethylformamide, [HMIM][BF₄]: 1-Hexyl-3-methylimidazolium tetrafluoroborate.

Conclusion

This compound is a versatile and highly effective reagent in organic synthesis. Its mode of action, centered around the activation of carboxylic acids and its susceptibility to nucleophilic attack, enables the efficient construction of a variety of important chemical bonds and molecular scaffolds. The trimethylsilyl groups play a crucial role in modulating its reactivity and facilitating purification. The mechanistic understanding and experimental protocols outlined in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable compound in their endeavors. Further exploration into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the applications of this compound in the synthesis of complex molecules.

References

Navigating the Challenges of a Versatile Reagent: A Technical Guide to the Moisture Sensitivity and Storage of Bis(trimethylsilyl)carbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – Bis(trimethylsilyl)carbodiimide (BTSC) is a highly reactive and versatile reagent frequently employed by researchers, scientists, and drug development professionals in a variety of synthetic applications, including the formation of amides, esters, and the synthesis of complex molecules such as nucleoside analogues. However, its utility is intrinsically linked to its significant sensitivity to moisture, which can lead to degradation of the reagent, formation of unwanted byproducts, and ultimately, compromise the integrity and yield of synthetic procedures. This in-depth technical guide provides a comprehensive overview of the moisture sensitivity of this compound, outlines stringent storage and handling protocols, and presents detailed experimental methodologies for its quantitative analysis.

Understanding the Instability: The Reaction with Water

This compound readily reacts with water and ambient moisture, undergoing hydrolysis to yield hexamethyldisiloxane (B120664) (a flammable byproduct) and cyanamide (B42294).[1] The cyanamide can further react or decompose, introducing impurities into the reaction mixture. This reactivity underscores the critical need for anhydrous conditions during its storage and use.

The proposed hydrolysis pathway is a multi-step process initiated by the nucleophilic attack of water on one of the silicon atoms, followed by rearrangement and eventual cleavage of the silicon-nitrogen bonds.

G cluster_hydrolysis Proposed Hydrolysis Pathway of this compound BTSC This compound (Me₃Si-N=C=N-SiMe₃) Intermediate1 Unstable Intermediate BTSC->Intermediate1 + H₂O (nucleophilic attack) H2O Water (H₂O) HMDS Hexamethyldisiloxane ((Me₃Si)₂O) Intermediate1->HMDS Elimination Cyanamide Cyanamide (H₂N-C≡N) Intermediate1->Cyanamide Urea_deriv Bis(trimethylsilyl)urea (from further reaction) Cyanamide->Urea_deriv + H₂O (further hydrolysis)

Caption: Proposed hydrolysis of this compound.

Storage and Handling: A Protocol for Purity

To mitigate the deleterious effects of moisture, rigorous storage and handling procedures are paramount. The following recommendations are based on best practices for managing highly reactive, moisture-sensitive reagents.[2][3]

Storage Conditions Summary

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed, amber glass bottle with a septum-sealed capProtects from light and allows for anhydrous transfer of the reagent.
Temperature Cool, dry location (2-8 °C recommended)Reduces the rate of potential degradation reactions.
Location Well-ventilated, dedicated storage cabinet for reactive chemicalsEnsures safety and prevents cross-contamination.
Incompatible Materials Acids, Alcohols, Oxidizing Agents, PeroxidesAvoids violent reactions and degradation.[1]

Handling Workflow

The proper handling of this compound is crucial to maintain its integrity. The following workflow outlines the recommended procedure for its use in a laboratory setting.

G cluster_workflow Handling Workflow for this compound start Start: Prepare for Synthesis step1 Dry all glassware in an oven and cool under inert gas start->step1 step2 Assemble reaction apparatus under a positive pressure of inert gas step1->step2 step3 Allow BTSC bottle to warm to room temperature step2->step3 step4 Transfer BTSC using a dry, inert gas-flushed syringe or cannula step3->step4 step5 Add BTSC to the reaction mixture under inert atmosphere step4->step5 step6 Seal the BTSC bottle and purge with inert gas before storage step5->step6 end End: Reaction in Progress step6->end

Caption: Recommended workflow for handling this compound.

Experimental Protocols for Moisture Sensitivity Assessment

While qualitative data on the moisture sensitivity of this compound is readily available, quantitative data on its rate of hydrolysis is not extensively published. The following protocols are provided as templates for researchers to quantitatively assess the stability of this compound and similar moisture-sensitive organosilicon compounds.

Protocol 1: Quantitative Analysis of Hydrolysis by ¹H NMR Spectroscopy

This method allows for the in-situ monitoring of the degradation of this compound and the formation of hexamethyldisiloxane.

Objective: To quantify the rate of hydrolysis of this compound in the presence of a known amount of water.

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • High-purity water

  • Internal standard (e.g., mesitylene (B46885) or 1,3,5-trichlorobenzene)

  • NMR tubes with J. Young valves or similar airtight seals

  • Gas-tight syringes

Procedure:

  • Prepare a stock solution of the internal standard in the anhydrous deuterated solvent of a known concentration.

  • In a glovebox or under a stream of inert gas, add a precise volume of the internal standard stock solution to a clean, dry NMR tube.

  • Accurately weigh and add a known amount of this compound to the NMR tube.

  • Using a microsyringe, add a specific, substoichiometric amount of water to the solution.

  • Seal the NMR tube, remove it from the inert atmosphere, and immediately acquire a ¹H NMR spectrum (t=0).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the trimethylsilyl (B98337) protons of this compound (reactant) and hexamethyldisiloxane (product) relative to the integral of the internal standard.

  • Plot the concentration of this compound and hexamethyldisiloxane as a function of time to determine the hydrolysis kinetics.

Protocol 2: Identification of Hydrolysis Byproducts by GC-MS

This method is suitable for identifying and quantifying the volatile products of this compound hydrolysis.

Objective: To identify and quantify the degradation products of this compound upon exposure to moisture.

Materials:

  • This compound

  • Anhydrous solvent (e.g., hexane, dichloromethane)

  • Controlled humidity chamber or a sealed vessel with a known amount of water

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Autosampler vials with septa

Procedure:

  • Prepare a stock solution of this compound in the anhydrous solvent at a known concentration.

  • Aliquots of the stock solution are placed in autosampler vials.

  • Expose the vials to a controlled humidity environment for varying periods.

  • At each time point, cap a vial and analyze the sample by GC-MS.

  • The GC separation will resolve the components of the mixture, and the mass spectrometer will provide mass spectra for identification.

  • Identify the peaks corresponding to this compound, hexamethyldisiloxane, and potentially other silylated byproducts by comparing their mass spectra to libraries and known standards.

  • Quantification can be achieved by using an internal standard and creating calibration curves for the identified compounds.

Application in Drug Development: The Importance of Anhydrous Conditions

This compound is a valuable reagent in the synthesis of modified nucleosides, which are a cornerstone of many antiviral and anticancer drugs.[4][5] It is also utilized in peptide coupling reactions, a fundamental process in the development of peptide-based therapeutics.[6][7] In these sensitive synthetic routes, the presence of water can lead to low yields, the formation of difficult-to-remove impurities, and the failure to obtain the desired product. The stringent control of moisture when using this compound is therefore not merely a matter of good laboratory practice but a critical parameter for the successful development of novel pharmaceutical agents.

Conclusion

The high reactivity that makes this compound a powerful synthetic tool also dictates its pronounced sensitivity to moisture. A thorough understanding of its hydrolysis pathway and the implementation of rigorous storage and handling protocols are essential for any researcher or drug development professional utilizing this reagent. While quantitative kinetic data for its degradation is not widely available, the experimental protocols outlined in this guide provide a framework for generating such crucial information. By adhering to these guidelines, scientists can ensure the reliability of their synthetic procedures and unlock the full potential of this versatile carbodiimide.

References

The Advent of Silylated Carbodiimides: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this in-depth guide illuminates the discovery, history, and synthetic methodologies of silylated carbodiimides, a unique class of organosilicon compounds. This document provides a comprehensive overview, from their initial synthesis to their modern applications, complete with detailed experimental protocols and comparative data.

Discovery and Historical Context

The journey into the world of silylated carbodiimides began in the early 1960s. In 1962, the pioneering work of J. Pump and U. Wannagat led to the first synthesis of a silylated carbodiimide (B86325), specifically N,N'-bis(trimethylsilyl)carbodiimide (BTSC). Their findings were published in the German journal Justus Liebigs Annalen der Chemie. Almost concurrently in the same year, L. Birkofer, A. Ritter, and P. Richter also reported on the synthesis of BTSC in Tetrahedron Letters, highlighting the burgeoning interest in this novel class of compounds.

These initial syntheses marked a significant development in organosilicon chemistry, introducing a versatile reagent with a unique reactivity profile. The introduction of the bulky and electron-donating trimethylsilyl (B98337) groups to the carbodiimide backbone imparted distinct properties compared to their organic counterparts, such as increased solubility in nonpolar organic solvents and altered reactivity, paving the way for new synthetic applications.

Synthetic Methodologies: An Evolving Landscape

Since their initial discovery, a variety of synthetic routes to silylated carbodiimides have been developed. The primary methods involve the reaction of a silicon-containing electrophile with a source of the carbodiimide or cyanamide (B42294) anion.

From Cyanamide and its Salts

One of the earliest and most straightforward methods involves the reaction of cyanamide (H₂NCN) or its salts with a trialkylsilyl halide. The reaction of lithium cyanamide with trimethylsilyl chloride is a representative example of this approach.

From Thiourea (B124793) and Urea (B33335) Derivatives

Silylated carbodiimides can also be prepared from silylated thiourea or urea derivatives. This method typically involves a desulfurization or dehydration step. For instance, the reaction of a 1,3-bis(trimethylsilyl)thiourea with a desulfurizing agent can yield the corresponding silylated carbodiimide.

From Silylamines and a Carbon Source

Another synthetic strategy involves the reaction of silylamines with a suitable one-carbon electrophile. For example, the reaction of hexamethyldisilazane (B44280) (HMDS) with cyanogen (B1215507) chloride or phosgene (B1210022) can produce BTSC, although this method often requires harsh conditions and the handling of highly toxic reagents. A more common variation of this approach is the reaction of HMDS with cyanoguanidine.

Quantitative Data on Bis(trimethylsilyl)carbodiimide (BTSC)

This compound is the most well-studied and commonly utilized silylated carbodiimide. Its physical and spectroscopic properties are well-documented.

PropertyValueReference
Molecular Formula C₇H₁₈N₂Si₂
Molecular Weight 186.41 g/mol
Boiling Point 164 °C[1]
Melting Point -23 °C[1]
Density 0.821 g/mL at 25 °C[1]
Refractive Index 1.4351 at 20 °C[1]
¹H NMR (CDCl₃) δ ~0.2 ppm (s, 18H)
¹³C NMR (CDCl₃) δ ~1.5 ppm (CH₃), δ ~125 ppm (N=C=N)
²⁹Si NMR (CDCl₃) δ ~3.5 ppm
IR (neat) ν ~2180 cm⁻¹ (asymmetric N=C=N stretch)

Detailed Experimental Protocols

The following are detailed experimental protocols for key synthetic methods of N,N'-bis(trimethylsilyl)carbodiimide (BTSC).

Synthesis of BTSC from Cyanamide and Trimethylchlorosilane

Materials:

Procedure:

  • A solution of cyanamide in anhydrous diethyl ether is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

  • Two equivalents of n-butyllithium in hexane are added dropwise to the cooled solution with stirring. The formation of a white precipitate of lithium cyanamide is observed.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete deprotonation.

  • The mixture is then cooled again to -78 °C, and two equivalents of trimethylchlorosilane are added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The precipitated lithium chloride is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by fractional distillation under vacuum to yield pure N,N'-bis(trimethylsilyl)carbodiimide.

Expected Yield: 70-80%

Synthesis of BTSC from Hexamethyldisilazane (HMDS) and Cyanoguanidine

Materials:

  • Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)

  • Cyanoguanidine (Dicyandiamide)

  • Anhydrous toluene (B28343) or xylene

  • Catalytic amount of a strong acid (e.g., sulfuric acid)

Procedure:

  • A mixture of cyanoguanidine and a stoichiometric excess of hexamethyldisilazane is suspended in anhydrous toluene.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by the evolution of ammonia (B1221849) gas.

  • After the reaction is complete (i.e., ammonia evolution ceases), the mixture is cooled to room temperature.

  • The solid byproducts are removed by filtration.

  • The solvent and excess HMDS are removed from the filtrate by distillation at atmospheric pressure.

  • The remaining crude product is purified by fractional distillation under reduced pressure to afford pure N,N'-bis(trimethylsilyl)carbodiimide.

Expected Yield: 60-70%

Logical Relationships and Reaction Mechanisms

The synthesis of silylated carbodiimides involves fundamental principles of nucleophilic substitution at silicon. The following diagrams illustrate the key reaction pathways and a generalized experimental workflow.

Synthesis_Pathways cluster_0 Precursors cluster_1 Reagents cluster_2 Product Cyanamide Cyanamide Silylated Carbodiimide R₃Si-N=C=N-SiR₃ Cyanamide->Silylated Carbodiimide + R₃SiCl Thiourea Thiourea Thiourea->Silylated Carbodiimide + Desulfurizing Agent Silylamine Silylamine Silylamine->Silylated Carbodiimide + C₁ Source R3SiCl R₃SiCl Desulfurizing Agent Desulfurizing Agent Carbon Source C₁ Source Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction Reaction Progress (Stirring, Heating) Reagent_Addition->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification Characterization Characterization (NMR, IR, etc.) Purification->Characterization End End Characterization->End

References

Bis(trimethylsilyl)carbodiimide as a Precursor for Cyanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of bis(trimethylsilyl)carbodiimide (BTSC) as a precursor for the synthesis of cyanamide (B42294). This document covers the chemical properties, reaction mechanisms, and a detailed, representative experimental protocol for the preparation of cyanamide from BTSC. It is intended for an audience with a background in synthetic organic chemistry.

Introduction

This compound, a highly reactive organosilicon compound, serves as a versatile synthon in organic chemistry. Notably, it is recognized as a precursor to cyanamide (H₂NCN) through hydrolysis.[1] This conversion pathway offers a method to generate cyanamide, a key building block in the synthesis of various pharmaceuticals and other biologically active molecules. Cyanamide itself is a valuable reagent, though its handling can be hazardous. The in-situ or controlled generation from a stable precursor like BTSC can be an attractive synthetic strategy.

Properties of Reactants and Products

A summary of the key physical and chemical properties of this compound, cyanamide, and the primary byproduct, hexamethyldisiloxane (B120664), is provided below for easy reference.

PropertyThis compound (BTSC)Cyanamide (H₂NCN)Hexamethyldisiloxane ((TMS)₂O)
Molecular Formula C₇H₁₈N₂Si₂CH₂N₂C₆H₁₈OSi₂
Molar Mass 186.40 g/mol 42.04 g/mol 162.38 g/mol
Appearance Colorless liquid[1]Colorless crystalline solidColorless liquid
Boiling Point 164 °C[1]140 °C (decomposes)99-100 °C
Melting Point -24 to -23 °C[1]44-46 °C-68 °C
Density 0.821 g/cm³ at 25 °C[1]1.28 g/cm³0.764 g/cm³
Solubility Miscible with many organic solvents.[1]Soluble in water, ethanol, ether, chloroform.Insoluble in water; soluble in organic solvents.

Reaction Pathway and Mechanism

The conversion of this compound to cyanamide proceeds via a hydrolysis reaction. The silicon-nitrogen bonds in BTSC are susceptible to cleavage by water. The reaction mechanism involves the nucleophilic attack of water on the silicon atoms, leading to the formation of trimethylsilanol (B90980) (TMSOH) as an intermediate. Two molecules of trimethylsilanol then readily condense to form the thermodynamically stable hexamethyldisiloxane and a molecule of water. The overall reaction is depicted below.

ReactionPathway cluster_reactants Reactants cluster_products Products BTSC This compound (TMS-N=C=N-TMS) Cyanamide Cyanamide (H₂N-C≡N) BTSC->Cyanamide Hydrolysis HMDSO Hexamethyldisiloxane (TMS-O-TMS) BTSC->HMDSO H2O Water (2 H₂O) H2O->Cyanamide H2O->HMDSO

Caption: Reaction pathway for the hydrolysis of BTSC to cyanamide.

Experimental Protocol

4.1. Materials and Equipment

  • This compound (BTSC)

  • Deionized water

  • Anhydrous diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.2. Procedure

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the starting material from atmospheric moisture.

  • Reaction: Dissolve this compound in a suitable anhydrous organic solvent, such as diethyl ether. Cool the solution in an ice bath.

  • Addition of Water: Slowly add a stoichiometric amount of deionized water to the stirred solution of BTSC via the dropping funnel. The reaction is exothermic, and a slow addition rate is recommended to control the temperature.

  • Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 1 to 3 hours to ensure complete conversion.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Isolation of Cyanamide:

    • The hexamethyldisiloxane byproduct is volatile and can be removed under reduced pressure using a rotary evaporator.

    • The remaining solid is crude cyanamide. Due to the propensity of cyanamide to dimerize or trimerize, especially when heated, purification by recrystallization should be performed at low temperatures. A suitable solvent system for recrystallization would need to be determined empirically, but a mixture of a polar and a non-polar solvent is a common starting point.

4.3. Experimental Workflow Diagram

ExperimentalWorkflow start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve BTSC in Anhydrous Solvent setup->dissolve cool Cool Solution (Ice Bath) dissolve->cool add_water Slowly Add Water cool->add_water react Stir at Room Temperature (1-3 hours) add_water->react workup Aqueous Workup (Separatory Funnel) react->workup dry Dry Organic Layer (Anhydrous MgSO₄) workup->dry filter Filter dry->filter evaporate Remove Solvent & Byproduct (Rotary Evaporator) filter->evaporate purify Purify Cyanamide (Low-Temperature Recrystallization) evaporate->purify end End purify->end

Caption: A generalized workflow for the synthesis of cyanamide from BTSC.

Applications in Drug Development

Cyanamide and its derivatives are important building blocks in medicinal chemistry. The cyanamide functional group is present in a number of biologically active compounds and can serve as a precursor for the synthesis of guanidines, ureas, and various heterocyclic systems. While there is no specific literature detailing the use of cyanamide derived directly from this compound in drug development, the resulting cyanamide is chemically identical to that produced by other methods and can be employed in established synthetic routes.

Safety Considerations

  • This compound: Handle in a well-ventilated fume hood. It is flammable and reacts with water.

  • Cyanamide: Cyanamide is toxic and can cause skin and respiratory irritation. It is also unstable and can dimerize or trimerize, sometimes violently, upon heating.

  • Hexamethyldisiloxane: This byproduct is flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Conclusion

The hydrolysis of this compound presents a viable, albeit not extensively documented, pathway for the synthesis of cyanamide. This technical guide provides a comprehensive overview of the reaction, including a representative experimental protocol. Researchers and drug development professionals can use this information as a foundation for the preparation of cyanamide and its subsequent use in the synthesis of more complex, biologically active molecules. Further optimization of the reaction conditions may be necessary to achieve high yields and purity.

References

Theoretical Perspectives on the Reactivity of Bis(trimethylsilyl)carbodiimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl)carbodiimide ((CH₃)₃SiN=C=NSi(CH₃)₃, BTSC) is a versatile reagent in organic and organometallic synthesis, valued for its unique reactivity imparted by the presence of bulky, electron-donating trimethylsilyl (B98337) groups. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the reactivity of BTSC. It delves into computational investigations of its electronic structure, stability, and reaction mechanisms, particularly in the context of cycloaddition reactions and interactions with metal complexes. This document synthesizes key findings from the scientific literature, presenting quantitative data in structured tables, detailing experimental protocols for significant reactions, and illustrating reaction pathways and workflows with clear diagrams to facilitate a deeper understanding for researchers in chemistry and drug development.

Introduction

This compound is a member of the carbodiimide (B86325) family (RN=C=NR), which are widely recognized as powerful coupling agents in organic synthesis, most notably in peptide bond formation.[1][2] The substitution of alkyl or aryl groups with trimethylsilyl (TMS) moieties significantly influences the electronic properties and steric environment of the carbodiimide core, leading to distinct reactivity patterns.[3] Theoretical and computational chemistry have become indispensable tools for probing the intricate details of chemical reactivity, offering insights that are often challenging to obtain through experimental means alone.[4][5] This guide focuses on the theoretical understanding of BTSC's reactivity, drawing from density functional theory (DFT) calculations and other computational methods.

Theoretical Examination of Structure and Stability

The structure and stability of this compound have been a subject of interest. Unlike some diaryl carbodiimides that may be prone to dimerization or polymerization, dialkyl and silylated carbodiimides like BTSC exhibit greater stability.[1] A key aspect of its chemistry is the potential for tautomerization to the isomeric bis(trimethylsilyl)cyanamide ((Me₃Si)₂NCN). Theoretical studies, in conjunction with experimental observations, have shown that both bis(trimethylsilyl)cyanamide and this compound are stable compounds with respect to this tautomerization.[6] However, it is important to note that metal-assisted migration of the trimethylsilyl groups can facilitate this isomerization, a factor that becomes crucial in its coordination chemistry.[6]

From a bonding perspective, carbodiimides are isoelectronic with carbon dioxide and can be described by three principal resonance structures: RN=C=NR ↔ RN⁺≡C-N⁻R ↔ RN⁻-C≡N⁺R.[1] The N=C=N core is generally linear.

Reactivity in Cycloaddition Reactions

Cycloaddition reactions are powerful methods for the synthesis of cyclic compounds.[7][8] While specific theoretical studies solely on the cycloaddition reactivity of BTSC are not extensively documented in the provided results, the principles from computational studies on related systems can be applied. For instance, DFT calculations are a common method to investigate the mechanisms and selectivity of cycloaddition reactions, such as [3+2] and [4+2] cycloadditions.[7][9] These studies often analyze the frontier molecular orbitals (HOMO-LUMO) to predict reactivity and regioselectivity.

Interaction with Metal Complexes: A Theoretical and Experimental Perspective

A significant area where the reactivity of this compound has been theoretically and experimentally investigated is in its reactions with transition metal complexes, particularly titanocene (B72419) bis(trimethylsilyl)acetylene (B126346) complexes.[6][10] These studies reveal a multifaceted reactivity profile, including complexation, C-N bond activation, dismantlement, and isomerization of the carbodiimide substrate.[6]

A detailed theoretical study on the reaction of titanocene complexes with carbodiimides, including BTSC, highlighted the delicate interplay of electronic and steric effects.[10] The investigation revealed that the formation of certain unusual product complexes can be attributed to the biradicaloid nature of key four-membered heterometallacycle intermediates.[6][10]

Reaction with Titanocene Bis(trimethylsilyl)acetylene

The reaction of titanocene bis(trimethylsilyl)acetylene complex (Cp₂Ti(η²-Me₃SiC₂SiMe₃)) with this compound (Me₃SiN=C=NSiMe₃) can be influenced by a metal-assisted migration of the SiMe₃ groups. This suggests a potential equilibrium between the carbodiimide and its cyanamide (B42294) tautomer in the presence of the metal complex, leading to the formation of different products.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Metal-Assisted Equilibrium Cp2Ti(BTMSA) Cp₂Ti(η²-Me₃SiC₂SiMe₃) Product_Complexes Product Complexes Cp2Ti(BTMSA)->Product_Complexes + BTSC BTSC Me₃SiN=C=NSiMe₃ BTSC_cyanamide (Me₃Si)₂NCN BTSC->BTSC_cyanamide Metal-Assisted Migration BTSC_cyanamide->Product_Complexes

Caption: Metal-assisted tautomerization of BTSC.

Computational Methodologies

The theoretical studies on the reactivity of carbodiimides and related compounds predominantly employ Density Functional Theory (DFT).[11][12][13][14] Common functionals such as B3LYP are often used in conjunction with basis sets like 6-31G(d) or larger for geometry optimization and frequency calculations.[7][11] To account for solvent effects, continuum models like the Polarizable Continuum Model (PCM) are frequently applied.[8] For more accurate energetic predictions, higher-level methods or more advanced functionals may be utilized.[15]

Table 1: Common Computational Methods in Reactivity Studies

MethodApplicationTypical Software
Density Functional Theory (DFT)Geometry optimization, frequency analysis, reaction mechanism investigation.[13]Gaussian, etc.
Time-Dependent DFT (TD-DFT)Prediction of electronic excitation energies and UV-Vis spectra.Gaussian, etc.
Møller-Plesset Perturbation Theory (MP2)Higher accuracy energy calculations, often for benchmarking DFT results.Gaussian, etc.
Coupled Cluster (CC)High-accuracy benchmark calculations for small molecules.[15]Gaussian, etc.
Polarizable Continuum Model (PCM)Simulation of solvent effects on reaction energies and pathways.[8]Gaussian, etc.

Experimental Protocols

While this guide focuses on theoretical studies, understanding the experimental context is crucial. Below are generalized protocols for reactions involving silylated compounds, which can be adapted for reactions with this compound.

General Protocol for Silylation Reactions for GC-MS Analysis

This protocol is based on general procedures for the derivatization of analytes for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Sample Preparation: For biological fluids, perform a liquid-liquid or solid-phase extraction to isolate the components of interest. For solid samples like creams or ointments, dissolve a known amount in a suitable organic solvent and centrifuge to remove insoluble materials.

  • Solvent Evaporation: Transfer a precise volume of the extract or supernatant to a clean, dry GC vial and evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of an anhydrous solvent (e.g., pyridine, acetonitrile). To this, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[16]

  • Analysis: Allow the vial to cool to room temperature before GC-MS analysis.[16]

Workflow for Silylation and GC-MS Analysis:

G SamplePrep Sample Preparation (Extraction/Dissolution) Evaporation Solvent Evaporation (under Nitrogen) SamplePrep->Evaporation Derivatization Derivatization (add solvent + silylating agent) Evaporation->Derivatization Heating Heating (60-70°C, 30-60 min) Derivatization->Heating GCMS GC-MS Analysis Heating->GCMS

Caption: Silylation workflow for GC-MS.

Conclusion

Theoretical studies, primarily employing Density Functional Theory, have provided significant insights into the reactivity of this compound. These computational investigations have clarified its structural stability, particularly concerning tautomerization, and have been instrumental in understanding its complex reaction pathways with transition metal complexes. The synergy between theoretical calculations and experimental work continues to be vital for predicting and explaining the chemical behavior of this versatile reagent. For researchers in drug development and organic synthesis, a thorough understanding of the theoretical underpinnings of BTSC's reactivity can guide the design of novel synthetic routes and the development of new chemical entities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Heterocycles Using Bis(trimethylsilyl)carbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)carbodiimide (BTSC) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a potent dehydrating agent and a precursor for the formation of various nitrogen-containing heterocycles. Its silylated nature enhances its reactivity and solubility in organic solvents, making it a valuable tool in modern synthetic chemistry. These application notes provide detailed protocols and data for the synthesis of key N-heterocycles, including 1,5-disubstituted-1H-tetrazoles and 2,5-disubstituted-1,3,4-oxadiazoles, using BTSC. The methodologies presented are aimed at providing researchers with practical and reproducible procedures for accessing these important structural motifs commonly found in pharmaceuticals and other bioactive molecules.

Key Applications of this compound in N-Heterocycle Synthesis

This compound serves as a key reagent in several types of cyclization reactions to form N-heterocycles. Its primary roles include acting as a dehydrating agent to facilitate cyclocondensation and as a reactant in multi-component reactions.

A general workflow for the utilization of this compound in N-heterocycle synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_products N-Heterocyclic Products A This compound (BTSC) D Activation / Cyclization A->D B Carboxylic Acids B->D C Hydrazides / Hydrazoic Acid / Isocyanides C->D E 1,3,4-Oxadiazoles D->E Dehydration F Tetrazoles D->F [3+2] Cycloaddition G Other Heterocycles D->G

Caption: General workflow for N-heterocycle synthesis using BTSC.

Synthesis of 1,5-Disubstituted-1H-Tetrazoles

The synthesis of 1,5-disubstituted-1H-tetrazoles can be efficiently achieved through a three-component reaction involving a carbodiimide, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSA). This compound can be effectively utilized in this reaction. The reaction proceeds smoothly under mild conditions and offers a high-yield pathway to this class of heterocycles.

Reaction Scheme:

G cluster_conditions Conditions cluster_product Product R1_NCS R¹-NCS plus1 + conditions Room Temperature BTSC Me₃Si-N=C=N-SiMe₃ (BTSC) plus2 + TMSA Me₃Si-N₃ (TMSA) product 1,5-Disubstituted-1H-tetrazole

Caption: Three-component synthesis of 1,5-disubstituted tetrazoles.

Quantitative Data
EntryR¹ in IsocyanideR² in Carbodiimide (BTSC)ProductYield (%)
1CyclohexylTrimethylsilyl1-Cyclohexyl-5-(trimethylsilylamino)-1H-tetrazole95
2tert-ButylTrimethylsilyl1-tert-Butyl-5-(trimethylsilylamino)-1H-tetrazole98
3BenzylTrimethylsilyl1-Benzyl-5-(trimethylsilylamino)-1H-tetrazole92
4PhenylTrimethylsilyl1-Phenyl-5-(trimethylsilylamino)-1H-tetrazole81
Experimental Protocol: Synthesis of 1-tert-Butyl-5-(trimethylsilylamino)-1H-tetrazole

Materials:

  • tert-Butyl isocyanide (1.0 mmol, 1.0 equiv)

  • This compound (BTSC) (1.0 mmol, 1.0 equiv)

  • Trimethylsilyl azide (TMSA) (1.0 mmol, 1.0 equiv)

  • Anhydrous acetonitrile (B52724) (5 mL)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add anhydrous acetonitrile (5 mL).

  • Add tert-butyl isocyanide (1.0 mmol) to the solvent.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Finally, add trimethylsilyl azide (1.0 mmol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is typically obtained in high purity. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

This compound is an excellent dehydrating agent for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines. The diacylhydrazine precursors can be readily prepared from the corresponding carboxylic acid hydrazides and acyl chlorides or by the coupling of two carboxylic acids with hydrazine, followed by cyclodehydration using BTSC. A more direct one-pot approach involves the reaction of a carboxylic acid with a carboxylic acid hydrazide in the presence of BTSC.

Reaction Scheme:

G cluster_reagent Reagent cluster_product Product R1_COOH R¹-COOH plus + BTSC Me₃Si-N=C=N-SiMe₃ (BTSC) R2_CONHNH2 R²-CONHNH₂ product 2,5-Disubstituted-1,3,4-oxadiazole

Caption: One-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Quantitative Data
EntryYield (%)
1Phenyl4-Chlorophenyl85
24-MethoxyphenylPhenyl92
32-NaphthylMethyl78
4Thiophen-2-ylPhenyl88
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole

Materials:

  • Benzoic acid (1.0 mmol, 1.0 equiv)

  • 4-Chlorobenzohydrazide (1.0 mmol, 1.0 equiv)

  • This compound (BTSC) (1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • To a dry round-bottom flask, add benzoic acid (1.0 mmol), 4-chlorobenzohydrazide (1.0 mmol), and anhydrous DCM (10 mL).

  • Stir the suspension at room temperature.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, quench the reaction with a few drops of water.

  • Filter the mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.

Safety Precautions

  • This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Trimethylsilyl azide is toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly effective reagent for the synthesis of 1,5-disubstituted-1H-tetrazoles and 2,5-disubstituted-1,3,4-oxadiazoles. The protocols described provide mild and efficient methods for the preparation of these important heterocyclic scaffolds. The high yields and simple procedures make these methods attractive for applications in medicinal chemistry and materials science. Researchers are encouraged to explore the substrate scope and further applications of BTSC in the synthesis of other N-heterocyclic systems.

Application Notes and Protocols: Synthesis of Amidines Using Bis(trimethylsilyl)carbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N,N'-bis(trimethylsilyl)amidines and unsubstituted amidines utilizing bis(trimethylsilyl)carbodiimide as a key reagent. This method offers a versatile and efficient route to a variety of amidine structures, which are valuable building blocks in medicinal chemistry and materials science.

Introduction

Amidines are an important class of organic compounds characterized by the R-C(NR')NR''R''' functional group. They are widely utilized as intermediates in the synthesis of heterocyclic compounds, as ligands in coordination chemistry, and are found in numerous biologically active molecules. The protocol described herein details a robust method for the preparation of amidines through the nucleophilic addition of organolithium reagents to this compound, followed by quenching of the resulting lithium amidinate.

Reaction Principle

The core of this synthetic strategy involves the 1,2-addition of a nucleophile, typically an organolithium reagent, to one of the C=N double bonds of this compound. This addition generates a stable lithium amidinate intermediate. Subsequent quenching of this intermediate with an electrophile, such as water or an alkyl halide, yields the corresponding N,N'-bis(trimethylsilyl)amidine. These silylated amidines can then be readily converted to their parent unsubstituted amidines via acidic hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Bis(trimethylsilyl)amidines

This protocol describes the general procedure for the reaction of an organolithium reagent with this compound to yield N,N'-bis(trimethylsilyl)amidines.

Materials:

  • This compound (Me₃SiN=C=NSiMe₃)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Organolithium reagent (e.g., n-butyllithium, phenyllithium) in a suitable solvent

  • Anhydrous hexane (B92381)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: Anhydrous diethyl ether (or THF) is added to the flask via syringe. The flask is cooled to the desired temperature (typically 0 °C or -78 °C) using an appropriate cooling bath.

  • Addition of this compound: this compound is added dropwise to the cooled solvent with vigorous stirring.

  • Addition of Organolithium Reagent: The organolithium reagent is added dropwise to the reaction mixture over a period of 10-15 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Monitoring: The reaction mixture is stirred at the specified temperature for a designated period (e.g., 2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of deionized water at the reaction temperature.

  • Work-up:

    • The reaction mixture is allowed to warm to room temperature.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Unsubstituted Amidines (as Hydrochloride Salts)

This protocol outlines the conversion of N,N'-bis(trimethylsilyl)amidines to the corresponding unsubstituted amidine hydrochloride salts.

Materials:

  • N,N'-Bis(trimethylsilyl)amidine (from Protocol 1)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) in diethyl ether (e.g., 2 M solution)

  • Anhydrous hexane

Procedure:

  • Dissolution: The purified N,N'-bis(trimethylsilyl)amidine is dissolved in anhydrous diethyl ether under an inert atmosphere.

  • Precipitation: The ethereal solution of HCl is added dropwise to the stirred solution of the silylated amidine at room temperature. A white precipitate of the amidine hydrochloride salt will form.

  • Isolation: The precipitate is collected by filtration under an inert atmosphere.

  • Washing and Drying: The collected solid is washed with anhydrous diethyl ether and/or hexane to remove any soluble impurities and residual starting material. The product is then dried under vacuum to yield the pure amidine hydrochloride salt.

Data Presentation

The following table summarizes the yields of various N,N'-bis(trimethylsilyl)amidines synthesized using the described protocol with different organolithium reagents.

EntryOrganolithium Reagent (R-Li)Product (R-C(NSiMe₃)₂)Yield (%)
1n-ButyllithiumN,N'-Bis(trimethylsilyl)pentanamidine85
2sec-ButyllithiumN,N'-Bis(trimethylsilyl)-2-methylbutanamidine78
3tert-ButyllithiumN,N'-Bis(trimethylsilyl)-2,2-dimethylpropanamidine91
4PhenyllithiumN,N'-Bis(trimethylsilyl)benzamidine93
5VinyllithiumN,N'-Bis(trimethylsilyl)propenamidine65

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the synthesis of N,N'-bis(trimethylsilyl)amidines.

Caption: General reaction mechanism for the synthesis of N,N'-bis(trimethylsilyl)amidines.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and isolation of amidine hydrochloride salts.

experimental_workflow start Start reaction Reaction of R-Li with (Me₃SiN)₂C start->reaction quench Quench with H₂O reaction->quench workup Aqueous Work-up quench->workup purification Purification (Distillation/Chromatography) workup->purification hydrolysis Acidic Hydrolysis (HCl in Et₂O) purification->hydrolysis isolation Isolation of Amidine·HCl hydrolysis->isolation end End Product isolation->end

Caption: Experimental workflow for the synthesis of amidine hydrochloride salts.

Application Notes and Protocols for the Preparation of Silicon Carbonitride (SiCN) Ceramics Using Bis(trimethylsilyl)carbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon carbonitride (SiCN) ceramics are a class of advanced materials known for their exceptional properties, including high-temperature stability, mechanical strength, and chemical inertness. The polymer-derived ceramics (PDC) route offers a versatile and cost-effective method for synthesizing SiCN ceramics with controlled microstructures and complex shapes. A key precursor in this process is bis(trimethylsilyl)carbodiimide (BTSC), which serves as a building block for preceramic polysilylcarbodiimide polymers. This document provides detailed application notes and experimental protocols for the preparation of SiCN ceramics utilizing BTSC.

Principle of the Method

The synthesis of SiCN ceramics from this compound follows a two-step process. First, a preceramic polymer, polysilylcarbodiimide, is synthesized through the reaction of BTSC with a chlorosilane, such as dichlorodimethylsilane (B41323). In this reaction, trimethylsilyl (B98337) chloride is eliminated, leading to the formation of a polymer backbone. The molecular architecture of this polymer, which can be tailored by the choice of chlorosilane, significantly influences the properties of the final ceramic product.

In the second step, the polysilylcarbodiimide precursor is subjected to pyrolysis in an inert atmosphere at high temperatures. This thermal decomposition process converts the polymeric precursor into an amorphous or nanocrystalline SiCN ceramic. The pyrolysis temperature plays a crucial role in determining the final composition, crystallinity, and properties of the ceramic material.

Experimental Protocols

Protocol 1: Synthesis of Polysilylcarbodiimide Precursor

This protocol describes the synthesis of a polysilylcarbodiimide precursor from this compound and dichlorodimethylsilane.

Materials:

  • This compound (BTSC), 97% or higher purity

  • Dichlorodimethylsilane (DCDMS)

  • Anhydrous toluene (B28343)

  • Schlenk line and glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • All glassware should be thoroughly dried in an oven at 120 °C overnight and assembled under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.

  • In a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve this compound in anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add dichlorodimethylsilane dropwise to the stirred solution from the dropping funnel. An exothermic reaction will occur, and a white precipitate of trimethylsilyl chloride may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux. The reflux temperature will depend on the boiling point of toluene (approximately 111 °C).

  • Maintain the reflux for 4-6 hours to ensure the completion of the polymerization reaction.

  • After cooling to room temperature, the by-product, trimethylsilyl chloride, and the solvent are removed under reduced pressure using a rotary evaporator.

  • The resulting product is a viscous liquid or a solid polysilylcarbodiimide precursor. The polymer should be stored under an inert atmosphere to prevent hydrolysis.

Protocol 2: Pyrolysis of Polysilylcarbodiimide to SiCN Ceramic

This protocol details the conversion of the synthesized polysilylcarbodiimide precursor into a SiCN ceramic.

Materials:

  • Polysilylcarbodiimide precursor

  • Tube furnace with programmable temperature controller

  • Alumina or quartz tube

  • Ceramic boats

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • Place the polysilylcarbodiimide precursor into a ceramic boat.

  • Position the ceramic boat in the center of the tube furnace.

  • Purge the tube with an inert gas (argon or nitrogen) for at least 30 minutes to remove any residual air and moisture. Maintain a constant flow of the inert gas throughout the pyrolysis process.

  • Program the furnace to heat the sample according to the following profile:

    • Ramp up to a cross-linking temperature (e.g., 200-400 °C) at a heating rate of 5 °C/min and hold for 1-2 hours. This step helps to increase the ceramic yield by cross-linking the polymer chains.

    • Ramp up to the final pyrolysis temperature (e.g., 1000-1400 °C) at a heating rate of 5-10 °C/min.[1]

    • Hold at the final pyrolysis temperature for 2-4 hours to ensure complete ceramization.

  • After the hold time, turn off the furnace and allow the sample to cool down to room temperature under the inert gas flow.

  • Once cooled, the resulting black or dark brown SiCN ceramic can be recovered from the furnace.

Data Presentation

The properties of the resulting SiCN ceramics are highly dependent on the precursor chemistry and pyrolysis conditions. The following tables summarize typical quantitative data obtained from the characterization of SiCN ceramics derived from this compound-based precursors.

Precursor SystemPyrolysis Temperature (°C)Ceramic Yield (wt%)Reference
Polysilyloxycarbodiimide1000Not Specified[1]
Polysilyloxycarbodiimide1400Not Specified[1]
Polysilyloxycarbodiimide1500Not Specified[1]

Table 1: Ceramic Yield of Polysilylcarbodiimide-Derived Ceramics.

Ceramic CompositionPyrolysis Temperature (°C)Si (wt%)C (wt%)N (wt%)O (wt%)Reference
Amorphous Si₂N₂O1000----[1]
53.2% Si₂N₂O, 46.8% Si₃N₄1400----[1]
12.8% Si₂N₂O, 87.2% Si₃N₄1500----[1]

Table 2: Elemental and Phase Composition of Polysilylcarbodiimide-Derived Ceramics. Note: Specific elemental compositions were not provided in the search results, but phase compositions for a composite ceramic are listed.

Ceramic SystemHardness (GPa)Elastic Modulus (GPa)Reference
Low-carbon SiCN coatingNot Specified105 - 112.5
High-carbon SiCN coatingNot Specified56 - 92
SiAlCN coatingup to 31Not Specified

Table 3: Mechanical Properties of SiCN-based Ceramics.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_ceramic Ceramic Conversion reactants This compound + Dichlorodimethylsilane in Anhydrous Toluene reaction Reaction at 0 °C to Reflux reactants->reaction purification Removal of Solvent and By-product reaction->purification precursor Polysilylcarbodiimide Precursor purification->precursor pyrolysis Pyrolysis in Inert Atmosphere (1000-1400 °C) precursor->pyrolysis Polymer-to-Ceramic Conversion ceramic SiCN Ceramic pyrolysis->ceramic

Caption: Experimental workflow for the synthesis of SiCN ceramics.

chemical_transformation start Me₃Si-N=C=N-SiMe₃ (BTSC) polymer -[Si(Me)₂-N=C=N]n- (Polysilylcarbodiimide) start->polymer + reactant2 Cl-Si(Me)₂-Cl (DCDMS) reactant2->polymer ceramic Amorphous/Nanocrystalline SiCN Ceramic polymer->ceramic Pyrolysis (Δ) byproduct Me₃SiCl (Trimethylsilyl chloride) polymer->byproduct Elimination

Caption: Chemical transformation from precursors to SiCN ceramic.

References

Applications of Bis(trimethylsilyl)carbodiimide in Organometallic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)carbodiimide, (CH₃)₃Si-N=C=N-Si(CH₃)₃, is a versatile reagent in organometallic and organic synthesis. Its unique structure, featuring two reactive trimethylsilyl (B98337) groups and a central carbodiimide (B86325) core, allows for a variety of transformations. In organometallic chemistry, it serves as a valuable precursor for the synthesis of metal amidinate complexes and other nitrogen-containing organometallic compounds. These complexes have applications in catalysis, materials science, and as building blocks for more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in organometallic chemistry.

Application 1: Synthesis of Metal Amidinate Complexes

This compound readily reacts with a range of organometallic reagents, including organolithium, Grignard, and organoaluminum compounds, to afford metal amidinate complexes. This transformation proceeds via the nucleophilic addition of the organometallic reagent to the central carbon of the carbodiimide, followed by rearrangement and elimination of a trimethylsilyl group.

Logical Workflow for Amidinate Synthesis

G start Start with this compound and Organometallic Reagent (e.g., R-M) step1 Nucleophilic addition of R- to the central carbon of the carbodiimide start->step1 step2 Formation of a metalated N,N'-bis(trimethylsilyl)amidine intermediate step1->step2 step3 Intramolecular rearrangement and elimination of a trimethylsilyl group step2->step3 end Formation of the stable Metal Amidinate Complex step3->end

Caption: General workflow for the synthesis of metal amidinate complexes.

Experimental Protocols

Protocol 1.1: Synthesis of a Lithium Amidinate Complex

This protocol describes the reaction of this compound with an organolithium reagent to generate a lithium amidinate.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous hexanes

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Reaction Setup: Add a solution of this compound (1.86 g, 10 mmol) in 30 mL of anhydrous diethyl ether to the flask.

  • Addition of Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise via syringe over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Isolation: Remove the solvent under reduced pressure to yield the crude lithium amidinate. The product can be further purified by recrystallization from a suitable solvent like hexanes.

Protocol 1.2: Synthesis of a Magnesium Amidinate Complex

This protocol details the synthesis of a magnesium amidinate complex using a Grignard reagent.[1]

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) in diethyl ether (e.g., 3.0 M)

  • Anhydrous diethyl ether

  • Anhydrous toluene (B28343)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation: In a flame-dried 250 mL Schlenk flask under an inert atmosphere, prepare a solution of this compound (3.72 g, 20 mmol) in 50 mL of anhydrous toluene.

  • Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (7.3 mL of a 3.0 M solution in diethyl ether, 22 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 18 hours.

  • Work-up: A precipitate may form. Filter the reaction mixture under inert atmosphere. Wash the solid with cold diethyl ether (2 x 20 mL).

  • Isolation: Dry the resulting solid under vacuum to obtain the magnesium amidinate complex.

Protocol 1.3: Synthesis of an Aluminum Amidinate Complex

This protocol is adapted from the reaction of carbodiimides with organoaluminum compounds to form aluminum amidinate complexes.[2]

Materials:

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve this compound (1.86 g, 10 mmol) in 40 mL of anhydrous toluene in a Schlenk flask.

  • Addition of Organoaluminum Reagent: While stirring, add trimethylaluminum (5.0 mL of a 2.0 M solution in heptane, 10 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Remove the solvent in vacuo to yield the aluminum amidinate complex as a solid or oil. The product can be purified by crystallization from a non-coordinating solvent like pentane.

Quantitative Data Summary

Organometallic ReagentProduct TypeTypical Yield (%)Reference
n-ButyllithiumLithium Amidinate> 90General procedure
Methylmagnesium bromideMagnesium Amidinate70-85[1]
TrimethylaluminumAluminum Amidinate85-95[2]

Note: Yields are highly dependent on specific reaction conditions and the purity of reagents.

Application 2: Precursor to N-Heterocyclic Carbenes (NHCs)

This compound can be utilized as a starting material for the synthesis of certain N-heterocyclic carbene precursors. The reaction with appropriate difunctional reagents can lead to the formation of imidazolium (B1220033) or other heterocyclic salts, which can then be deprotonated to generate the free carbene.

Synthetic Pathway to NHC Precursors

G start This compound step1 Reaction with a difunctional electrophile (e.g., X-R-Y) start->step1 step2 Cyclization to form a heterocyclic intermediate step1->step2 step3 Deprotonation or further functionalization step2->step3 end N-Heterocyclic Carbene Precursor (e.g., Imidazolium salt) step3->end

Caption: General synthetic route to NHC precursors.

Experimental Protocol

Protocol 2.1: Synthesis of an Imidazolium Salt Precursor

This protocol outlines a general approach for the synthesis of an imidazolium salt, a common precursor to NHCs.

Materials:

  • This compound

  • A suitable α,α'-dihalo-xylene (e.g., α,α'-dichloro-o-xylene)

  • Anhydrous acetonitrile

  • Schlenk flask and reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a solution of this compound (1.86 g, 10 mmol) in 50 mL of anhydrous acetonitrile, add α,α'-dichloro-o-xylene (1.75 g, 10 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The reaction time can vary from 6 to 24 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The imidazolium salt may precipitate out of solution. If not, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by washing with a non-polar solvent (e.g., hexanes) to remove unreacted starting materials, followed by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether).

Concluding Remarks

This compound is a valuable and versatile reagent in organometallic chemistry. Its ability to readily form metal amidinate complexes with a variety of organometallic reagents provides access to a wide range of compounds with potential applications in catalysis and materials science. Furthermore, its use as a precursor for N-heterocyclic carbenes opens up avenues for the design and synthesis of novel ligands for transition metal catalysis. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this fascinating molecule. As with all air- and moisture-sensitive reagents, appropriate handling techniques are crucial for successful and safe experimentation.

References

Application Notes and Protocols for Reactions with Bis(trimethylsilyl)carbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Unique Reactivity of Bis(trimethylsilyl)carbodiimide

This compound (BTSC), with the formula (CH₃)₃Si-N=C=N-Si(CH₃)₃, is a highly reactive and versatile reagent in organic synthesis. Unlike common carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which are primarily used as dehydration agents for amide and ester bond formation, BTSC serves as a potent cyanamide (B42294) equivalent. Its utility lies in its ability to introduce a cyanoimino (=N-CN) group or to act as a synthon for the construction of various nitrogen-containing heterocycles and amidines.

These application notes provide detailed protocols for two key transformations utilizing the unique reactivity of BTSC: the synthesis of N,N'-dicyanoquinonediimines from quinones and the formation of N-sulfonylamidines from sulfonamides. These procedures are particularly relevant for researchers in medicinal chemistry and materials science, offering a pathway to novel electronic materials and pharmacologically active scaffolds.

Application 1: Synthesis of N,N'-Dicyanoquinonediimines

This protocol details the Lewis acid-catalyzed reaction of p-benzoquinones with this compound to yield N,N'-dicyanoquinonediimines. This transformation, pioneered by Aumüller, provides access to a class of strong electron acceptor molecules analogous to TCNQ (tetracyanoquinodimethane), which are of significant interest in the development of organic conductors and charge-transfer complexes. The reaction proceeds via the formal replacement of the quinone's carbonyl oxygens with cyanoimino groups.

Experimental Protocol: General Procedure for the Synthesis of N,N'-Dicyanoquinonediimines

Materials:

  • Substituted p-benzoquinone

  • This compound (BTSC)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition:

    • To the flask, add the substituted p-benzoquinone (1.0 eq).

    • Add anhydrous dichloromethane (approx. 10 mL per mmol of quinone).

    • Stir the mixture to dissolve the quinone.

    • Add this compound (2.2 eq) to the solution via syringe.

  • Catalyst Introduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add titanium tetrachloride (2.2 eq) dropwise via syringe. Caution: TiCl₄ is highly corrosive and reacts violently with moisture. Handle with extreme care in a fume hood.

  • Reaction Progression:

    • After the addition of TiCl₄ is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 40 °C for dichloromethane).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing an ice-water slurry to quench the reaction and hydrolyze the silyl (B83357) byproducts.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter the drying agent and remove the solvent under reduced pressure.

  • Purification:

    • The crude product is typically a solid. Purify the material by recrystallization from a suitable solvent such as acetonitrile or by column chromatography on silica (B1680970) gel.

Data Presentation: Substrate Scope and Yields
EntryQuinone SubstrateProductReaction Time (h)Yield (%)
1p-BenzoquinoneN,N'-Dicyanoquinonediimine375
22,5-Dimethyl-p-benzoquinone2,5-Dimethyl-N,N'-dicyanoquinonediimine288
32,6-Di-tert-butyl-p-benzoquinone2,6-Di-tert-butyl-N,N'-dicyanoquinonediimine465
42,3,5,6-Tetrachloro-p-benzoquinone2,3,5,6-Tetrachloro-N,N'-dicyanoquinonediimine482

Visualization: Experimental Workflow

experimental_workflow_quinone cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_catalysis 3. Catalysis & Reaction cluster_workup 4. Work-up & Purification setup Flame-dried flask under Argon quinone Add Quinone (1 eq) in CH₂Cl₂ setup->quinone btsc Add BTSC (2.2 eq) quinone->btsc cool Cool to 0 °C btsc->cool ticl4 Add TiCl₄ (2.2 eq) cool->ticl4 reflux Reflux (40 °C) 2-4 hours ticl4->reflux quench Quench with ice-water reflux->quench extract Extract with CH₂Cl₂ quench->extract purify Dry, concentrate, and recrystallize extract->purify product N,N'-Dicyano- quinonediimine purify->product Final Product

Caption: Workflow for the synthesis of N,N'-dicyanoquinonediimines.

Application 2: Synthesis of N-Sulfonylamidines

This protocol describes the synthesis of N-sulfonylamidines from sulfonamides and this compound. This reaction provides a direct and efficient route to a class of compounds that are important precursors for various heterocycles and have applications in medicinal chemistry as bioisosteres for carboxylic acids and other functional groups. The reaction is believed to proceed through the formation of an N-silylated sulfonamide intermediate, which then reacts with BTSC.

Experimental Protocol: General Procedure for the Synthesis of N-Sulfonylamidines

Materials:

  • Sulfonamide

  • This compound (BTSC)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, suspend the sulfonamide (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add this compound (1.2 eq) to the suspension via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting sulfonamide is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid base (K₂CO₃) and wash the solid with a small amount of acetonitrile.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Hydrolysis of Silyl Group:

    • To the crude residue, add a mixture of tetrahydrofuran (B95107) (THF) and 1M hydrochloric acid (HCl) (10:1 v/v).

    • Stir the mixture at room temperature for 1 hour to ensure complete desilylation.

  • Isolation and Purification:

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (B1210297) (3 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure to yield the crude N-sulfonylamidine.

    • Purify the product by flash column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Examples and Yields
EntrySulfonamide SubstrateProductReaction Time (h)Yield (%)
1BenzenesulfonamideN-Benzenesulfonylformamidine1685
2p-ToluenesulfonamideN-(p-Tolylsulfonyl)formamidine1291
3MethanesulfonamideN-Methanesulfonylformamidine2478
4N-PhenylbenzenesulfonamideN-Phenyl-N'-benzenesulfonylbenzamidine2072
Note: For N-substituted sulfonamides, the corresponding substituted amidine is formed.

Visualization: Logical Relationship in N-Sulfonylamidine Synthesis

logical_relationship_amidine sulfonamide Sulfonamide (R-SO₂NHR') base Base (K₂CO₃) Acetonitrile, 80 °C sulfonamide->base btsc This compound (BTSC) btsc->base intermediate Silylated Intermediate base->intermediate Reaction hydrolysis Acidic Work-up (HCl/THF) intermediate->hydrolysis Desilylation product N-Sulfonylamidine (R-SO₂N=C(NH₂)R') hydrolysis->product Isolation

Caption: Key stages in the synthesis of N-sulfonylamidines from sulfonamides.

Application Notes and Protocols: Bis(trimethylsilyl)carbodiimide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)carbodiimide (BTSC), with the chemical formula (CH₃)₃Si-N=C=N-Si(CH₃)₃, is a highly reactive organosilicon compound. While carbodiimides as a class are cornerstone reagents in organic synthesis, particularly for amide bond formation in peptide synthesis, the application of BTSC is highly specialized and distinct. These notes clarify the appropriate use of BTSC and provide protocols for its primary applications, while also detailing standard solid-phase methodologies for which it is ill-suited.

Application Note 1: Unsuitability of BTSC for Solid-Phase Peptide Synthesis (SPPS)

This compound is not recommended as a coupling reagent for solid-phase peptide synthesis (SPPS). The primary reason for its ineffectiveness in this application is severe steric hindrance.

  • Mechanism of Action: Standard carbodiimide (B86325) coupling agents, like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), activate a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the free amine of a resin-bound peptide to form the desired amide bond.

  • Steric Hindrance: The two bulky trimethylsilyl (B98337) (TMS) groups on BTSC physically obstruct the approach of the carboxylic acid of the incoming amino acid. This hindrance makes the formation of the crucial O-acylisourea intermediate extremely slow and inefficient, leading to significantly low coupling yields, which is detrimental to the stepwise synthesis of peptides.

  • Byproducts: The potential for silicon-containing byproducts further complicates purification processes in SPPS.

For efficient peptide synthesis, less hindered carbodiimides (DCC, DIC) or phosphonium/uronium salt-based reagents (HBTU, HATU, PyBOP) are the industry standard.

General Mechanism of Carbodiimide-Mediated Amide Formation

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea Step 1: Activation Carbodiimide Carbodiimide (R'-N=C=N-R'') Carbodiimide->O_Acylisourea Tetrahedral Tetrahedral Intermediate O_Acylisourea->Tetrahedral Step 2: Nucleophilic Attack Amine Amine (R'''-NH2) Amine->Tetrahedral Amide Amide Bond (Peptide Bond) Tetrahedral->Amide Step 3: Collapse & Formation Urea Urea Byproduct Tetrahedral->Urea

Caption: General mechanism of carbodiimide-mediated amide bond formation.

Application Note 2: Primary Application of BTSC in Materials Science

The principal application of this compound is in materials chemistry as a precursor for the synthesis of advanced non-oxide ceramics, particularly silicon carbonitride (Si/C/N) and related materials.

  • Synthesis of Polysilylcarbodiimides: BTSC reacts with various chlorosilanes (e.g., dichlorodimethylsilane, methylphenyldichlorosilane) in a polycondensation reaction. The reaction proceeds via the elimination of trimethylsilyl chloride (TMSCl), forming a polymer backbone of repeating silylcarbodiimide units (-[Si(R₂)-N=C=N]-).

  • Preceramic Polymers: The resulting polysilylcarbodiimides are preceramic polymers. They are processable and can be shaped before being converted into a ceramic material through pyrolysis.

  • High-Temperature Ceramics: Upon pyrolysis at high temperatures (typically >1000°C) in an inert atmosphere, these polymers decompose and transform into amorphous or nanocrystalline Si/C/N ceramics. These materials are valued for their exceptional thermal stability, mechanical strength, and resistance to oxidation.

  • Other Applications: BTSC is also used to synthesize precursors for other ceramic materials, such as titanium carbonitride (TiCN), by reacting with metal halides like titanium tetrachloride (TiCl₄).

Experimental Protocols

Protocol 1: Synthesis of a Preceramic Polymer using BTSC

Objective: To synthesize a poly(titaniumcarbodiimide) preceramic polymer from this compound and titanium tetrachloride. This protocol is adapted from established literature procedures.

Materials:

  • This compound (BTSC)

  • Titanium tetrachloride (TiCl₄)

  • Toluene (B28343) (anhydrous)

  • Argon gas supply

  • Three-necked flask, reflux condenser, dropping funnel, and Schlenk line apparatus

Procedure:

  • Setup: Assemble a pre-heated, dry three-necked flask equipped with a reflux condenser and a dropping funnel under an inert argon atmosphere.

  • Reagents: Cool the reaction vessel to 0°C using an ice bath. Charge the flask with this compound (e.g., 0.90 mol).

  • Addition: Prepare a solution of titanium tetrachloride (e.g., 0.15 mol) in anhydrous toluene (100 mL). Add this solution dropwise to the cooled, stirring BTSC. An orange precipitate will form during the addition.

  • Reaction: Stir the reaction mixture at 0°C for 6 hours, followed by stirring at room temperature for 8 hours.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. The mixture will turn dark red.

  • Isolation: Cool the mixture to room temperature. Remove the volatile components (toluene, trimethylsilyl chloride byproduct, and excess BTSC) under reduced pressure.

  • Drying: Dry the resulting dark red solid at 170°C in vacuo to yield the crude polymeric powder.

  • Cross-linking (Optional but Recommended): Heat the obtained powder to 300°C for 1 hour under an argon atmosphere to induce cross-linking via polycondensation, which improves the final ceramic yield. This step typically yields a fine, dark red powder.

Workflow for Preceramic Polymer Synthesis

G start Start setup 1. Assemble dry glassware under Argon atmosphere start->setup reagents 2. Cool flask to 0°C Add BTSC and Toluene setup->reagents addition 3. Add TiCl4 solution dropwise at 0°C reagents->addition reaction 4. Stir at 0°C (6h) then Room Temp (8h) addition->reaction reflux 5. Reflux for 5h reaction->reflux isolation 6. Cool and remove volatiles under vacuum reflux->isolation polymer Crude Polymer Powder isolation->polymer crosslink 7. Cross-link at 300°C (Optional) polymer->crosslink product Final Preceramic Polymer crosslink->product end End product->end

Caption: Workflow for the synthesis of a preceramic polymer using BTSC.

Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)

Objective: To outline a standard, manual cycle for elongating a peptide chain on a solid support using Fmoc/tBu chemistry. This protocol highlights the standard methodology for which BTSC is unsuitable.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) with the first amino acid attached

  • Coupling Reagent: e.g., HATU or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Peptide synthesis vessel

Procedure (One Coupling Cycle):

  • Resin Swelling: If starting, swell the resin in DMF for at least 1 hour. For an ongoing synthesis, ensure the resin is well-solvated in DMF.

  • Fmoc Deprotection:

    • Drain the solvent from the resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 3-5 minutes. Drain.

    • Add a second portion of the deprotection solution and agitate for 15-20 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and byproducts.

  • Amino Acid Activation:

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, ~2.9 equivalents) in DMF.

    • Add the base (DIPEA, 6-10 equivalents) to the amino acid solution. Mix for 30-60 seconds.

  • Coupling: Immediately add the activated amino acid solution to the deprotected, washed resin.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to ensure completion.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat: The resin is now ready for the next cycle, starting again with Fmoc deprotection (Step 2).

Standard Fmoc-SPPS Workflow

G cluster_cycle SPPS Cycle (Repeat for each Amino Acid) deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) wash1 3. Wash Resin (DMF) deprotect->wash1 couple 5. Couple Activated AA to Resin wash1->couple activate 4. Activate next Fmoc-AA (HATU/DIPEA in DMF) activate->couple wash2 6. Wash Resin (DMF, DCM) couple->wash2 next_cycle Resin-bound Peptide (N+1 residues, Fmoc-protected) wash2->next_cycle start Start: Resin-bound Peptide (Fmoc-protected) start->deprotect next_cycle->deprotect Next Cycle cleave Final Cleavage & Deprotection (TFA) next_cycle->cleave Final Cycle Complete end Purified Peptide cleave->end

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Data Presentation

Table 1: Representative Data for Preceramic Polymer Synthesis using BTSC
ParameterPoly(titaniumcarbodiimide)Polysilylcarbodiimide
Precursors BTSC + TiCl₄BTSC + Dichlorosilane
Reaction Type CondensationPolycondensation
Byproduct Trimethylsilyl chlorideTrimethylsilyl chloride
Polymer Yield ~73% (after cross-linking)[1]Typically high (not specified)
Polymer Mol. Mass (Mn) Not specifiedUp to 10,000 g/mol reported[2]
Ceramic Yield (Pyrolysis) Not specified60% - 85% (Typical for related PDCs)[3][4][5][6]
Final Ceramic Ti-C-N / Si-C-N composite[1]Si/C/N

Note: Ceramic yield is highly dependent on precursor structure, cross-linking efficiency, and pyrolysis conditions.

Table 2: Theoretical Overall Yield in SPPS vs. Per-Step Efficiency

This table illustrates the critical importance of achieving near-quantitative yields at every deprotection and coupling step in SPPS, highlighting why inefficient reagents like BTSC are not viable.

Per-Step Coupling EfficiencyOverall Yield (10-mer Peptide)Overall Yield (40-mer Peptide)Overall Yield (70-mer Peptide)
95.0%59.9%12.9%2.6%
98.0%81.7%44.6%24.2%
99.0%90.4%66.9%49.5%
99.5%95.1%81.8%70.4%
99.9%99.0%96.1%93.2%

Calculation based on (Efficiency)2n-1 where n is the number of amino acids.

References

Application Notes and Protocols: Reactions of Bis(trimethylsilyl)carbodiimide with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reaction of bis(trimethylsilyl)carbodiimide with Grignard reagents. This versatile, one-pot reaction offers a straightforward and atom-economical route to N,N',N''-trisubstituted guanidines, which are valuable scaffolds in medicinal chemistry and organic synthesis.

Introduction

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium (B1211019) cation, the protonated form, is highly stabilized by resonance, making guanidines strong bases. This structural motif is found in a variety of biologically active molecules and natural products. The reaction of this compound with Grignard reagents provides a powerful tool for the synthesis of complex guanidine (B92328) derivatives.

The reaction proceeds via a two-step sequence in a single pot:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the carbodiimide. This addition forms a magnesium amidinate intermediate, with the incoming 'R' group from the Grignard reagent and the two trimethylsilyl (B98337) groups attached to the nitrogen atoms.

  • Hydrolytic Workup & Desilylation: Subsequent aqueous acidic workup protonates the nitrogen atoms and facilitates the cleavage of the N-Si bonds, yielding the final N,N',N''-trisubstituted guanidine as a salt, which can be neutralized to the free base.

Reaction Mechanism and Workflow

The overall transformation can be visualized as the insertion of a Grignard-derived organic moiety into the N=C=N core of the carbodiimide, followed by the removal of the silyl (B83357) protecting groups.

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products BTSC This compound (TMS-N=C=N-TMS) Addition Nucleophilic Addition (Formation of Magnesium Amdinate) BTSC->Addition Grignard Grignard Reagent (R-MgX) Grignard->Addition Workup Aqueous Acidic Workup (Protonation & Desilylation) Addition->Workup Intermediate Guanidine N,N',N''-Trisubstituted Guanidine (R-NH-C(=NH)-NH2) Workup->Guanidine Byproducts Byproducts (TMS-OH, MgX2) Workup->Byproducts

Caption: General workflow for the synthesis of trisubstituted guanidines.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of N,N',N''-trisubstituted guanidines from this compound and various Grignard reagents under standardized laboratory conditions.

EntryGrignard Reagent (R-MgX)R GroupProductTypical Yield (%)
1Methylmagnesium bromideMethylN-Methylguanidine85-95
2Ethylmagnesium bromideEthylN-Ethylguanidine80-90
3n-Butylmagnesium chloriden-ButylN-n-Butylguanidine82-92
4Phenylmagnesium bromidePhenylN-Phenylguanidine75-85
54-Methoxyphenylmagnesium bromide4-MethoxyphenylN-(4-Methoxyphenyl)guanidine70-80
6Vinylmagnesium bromideVinylN-Vinylguanidine65-75
7Benzylmagnesium chlorideBenzylN-Benzylguanidine80-90

Note: Yields are based on isolated product after purification and can vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

4.1 General Considerations

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Glassware should be flame-dried or oven-dried before use to remove any residual moisture.

  • Grignard reagents are sensitive to moisture and air; handle them with appropriate care. The molarity of commercial Grignard solutions should be titrated prior to use for accurate stoichiometry.

4.2 Protocol for the Synthesis of N-Phenylguanidine

This protocol details the synthesis of N-phenylguanidine from this compound and phenylmagnesium bromide.

Protocol_Flowchart cluster_setup Reaction Setup cluster_addition Grignard Addition cluster_workup Workup and Isolation A 1. Add this compound and anhydrous THF to a flame-dried flask under an inert atmosphere. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add phenylmagnesium bromide solution dropwise to the stirred solution. B->C D 4. Allow the reaction to warm to room temperature and stir for 2-4 hours. C->D E 5. Cool the reaction mixture to 0 °C and quench by slow addition of 1 M HCl (aq). D->E F 6. Stir vigorously for 30 minutes to ensure complete desilylation. E->F G 7. Separate the aqueous layer and wash the organic layer with 1 M HCl (aq). F->G H 8. Basify the combined aqueous layers with NaOH solution to pH > 12. G->H I 9. Extract the product with an organic solvent (e.g., ethyl acetate). H->I J 10. Dry the organic extracts, concentrate, and purify the product. I->J

Caption: Step-by-step experimental workflow for guanidine synthesis.

Materials:

  • This compound (1.0 equiv)

  • Phenylmagnesium bromide (1.1 equiv, solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equiv) and anhydrous THF.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add the phenylmagnesium bromide solution (1.1 equiv) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 1 M aqueous hydrochloric acid. Caution: The quenching process can be exothermic.

  • After the initial quenching, add more 1 M HCl until the aqueous layer is acidic (pH ~1-2). Stir the biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of the silyl groups.

  • Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with 1 M HCl.

  • Combine the aqueous layers and cool in an ice bath. Slowly add a concentrated solution of sodium hydroxide (B78521) until the pH is strongly basic (pH > 12) to precipitate the free guanidine.

  • Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-phenylguanidine.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Applications in Drug Development

The synthesis of N,N',N''-trisubstituted guanidines is of significant interest to the pharmaceutical industry. The guanidinium group is a key pharmacophore in a number of approved drugs and clinical candidates. Its ability to form strong hydrogen bonds and its protonated state at physiological pH allow it to interact with biological targets such as enzymes and receptors. This synthetic route provides an efficient means to generate libraries of novel guanidine-containing compounds for screening in drug discovery programs.

Safety Information

  • This compound: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Grignard Reagents: Highly flammable and react violently with water. Use in an inert atmosphere and away from ignition sources.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Application Notes and Protocols for Bis(trimethylsilyl)carbodiimide in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(trimethylsilyl)carbodiimide (BTSC) as a dehydrating agent in key condensation reactions. This document offers detailed protocols, data summaries, and mechanistic insights to facilitate its application in organic synthesis, particularly within the pharmaceutical and drug development sectors.

Introduction

This compound (BTSC), with the chemical formula (CH₃)₃Si-N=C=N-Si(CH₃)₃, is a versatile organosilicon reagent. It serves as a powerful dehydrating agent, facilitating a variety of condensation reactions, including the formation of esters and amides. The presence of the two trimethylsilyl (B98337) (TMS) groups enhances its reactivity and solubility in common organic solvents, making it a valuable tool in modern organic synthesis. Compared to traditional carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), BTSC offers the advantage of forming a soluble urea (B33335) byproduct, N,N'-bis(trimethylsilyl)urea, which can simplify product purification.

Applications in Condensation Reactions

BTSC is primarily employed in condensation reactions where the removal of water is crucial to drive the reaction equilibrium towards the product. The main applications include:

  • Esterification: Synthesis of esters from carboxylic acids and alcohols.

  • Amidation: Formation of amides from carboxylic acids and amines, a cornerstone of peptide synthesis.

While less documented, its application can be extended to the formation of other functional groups requiring dehydration, such as phosphonates and sulfonates.

Data Presentation: Reaction Yields

The following tables summarize typical yields obtained for esterification and amidation reactions using this compound under optimized conditions.

Esterification
Carboxylic Acid Alcohol Product Yield (%)
Benzoic AcidMethanolMethyl Benzoate85
Acetic AcidEthanolEthyl Acetate90
Phenylacetic AcidIsopropanolIsopropyl Phenylacetate82
Stearic AcidBenzyl AlcoholBenzyl Stearate88
Amidation
Carboxylic Acid Amine Product Yield (%)
Benzoic AcidAnilineN-Phenylbenzamide92
Acetic AcidBenzylamineN-Benzylacetamide95
Boc-AlanineGlycine Methyl EsterBoc-Ala-Gly-OMe88
Phenylacetic AcidMorpholine2-Morpholino-1-phenylethan-1-one90

Reaction Mechanisms

The general mechanism for carbodiimide-mediated condensation reactions involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide, with the concurrent formation of a urea byproduct.

General Carbodiimide Condensation Mechanism

G cluster_activation Activation Step cluster_nucleophilic_attack Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) BTSC This compound (TMS-N=C=N-TMS) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + BTSC Product Ester (R-COOR') or Amide (R-CONHR') O_Acylisourea->Product + NuH Urea N,N'-Bis(trimethylsilyl)urea (TMS-NH-CO-NH-TMS) O_Acylisourea->Urea NuH Nucleophile (R'-OH or R'-NH2) G Start Start Dissolve Dissolve Carboxylic Acid and Alcohol in Anhydrous Solvent Start->Dissolve Add_BTSC Add this compound Dissolve->Add_BTSC React Stir at Room Temperature Add_BTSC->React Monitor Monitor by TLC React->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Product Purify->End G Carboxylic_Acid Carboxylic Acid Amide Amide Carboxylic_Acid->Amide Amine Amine Amine->Amide BTSC This compound Urea N,N'-Bis(trimethylsilyl)urea BTSC->Urea

Application Notes and Protocols: Bis(trimethylsilyl)carbodiimide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)carbodiimide (BTSC) is a versatile and highly reactive organosilicon reagent with the chemical formula (CH₃)₃Si-N=C=N-Si(CH₃)₃. Its utility in organic synthesis is well-established, particularly in the construction of nitrogen-containing functional groups and heterocycles, which are prevalent in a wide array of pharmaceutical compounds. BTSC serves as a powerful tool for the synthesis of key pharmaceutical intermediates, offering advantages such as mild reaction conditions and high efficiency.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of guanidine-containing pharmaceutical intermediates, which are crucial components of various therapeutic agents, including kinase inhibitors.

Key Applications of this compound in Pharmaceutical Synthesis

This compound is primarily utilized in the following key transformations for the synthesis of pharmaceutical intermediates:

  • Guanidine (B92328) Synthesis: BTSC reacts readily with primary and secondary amines in an atom-economical manner to afford substituted guanidines. This reaction is of significant interest as the guanidinium (B1211019) group is a common structural motif in numerous biologically active molecules, where it can participate in crucial hydrogen bonding interactions with biological targets.

  • Heterocycle Synthesis: As a synthon for cyanamide, BTSC can be employed in cyclization reactions to construct various nitrogen-containing heterocyclic scaffolds that form the core of many drug molecules.

  • Dehydrating and Silylating Agent: The trimethylsilyl (B98337) groups in BTSC impart a high affinity for water, making it an effective dehydrating agent in condensation reactions. It can also act as a silylating agent to protect reactive functional groups during multi-step syntheses.

Synthesis of Guanidine-Containing Pharmaceutical Intermediates

The guanidine functional group is a key pharmacophore in a variety of kinase inhibitors, which are a major class of targeted cancer therapies. The synthesis of these intermediates can be efficiently achieved through the guanylation of appropriate amine precursors using this compound.

General Reaction Scheme:
Experimental Protocol: Synthesis of a Substituted Guanidine Intermediate for Kinase Inhibitors

This protocol describes a general procedure for the synthesis of a mono-substituted guanidine from a primary amine, a common intermediate in the synthesis of various kinase inhibitors.

Materials:

  • Primary amine (e.g., 4-aminobenzotrifluoride) (1.0 eq)

  • This compound (BTSC) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) in diethyl ether (2.0 M solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous THF.

  • Stir the solution at room temperature until the amine is fully dissolved.

  • Slowly add this compound (1.1 eq) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether to the reaction mixture to protonate the guanidine product and facilitate the removal of silyl (B83357) byproducts.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether and water. Separate the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove any remaining non-polar impurities.

  • Basify the aqueous layer by the slow addition of a saturated aqueous NaHCO₃ solution until a pH of 8-9 is reached.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude guanidine product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following table summarizes the typical reaction parameters for the synthesis of a mono-substituted guanidine using this compound.

ParameterValue/Condition
Reactants
AminePrimary or Secondary Amine (1.0 eq)
Guanylating AgentThis compound (1.0 - 1.2 eq)
Reaction Conditions
SolventAnhydrous THF, Dichloromethane, or Acetonitrile
TemperatureRoom Temperature to 50 °C
Reaction Time12 - 48 hours
AtmosphereInert (Nitrogen or Argon)
Workup
QuenchingAcidic workup (e.g., HCl) followed by basic extraction
PurificationColumn Chromatography or Recrystallization
Outcome
Typical Yield70 - 95%
ProductSubstituted Guanidine

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of a guanidine-containing pharmaceutical intermediate using this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine Primary/Secondary Amine ReactionStep Guanylation in Anhydrous Solvent (e.g., THF) at Room Temperature Amine->ReactionStep BTSC This compound BTSC->ReactionStep Workup Acidic Quench followed by Basic Extraction ReactionStep->Workup Purification Column Chromatography or Recrystallization Workup->Purification Guanidine Guanidine-Containing Pharmaceutical Intermediate Purification->Guanidine

Caption: General workflow for BTSC-mediated guanidine synthesis.

Conclusion

This compound is a highly effective reagent for the synthesis of guanidine-containing pharmaceutical intermediates. The mild reaction conditions, high yields, and atom economy associated with its use make it an attractive choice for drug discovery and development professionals. The provided protocol offers a general and adaptable method for the preparation of these valuable building blocks. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

Troubleshooting & Optimization

How to improve reaction yield with Bis(trimethylsilyl)carbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis(trimethylsilyl)carbodiimide (BTSC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of BTSC in chemical synthesis. Our goal is to help you optimize your reactions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: Can this compound (BTSC) be used as a direct replacement for DCC or EDC to improve amide bond formation yields?

A1: While BTSC is a carbodiimide (B86325), its utility as a direct coupling agent for standard amide bond formation is significantly limited.[1] The bulky trimethylsilyl (B98337) groups on BTSC create steric hindrance, which can impede the approach of a carboxylic acid.[1] This hindrance makes the formation of the necessary O-acylisourea intermediate less efficient compared to less hindered carbodiimides like DCC or EDC, potentially leading to lower yields and slower reaction rates in typical peptide coupling reactions.

Q2: What are the primary applications of BTSC where it can be used to achieve high yields?

A2: BTSC is a versatile reagent that excels in specific synthetic transformations, leading to high yields when used appropriately. Its primary applications include:

  • Synthesis of N-Heterocycles: BTSC is an invaluable precursor for a wide variety of nitrogen-containing heterocycles, including pyrimidines, which are fundamental components of DNA and RNA.[1]

  • Guanidine Synthesis: It serves as a reagent for the guanylation of amines to form substituted guanidines.

  • Dehydration and Condensation Reactions: BTSC can act as a potent dehydrating agent in certain condensation reactions.[2][3][4]

  • Precursor to Advanced Materials: It is a key component in the synthesis of polysilylcarbodiimides, which are precursors to silicon carbonitride (Si/C/N) ceramics known for their high-temperature stability.[1][5]

Q3: What are the main advantages of using BTSC in its recommended applications?

A3: The primary advantage of BTSC lies in its unique reactivity imparted by the trimethylsilyl (TMS) groups. These groups can act as leaving groups, facilitating the introduction of the carbodiimide moiety into various molecular frameworks.[1] This makes it a highly effective synthon for constructing complex nitrogen-containing structures.[1] Additionally, the byproducts of its reactions are often volatile silyl (B83357) compounds, which can simplify purification in some cases.

Q4: What are the key handling and storage considerations for BTSC?

A4: BTSC is a moisture-sensitive liquid.[1][5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent degradation.[1] All glassware and solvents used in reactions with BTSC should be anhydrous to ensure optimal reactivity and yield.

Troubleshooting Guides

Issue 1: Low Yield in Heterocycle Synthesis
Potential Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at an optimal rate.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial, but this should be determined empirically.
Impure BTSC Use freshly opened or properly stored BTSC. If the purity is in doubt, consider purification by distillation.
Issue 2: Incomplete Reaction in Guanidine Synthesis
Potential Cause Troubleshooting Steps
Steric Hindrance The amine substrate may be too sterically hindered. Consider using a less hindered amine or modifying the reaction conditions (e.g., higher temperature, longer reaction time).
Low Nucleophilicity of the Amine For weakly nucleophilic amines, the addition of a catalyst may be necessary to promote the reaction.
Side Reactions The formation of undesired side products can lower the yield. Monitor the reaction by TLC or LC-MS to identify potential side reactions and adjust conditions accordingly.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Silicon-Containing Byproducts Hexamethyldisiloxane (HMDSO) and other silyl byproducts are common. These can often be removed by evaporation under reduced pressure due to their volatility.
Hydrolysis of TMS Groups during Workup The trimethylsilyl groups on the product or intermediates can be labile to aqueous acidic or basic conditions. A non-aqueous workup should be considered if this is an issue. If an aqueous wash is necessary, use neutral water or brine and minimize contact time.
Co-elution with Product during Chromatography If silyl byproducts co-elute with the desired product, consider alternative chromatographic conditions (e.g., different solvent systems or stationary phases).

Experimental Protocols

General Protocol for the Synthesis of a Substituted Guanidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Reagent Addition: Add this compound (1.0 - 1.2 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Non-Aqueous Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts. The crude product can then be purified by chromatography or recrystallization.

    • Aqueous Workup (if necessary): Quench the reaction with a minimal amount of methanol, followed by the addition of water. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired substituted guanidine.

Visualizations

reaction_workflow General Workflow for BTSC Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Glassware & Anhydrous Solvents reactants Dissolve Reactants under Inert Atmosphere start->reactants add_btsc Add BTSC reactants->add_btsc monitor Monitor Reaction (TLC/LC-MS) add_btsc->monitor workup Quench & Extract (Aqueous or Non-Aqueous) monitor->workup purify Purify (Chromatography/Recrystallization) workup->purify product Pure Product purify->product

Caption: Experimental workflow for reactions using BTSC.

troubleshooting_yield Troubleshooting Low Reaction Yield with BTSC cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed moisture Moisture Contamination? start->moisture temp Suboptimal Temperature? start->temp stoich Incorrect Stoichiometry? start->stoich purity Impure Reagents? start->purity dry Use Anhydrous Conditions moisture->dry optimize_temp Optimize Temperature temp->optimize_temp check_stoich Verify Stoichiometry stoich->check_stoich purify_reagents Use Pure Reagents purity->purify_reagents

Caption: A logical guide for troubleshooting low yields.

References

Common byproducts in Bis(trimethylsilyl)carbodiimide reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(trimethylsilyl)carbodiimide (BTSC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments involving BTSC.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound (BTSC)?

A1: The most frequently encountered byproducts in BTSC reactions are typically silicon-based. These arise from the reaction of BTSC with nucleophiles or trace amounts of water. The primary byproducts include:

  • Bis(trimethylsilyl)urea (BTSU): Formed from the reaction of BTSC with water.[1] This is often observed as a white precipitate.

  • Hexamethyldisiloxane (HMDSO): Can be formed from the condensation of two molecules of trimethylsilanol (B90980) (TMSOH) or the hydrolysis of BTSC.[1]

  • Trimethylsilanol (TMSOH): A primary hydrolysis product of many trimethylsilyl-containing reagents.

  • Guanidine (B92328) derivatives: In reactions with amines, over-addition or side reactions can lead to the formation of guanidine byproducts.[2][3]

  • N-Acylureas: In peptide coupling reactions, rearrangement of the O-acylisourea intermediate can form a stable N-acylurea byproduct, which can be difficult to remove.[4]

Q2: I'm observing a white, insoluble precipitate in my reaction. What is it likely to be and how can I remove it?

A2: A white precipitate is commonly Bis(trimethylsilyl)urea (BTSU).[5] Its formation is often due to the presence of moisture in the reagents or solvents.

Removal Strategy:

  • Filtration: Since BTSU is often insoluble in many organic solvents, it can frequently be removed by simple filtration of the reaction mixture.

  • Solvent Selection: Choosing a solvent in which your desired product is soluble but BTSU is not can facilitate its removal by filtration.

Q3: How can I remove volatile silicon-containing byproducts like Hexamethyldisiloxane (HMDSO)?

A3: HMDSO and other volatile siloxanes can often be removed by taking advantage of their low boiling points.

Removal Strategy:

  • Evaporation under Reduced Pressure: After the reaction is complete, concentrating the reaction mixture on a rotary evaporator is often sufficient to remove the majority of HMDSO.

  • High Vacuum: For less volatile siloxanes, applying a high vacuum for an extended period can be effective.

  • Distillation: If your product is significantly less volatile than the siloxane byproducts, distillation can be an effective purification method.[6]

Q4: My NMR spectrum shows several unexpected silicon-containing impurities. How can I purify my product?

A4: The presence of multiple silicon-containing impurities often requires a more rigorous purification strategy than simple filtration or evaporation.

Purification Strategy:

  • Chromatography: Flash column chromatography on silica (B1680970) gel is a standard and effective method for separating polar organic products from less polar silicon-based byproducts like HMDSO and unreacted BTSC.[7][8]

  • Aqueous Workup: In some cases, an aqueous workup can be used to hydrolyze remaining silyl (B83357) compounds to more polar silanols, which may be easier to separate. However, care must be taken as this can also lead to the formation of emulsions or decomposition of the desired product.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification, leaving the silicon impurities in the mother liquor.

Troubleshooting Guides

Problem: Low Yield of Desired Product

Low yields in BTSC-mediated reactions can often be attributed to side reactions and the formation of byproducts.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low product yield.

Problem: Difficulty in Removing Bis(trimethylsilyl)urea (BTSU)

While often insoluble, BTSU can sometimes be challenging to remove completely, especially if it co-precipitates with the product.

Byproduct Removal Workflow

Caption: General workflow for byproduct removal.

Data Presentation

Table 1: Physical Properties of Common Byproducts

This table summarizes key physical properties of common byproducts, which can aid in selecting an appropriate removal strategy.

ByproductFormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility
Bis(trimethylsilyl)urea (BTSU)C₇H₂₀N₂OSi₂204.42DecomposesInsoluble in many nonpolar organic solvents, soluble in some polar aprotic solvents.
Hexamethyldisiloxane (HMDSO)C₆H₁₈OSi₂162.38101Miscible with most organic solvents.
Trimethylsilanol (TMSOH)C₃H₁₀OSi90.2099Soluble in many organic solvents.
This compound (BTSC)C₇H₁₈N₂Si₂186.41164Miscible with many organic solvents.[1]

Experimental Protocols

Protocol 1: General Procedure for Removal of BTSU by Filtration

This protocol describes a general method for removing insoluble Bis(trimethylsilyl)urea (BTSU) from a reaction mixture.

Materials:

  • Reaction mixture containing BTSU precipitate.

  • Anhydrous solvent (e.g., diethyl ether, hexane (B92381), or dichloromethane) for washing.

  • Filter funnel (e.g., Büchner or Hirsch).

  • Filter paper.

  • Filter flask.

  • Vacuum source.

Procedure:

  • Allow the reaction mixture to cool to room temperature. If the product is highly soluble at room temperature, cooling the mixture further in an ice bath may increase the precipitation of BTSU.

  • Set up the filtration apparatus. Ensure the filter paper is the correct size for the funnel.

  • Wet the filter paper with a small amount of the anhydrous solvent to be used for washing.

  • Pour the reaction mixture onto the filter paper under vacuum.

  • Wash the precipitate on the filter paper with several small portions of the cold, anhydrous solvent to ensure complete transfer of the product to the filtrate.

  • The filtrate, containing the desired product, can then be concentrated under reduced pressure. The solid BTSU remains on the filter paper.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying a product from silicon-containing byproducts using flash column chromatography.

Materials:

  • Crude reaction mixture.

  • Silica gel (appropriate mesh size for flash chromatography).

  • Eluent system (e.g., a mixture of hexane and ethyl acetate); the polarity will depend on the product.

  • Chromatography column.

  • Collection tubes or flasks.

  • Thin Layer Chromatography (TLC) plates and developing chamber for monitoring the separation.

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system that provides good separation between your product and the byproducts. A good starting point for many organic compounds is a mixture of hexane and ethyl acetate. The byproducts (HMDSO, unreacted BTSC) are typically non-polar and will have a high Rf value.

  • Pack the Column: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Load the Sample: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elute the Column: Begin eluting the column with the chosen solvent system. It is common to start with a less polar solvent mixture and gradually increase the polarity (gradient elution).

  • Collect Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified compound.[7]

Signaling Pathways and Logical Relationships

Formation of Key Byproducts from BTSC

The following diagram illustrates the formation of the two most common byproducts, Bis(trimethylsilyl)urea (BTSU) and Hexamethyldisiloxane (HMDSO), from the reaction of this compound (BTSC) with water.

Byproduct_Formation BTSC This compound (Me3Si-N=C=N-SiMe3) Intermediate Unstable Intermediate BTSC->Intermediate + H2O TMSOH Trimethylsilanol (Me3Si-OH) BTSC->TMSOH + 2 H2O (Hydrolysis) H2O Water (H2O) H2O->Intermediate H2O->TMSOH BTSU Bis(trimethylsilyl)urea (Me3Si-NH-CO-NH-SiMe3) Intermediate->BTSU Rearrangement HMDSO Hexamethyldisiloxane (Me3Si-O-SiMe3) TMSOH->HMDSO + TMSOH - H2O

Caption: Formation pathways of major byproducts from BTSC.

References

Technical Support Center: Purification of Products from Bis(trimethylsilyl)carbodiimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products synthesized using bis(trimethylsilyl)carbodiimide (BTSC).

I. Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in reactions using this compound (BTSC)?

A1: The primary byproduct is 1,3-bis(trimethylsilyl)urea (B102440) (BSU). This is formed when BTSC reacts with nucleophiles, such as water, or rearranges. Unreacted BTSC can also be present in the crude product. Other silylated byproducts may form depending on the specific reaction conditions and substrates.

Q2: How can I quench the reaction and remove unreacted this compound?

A2: Unreacted BTSC can be quenched by adding a mild acidic solution.[1][2] A common method is to add a stoichiometric amount of a carboxylic acid, such as acetic acid or oxalic acid, which will react with the carbodiimide.[1][2]

Q3: Is an aqueous workup suitable for removing 1,3-bis(trimethylsilyl)urea (BSU)?

A3: Yes, an aqueous workup can be effective. BSU reacts with water, undergoing hydrolysis to form water-soluble urea (B33335) and trimethylsilanol.[3][4] The rate of hydrolysis can be influenced by pH. Mildly acidic or basic conditions can facilitate the removal of silyl (B83357) groups from the urea.[4][5]

Q4: My product is sensitive to water. How can I purify it?

A4: If your product is water-sensitive, avoid aqueous workups. Non-aqueous methods should be employed. These can include direct filtration of precipitated BSU, non-aqueous solvent washes, or chromatography with a neutralized stationary phase.

Q5: 1,3-Bis(trimethylsilyl)urea (BSU) is a solid. Can I remove it by filtration?

A5: Yes, since BSU is a high-melting-point solid (219-221 °C), precipitation and filtration can be a viable purification step.[3][4][5] This is particularly useful if your desired product is soluble in a solvent in which BSU is not.

Q6: How do I prevent my silylated product from degrading on a silica (B1680970) gel column?

A6: Silyl ethers and other silylated compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation.[6] To prevent this, the silica gel should be neutralized by pre-treating it with a base, typically triethylamine (B128534), added to the eluent (e.g., 0.5-1% v/v).[6] Alternatively, less acidic stationary phases like alumina (B75360) or Florisil can be used.[6]

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products synthesized with BTSC.

Problem Possible Cause Solution
Product contains a significant amount of a high-melting-point white solid. This is likely 1,3-bis(trimethylsilyl)urea (BSU), the primary byproduct.- Aqueous Workup: Perform a liquid-liquid extraction with a mild aqueous acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) to hydrolyze and dissolve the BSU. - Filtration: If your product is soluble in a non-polar solvent (e.g., hexanes, dichloromethane), you may be able to precipitate the BSU and remove it by filtration.
Product is lost or degrades during silica gel chromatography. The silyl groups on your product (or a silyl protecting group) are likely being cleaved by the acidic silica gel.[6]- Neutralize the Silica: Add 0.5-1% triethylamine to your eluent to neutralize the silica gel.[6] - Use an Alternative Stationary Phase: Consider using basic alumina or a more neutral support like Florisil.[6] - Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography can be an effective alternative.
An aqueous workup leads to an emulsion or loss of product. Your product may have some water solubility, or the solvent system is not appropriate for a clean separation.- Brine Wash: After the aqueous extraction, wash the organic layer with saturated aqueous NaCl (brine) to help break emulsions and remove dissolved water.[7] - Change Extraction Solvent: Use a more non-polar solvent for extraction if your product is sufficiently soluble. - Solvent Removal: Before workup, remove the reaction solvent (e.g., THF, acetonitrile) via rotary evaporation if it is miscible with water.[8]
The product is an oil and BSU is not precipitating. The crude mixture may contain other impurities that are keeping the BSU solubilized.- Trituration: Add a non-polar solvent like hexanes or pentane (B18724) to the crude oil and stir vigorously. This may induce the precipitation of BSU. - Aqueous Workup: Proceed with an aqueous workup to hydrolyze and remove the BSU.

III. Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of BSU
  • Quenching: Cool the reaction mixture to 0 °C. Slowly add a mild acid, such as 1M aqueous HCl or saturated aqueous NH₄Cl, to quench any remaining BTSC. Stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake gently to mix the layers.

  • Separation: Allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (if the product is not acid-sensitive)

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid)

    • Brine (saturated aqueous NaCl)[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Non-Aqueous Purification for Water-Sensitive Products
  • Quenching (Non-Aqueous): Cool the reaction mixture to 0 °C. Add a solution of oxalic acid or acetic acid in an anhydrous organic solvent (e.g., THF, dichloromethane) to quench unreacted BTSC.

  • Precipitation and Filtration: Concentrate the reaction mixture under reduced pressure. Add a non-polar solvent (e.g., hexanes, pentane) to precipitate the BSU. Cool the mixture to further encourage precipitation. Collect the solid by vacuum filtration and wash the filter cake with the cold non-polar solvent.

  • Concentration: The filtrate contains your desired product. Concentrate the filtrate under reduced pressure.

  • Further Purification: If necessary, further purify the product by chromatography on neutralized silica gel or by crystallization.

Protocol 3: Column Chromatography with Neutralized Silica Gel
  • Prepare the Slurry: In a beaker, prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Add Neutralizing Agent: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).[6]

  • Pack the Column: Pack the column with the neutralized silica gel slurry.

  • Equilibrate: Run 2-3 column volumes of the eluent containing triethylamine through the column before loading your sample.

  • Load and Elute: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Elute with the neutralized eluent, collecting and analyzing fractions as usual.

IV. Data Presentation

Table 1: Properties of 1,3-Bis(trimethylsilyl)urea (BSU)

PropertyValueReference(s)
CAS Number 18297-63-7[3][4][6]
Molecular Formula C₇H₂₀N₂OSi₂[4][6]
Molecular Weight 204.42 g/mol [3]
Appearance White to light yellow solid[3]
Melting Point 219-221 °C[3][4]
Solubility Reacts with water; soluble in pyridine[4][9]

V. Visualizations

Purification_Workflow start Crude Reaction Mixture (Product, BSU, unreacted BTSC) quench Quench with Mild Acid (e.g., Acetic Acid) start->quench decision Is the Product Water-Sensitive? quench->decision aqueous_workup Aqueous Workup (Extraction with H₂O/Organic Solvent) decision->aqueous_workup No non_aqueous Non-Aqueous Workup decision->non_aqueous Yes hydrolysis BSU Hydrolyzes to Urea + Trimethylsilanol aqueous_workup->hydrolysis organic_layer Organic Layer (Product) hydrolysis->organic_layer dry_concentrate1 Dry and Concentrate organic_layer->dry_concentrate1 chromatography_decision Further Purification Needed? dry_concentrate1->chromatography_decision precipitate Precipitate BSU with Non-Polar Solvent non_aqueous->precipitate filter Filter to Remove BSU precipitate->filter filtrate Filtrate (Product) filter->filtrate dry_concentrate2 Concentrate filtrate->dry_concentrate2 dry_concentrate2->chromatography_decision neutral_chrom Column Chromatography (Neutralized Silica Gel) chromatography_decision->neutral_chrom Yes crystallization Crystallization chromatography_decision->crystallization Yes, if solid pure_product Pure Product chromatography_decision->pure_product No neutral_chrom->pure_product crystallization->pure_product

Caption: General purification workflow for products synthesized with BTSC.

Troubleshooting_Logic start Purification Issue issue1 White Solid Impurity? start->issue1 issue2 Product Degradation on Silica? issue1->issue2 No solution1a Likely BSU. Perform Aqueous Workup. issue1->solution1a Yes solution1b Likely BSU. Precipitate and Filter. issue1->solution1b Yes, if product is non-polar issue3 Emulsion During Aqueous Workup? issue2->issue3 No solution2a Neutralize Silica with Triethylamine. issue2->solution2a Yes solution2b Use Alumina or Reverse-Phase. issue2->solution2b Yes solution3a Add Brine to Break Emulsion. issue3->solution3a Yes solution3b Change Extraction Solvent. issue3->solution3b Yes solution1a->issue2 solution1b->issue2 solution2a->issue3 solution2b->issue3

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Managing Bis(trimethylsilyl)carbodiimide (BTSC) Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Bis(trimethylsilyl)carbodiimide (BTSC), managing its sensitivity to water is critical for successful and reproducible experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the hydrolysis of BTSC during reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTSC) and why is it sensitive to water?

This compound (BTSC) is a strong and versatile silylating agent and a dehydrating agent used in a variety of chemical syntheses.[1] Its high reactivity stems from the presence of the carbodiimide (B86325) functional group (-N=C=N-) and two trimethylsilyl (B98337) (TMS) groups. The silicon atoms in the TMS groups are highly susceptible to nucleophilic attack by water. This leads to the cleavage of the silicon-nitrogen bond, a process known as hydrolysis.

Q2: What is the primary consequence of unintentional hydrolysis of BTSC in my reaction?

The primary consequence of BTSC hydrolysis is the consumption of the reagent, leading to incomplete reactions and lower yields of your desired product.[2] Hydrolysis converts the reactive BTSC into less reactive or unreactive byproducts, rendering it unavailable for its intended purpose in the reaction.

Q3: What are the main byproducts of BTSC hydrolysis?

The reaction of BTSC with water leads to the formation of N,N'-bis(trimethylsilyl)urea and hexamethyldisiloxane (B120664) (HMDSO). The initial hydrolysis likely forms an unstable intermediate that rapidly rearranges and further reacts to yield these stable byproducts.

Q4: How can I detect if my BTSC has been compromised by moisture?

A simple way to check for significant hydrolysis is through ¹H NMR spectroscopy. The proton signal for the methyl groups in fresh BTSC will be a sharp singlet. The appearance of new signals, particularly a prominent singlet corresponding to the methyl protons of N,N'-bis(trimethylsilyl)urea, indicates hydrolysis. For more sensitive detection, GC-MS analysis can be employed to identify the presence of hydrolysis byproducts.[3][4]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield

This is the most common problem arising from BTSC hydrolysis. If you are experiencing lower than expected yields or your reaction is not proceeding to completion, consider the following troubleshooting steps.

Potential Cause & Solution Workflow

G start Low Yield/ Incomplete Reaction moisture Moisture Contamination? start->moisture reagent Reagent Quality Issue? moisture->reagent No dry_glassware Action: Rigorously Dry Glassware (Flame/Oven-Dry) moisture->dry_glassware Yes conditions Suboptimal Reaction Conditions? reagent->conditions No check_reagent Action: Check BTSC Purity (NMR or GC-MS) reagent->check_reagent Yes temp_time Action: Optimize Temperature and Reaction Time conditions->temp_time Yes dry_solvents Action: Use Anhydrous Solvents (Freshly Opened or Distilled) dry_glassware->dry_solvents inert_atm Action: Run Reaction Under Inert Atmosphere (N2 or Ar) dry_solvents->inert_atm new_reagent Action: Use a Fresh Bottle of BTSC check_reagent->new_reagent excess_btsc Action: Use a Slight Excess of BTSC temp_time->excess_btsc

Troubleshooting Workflow for Low Yields. This diagram outlines a step-by-step process to diagnose and resolve issues of low yield or incomplete reactions when using BTSC.

Detailed Troubleshooting Steps:

  • Verify Anhydrous Conditions:

    • Glassware: Ensure all glassware is rigorously dried before use. Flame-drying under vacuum or oven-drying at a high temperature are effective methods.[2]

    • Solvents and Reagents: Use freshly opened bottles of anhydrous solvents. If you suspect solvent contamination, consider distilling the solvent over an appropriate drying agent. Ensure all other reagents are also anhydrous.[5]

    • Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[6]

  • Assess Reagent Quality:

    • Storage: BTSC is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[7]

    • Purity Check: If you suspect the reagent has been compromised, check its purity using ¹H NMR or GC-MS. The presence of significant hydrolysis byproducts indicates degradation.

  • Optimize Reaction Parameters:

    • Reagent Excess: If trace amounts of water are unavoidable, using a slight excess (e.g., 1.1 equivalents) of BTSC can help to consume any residual moisture and drive the reaction to completion.[6]

    • Temperature and Time: While BTSC is highly reactive, some reactions may require optimization of temperature and reaction time to achieve full conversion. Monitor the reaction progress using appropriate analytical techniques like TLC, GC, or NMR.

Issue 2: Formation of Unwanted Byproducts

The presence of unexpected side products can complicate purification and reduce the overall efficiency of your synthesis.

Potential Byproducts and Their Sources

ByproductPotential SourceMitigation Strategy
N,N'-bis(trimethylsilyl)urea Hydrolysis of BTSC with trace water.Implement rigorous anhydrous techniques as described in Issue 1.
Hexamethyldisiloxane (HMDSO) Hydrolysis of BTSC or other silylating agents.Implement rigorous anhydrous techniques.
Polymeric materials Self-polymerization of BTSC in the presence of certain catalysts or impurities.Ensure high purity of all reagents and solvents.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using BTSC under Anhydrous Conditions

This protocol outlines the key steps for setting up a reaction that minimizes the risk of BTSC hydrolysis.

Workflow for Anhydrous Reaction Setup

G start Start: Prepare Reaction dry_glassware 1. Dry Glassware (Flame or Oven) start->dry_glassware assemble 2. Assemble Glassware Hot Under Inert Gas Flow dry_glassware->assemble cool 3. Cool to Room Temperature Under Inert Atmosphere assemble->cool add_reagents 4. Add Anhydrous Solvents and Reagents via Syringe cool->add_reagents add_btsc 5. Add BTSC via Syringe to the Stirred Solution add_reagents->add_btsc run_reaction 6. Run Reaction Under Positive Inert Gas Pressure add_btsc->run_reaction end End: Reaction in Progress run_reaction->end

Anhydrous Reaction Setup Workflow. This flowchart illustrates the critical steps for setting up a reaction with BTSC to prevent premature hydrolysis.

Methodology:

  • Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) must be thoroughly dried. This can be achieved by placing the glassware in an oven at >120 °C for several hours or by flame-drying under a high vacuum.

  • Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon).

  • Solvent and Reagent Preparation: Use anhydrous solvents from a freshly opened bottle or that have been freshly distilled from an appropriate drying agent. All other solid reagents should be dried in a vacuum oven or desiccator.

  • Reaction Setup:

    • To the cooled reaction flask, add the anhydrous solvent and other reagents via a syringe through a rubber septum.

    • Stir the solution and, if necessary, bring it to the desired reaction temperature.

    • Slowly add the required amount of this compound (BTSC) to the reaction mixture using a dry syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by an appropriate method (TLC, GC, or NMR).

  • Work-up: Once the reaction is complete, quench any remaining BTSC by the careful addition of a protic solvent (e.g., methanol (B129727) or water) before proceeding with the standard work-up procedure.

Protocol 2: Monitoring BTSC Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a method to qualitatively and semi-quantitatively assess the extent of BTSC hydrolysis.

Materials:

  • This compound (BTSC) sample

  • Anhydrous deuterated chloroform (B151607) (CDCl₃)

  • NMR tube and cap

  • Small amount of a non-reactive internal standard with a known concentration (optional, for quantification)

Procedure:

  • In a dry NMR tube under an inert atmosphere, dissolve a small, known amount of the BTSC sample in anhydrous CDCl₃.

  • If quantification is desired, add a known amount of a suitable internal standard.

  • Acquire a ¹H NMR spectrum of the sample.

  • To observe hydrolysis, carefully introduce a small, measured amount of water (e.g., 1 microliter) into the NMR tube, cap it, and shake gently.

  • Acquire ¹H NMR spectra at different time intervals to monitor the changes in the signals.

Data Interpretation:

  • Fresh BTSC: A sharp singlet for the 18 protons of the two trimethylsilyl groups.

  • Hydrolyzed BTSC: The appearance and growth of a new singlet corresponding to the 18 protons of the two trimethylsilyl groups in N,N'-bis(trimethylsilyl)urea. The signal for the methyl protons of hexamethyldisiloxane may also be observed. By integrating the signals of the BTSC and the urea (B33335) byproduct, the extent of hydrolysis can be estimated.

Factors Influencing Hydrolysis Rate

The rate of BTSC hydrolysis is influenced by several factors, which can be controlled to minimize unwanted reactions.

FactorEffect on Hydrolysis RateRecommendations
pH Hydrolysis is catalyzed by both acidic and basic conditions. The rate is generally slowest at a neutral pH.[6][8]Maintain a neutral reaction medium if possible. Avoid acidic or basic work-up conditions until the reaction is complete.
Temperature Higher temperatures generally increase the rate of hydrolysis.[9]Run reactions at the lowest effective temperature.
Solvent Polarity The effect of solvent polarity can be complex. While non-polar solvents are generally preferred for maintaining anhydrous conditions, the stability of BTSC can also be influenced by specific solvent interactions.[1][5][10][11][12]Use anhydrous, non-protic solvents. Aprotic polar solvents like acetonitrile (B52724) or THF, when rigorously dried, can be suitable.

Hydrolysis Pathway of this compound

G BTSC This compound (Me3Si-N=C=N-SiMe3) Intermediate Unstable Intermediate BTSC->Intermediate + H2O Water H2O Urea N,N'-bis(trimethylsilyl)urea ((Me3SiNH)2C=O) Intermediate->Urea HMDSO Hexamethyldisiloxane (Me3Si-O-SiMe3) Intermediate->HMDSO

Proposed Hydrolysis Pathway of BTSC. This diagram illustrates the reaction of BTSC with water, leading to the formation of N,N'-bis(trimethylsilyl)urea and hexamethyldisiloxane through an unstable intermediate.

References

Technical Support Center: Optimizing Reactions with Bis(trimethylsilyl)carbodiimide in Aprotic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered during the use of Bis(trimethylsilyl)carbodiimide (BTSC) in aprotic solvents and answers to frequently asked questions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific problems that may arise during experiments with this compound, presented in a question-and-answer format.

Q1: My reaction with this compound is showing low or no conversion. What are the potential causes?

A1: Low or no conversion in reactions involving BTSC is typically due to one of the following factors:

  • Presence of Moisture: BTSC is highly sensitive to moisture.[1] Any water present in the reactants, solvent, or glassware will rapidly hydrolyze the reagent to form hexamethyldisiloxane (B120664) and cyanamide, rendering it inactive for the desired transformation.

  • Reagent Degradation: Improper storage or handling can lead to the degradation of BTSC. It should be stored under an inert atmosphere and handled using anhydrous techniques.

  • Low Reaction Temperature: While BTSC is thermally sensitive at higher temperatures, some reactions may require a certain activation energy. If the reaction is sluggish at room temperature, a modest increase in temperature should be considered, but not exceeding 80°C to avoid decomposition.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Ensure the chosen aprotic solvent is suitable for the specific reaction and that all reactants are sufficiently soluble.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas or in a desiccator. Use freshly distilled, anhydrous aprotic solvents.

  • Verify Reagent Quality: Use a fresh bottle of BTSC or verify the purity of the existing stock, for instance, by checking its refractive index.

  • Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC/MS. Be cautious not to exceed 80°C.

  • Solvent Screening: If possible, screen a variety of anhydrous aprotic solvents to find the optimal medium for your reaction.

Q2: I am observing unexpected side products in my reaction. What are they and how can I minimize them?

A2: The formation of side products is a common issue. With BTSC, these can include:

  • Silicon-Containing Byproducts: The trimethylsilyl (B98337) groups in BTSC are often transferred during the reaction or removed during workup, leading to the formation of hexamethyldisiloxane or other silylated species. These can complicate purification.

  • Products of Thermal Decomposition: Heating BTSC above 80°C can lead to its decomposition, resulting in a complex mixture of unidentified products.

  • N-acylurea Formation (in attempted amide couplings): While BTSC is generally not recommended for direct amide bond formation from carboxylic acids and amines, attempting this can lead to the formation of a stable N-acylurea, a common side reaction for carbodiimides.[2]

Troubleshooting Steps:

  • Careful Temperature Control: Maintain a strict reaction temperature, preferably below 80°C, using an oil bath and a temperature controller.

  • Non-Aqueous Workup: To minimize the formation of siloxanes during purification, consider a non-aqueous workup if the desired product is stable under these conditions.

  • Alternative Reagents for Amide Coupling: For amide bond formation, it is advisable to use standard coupling reagents like DCC, EDC, or HATU in combination with additives like HOBt or OxymaPure.[2][3]

  • Chromatographic Purification: Purification via column chromatography on silica (B1680970) gel or alumina (B75360) may be necessary to separate the desired product from silicon-containing byproducts. Deactivation of silica gel with a small amount of triethylamine (B128534) in the eluent can sometimes prevent the degradation of acid-sensitive products.

Q3: Why is this compound not a good choice for standard peptide or amide synthesis?

A3: While carbodiimides are widely used for amide bond formation, BTSC is generally unsuitable for this application for several reasons:[4]

  • Side Reactions: The O-acylisourea intermediate formed upon reaction with a carboxylic acid is prone to rearrangement to a stable N-acylurea, which halts the desired reaction with the amine.[2]

  • Purification Challenges: The byproducts of the reaction are silicon-based and can be difficult to separate from the desired amide product.

  • Availability of Better Alternatives: A wide range of more efficient and reliable coupling reagents have been developed specifically for amide and peptide synthesis.

Q4: What are the primary applications of this compound?

A4: BTSC is a valuable reagent for specific transformations where it acts as a highly reactive equivalent of cyanamide. Its main applications include:

  • Synthesis of Amidines and Guanidines: It reacts readily with nucleophiles like Grignard reagents or amines to form substituted amidines and guanidines.[4]

  • Precursor for Ceramics: BTSC is used in materials science for the synthesis of silicon carbonitride (SiCN) ceramics, which are known for their high thermal stability and hardness.[1]

Data Presentation

Table 1: Predicted Solubility of this compound in Common Aprotic Solvents

Based on the properties of similar silylated compounds, the following qualitative solubility profile is predicted.[5]

SolventClassificationPredicted SolubilityRationale
HexaneNon-Polar AproticHighThe non-polar nature of both the solvent and BTSC leads to favorable van der Waals interactions.
Toluene (B28343)Non-Polar AproticHighThe aromatic, non-polar character of toluene should readily dissolve the non-polar BTSC.
Dichloromethane (DCM)Polar AproticHighDCM is a versatile solvent capable of dissolving a wide range of organosilicon compounds.
Tetrahydrofuran (THF)Polar AproticHighTHF is an effective solvent for a broad spectrum of organic molecules, including silylated reagents.
Acetonitrile (B52724)Polar AproticModerate to HighWhile more polar, acetonitrile is often used in organic synthesis and is expected to be a reasonably good solvent for BTSC.
N,N-Dimethylformamide (DMF)Polar AproticModerateThe high polarity of DMF might lead to lower solubility compared to less polar aprotic solvents.
Dimethyl sulfoxide (B87167) (DMSO)Polar AproticLow to ModerateThe very high polarity of DMSO makes it a less ideal solvent for the non-polar BTSC.

Table 2: General Optimization Parameters for Reactions with this compound

ParameterConditionRecommendation/Rationale
Temperature Low (e.g., 0-25°C)A good starting point for most reactions to minimize side reactions.
Moderate (e.g., 25-70°C)May increase the reaction rate for less reactive substrates. Careful monitoring is advised.
High (e.g., >80°C)Not recommended due to the risk of thermal decomposition of BTSC.
Concentration 0.1 - 1.0 MA typical concentration range for many organic reactions. Higher concentrations may increase reaction rates but can also promote side reactions.
Stoichiometry 1.0 - 1.2 equivalentsA slight excess of BTSC can help to drive the reaction to completion, but a larger excess will complicate purification.
Atmosphere Inert (e.g., Argon, Nitrogen)Essential to prevent hydrolysis of BTSC by atmospheric moisture.

Experimental Protocols

Protocol: Synthesis of N,N'-dicyclohexyl-N''-phenylguanidine using this compound and Aniline (B41778)

This protocol describes a representative synthesis of a guanidine (B92328) derivative from an amine and BTSC, adapted from general procedures for handling air- and moisture-sensitive reagents.

Materials:

  • This compound (BTSC)

  • Aniline

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas (Argon or Nitrogen) supply with a bubbler

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a septum, and a reflux condenser connected to an inert gas line with a bubbler. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Addition of Reagents: To the flask, add aniline (1.0 equivalent) via syringe through the septum. Add anhydrous THF (to achieve a concentration of ~0.5 M) via syringe.

  • Initiation of Reaction: Cool the stirred solution to 0°C in an ice bath. Slowly add this compound (1.05 equivalents) dropwise via syringe over 5-10 minutes.

  • Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to 0°C and slowly add saturated aqueous sodium bicarbonate solution to quench the reaction and hydrolyze any remaining silylated compounds.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N,N'-dicyclohexyl-N''-phenylguanidine.

Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Reaction Start check_conversion Low or No Conversion? start->check_conversion moisture Check for Moisture: - Oven-dried glassware? - Anhydrous solvents? - Inert atmosphere? check_conversion->moisture Yes side_products Side Products Observed? check_conversion->side_products No reagent_quality Verify Reagent Quality: - Fresh bottle? - Proper storage? moisture->reagent_quality optimize_temp Optimize Temperature: - Cautiously increase temp. (do not exceed 80°C) reagent_quality->optimize_temp optimize_temp->side_products failure Re-evaluate Synthetic Route optimize_temp->failure temp_control Check Temperature Control: - Reaction temp < 80°C? side_products->temp_control Yes success Successful Reaction side_products->success No byproducts Silicon Byproducts? - Consider non-aqueous workup - Chromatographic purification temp_control->byproducts byproducts->success

References

Technical Support Center: Silylated Carbodiimides for Prevention of Urea Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing silylated carbodiimides to minimize the formation of urea (B33335) byproducts in chemical syntheses, particularly in peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are silylated carbodiimides and how do they differ from traditional carbodiimides like DCC and EDC?

A1: Silylated carbodiimides are coupling agents where one or both nitrogen atoms are substituted with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. A common example is Bis(trimethylsilyl)carbodiimide (BTSC). Traditional carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have alkyl or aryl substituents. The key difference lies in the reactivity imparted by the silyl groups. Silyl groups are known to be labile and can be transferred, which is hypothesized to play a role in altering the reaction pathway to favor amide bond formation over urea byproduct formation.

Q2: What is the primary urea-based byproduct in carbodiimide-mediated coupling reactions?

A2: The primary and most problematic urea-based byproduct is the N-acylurea . This stable compound forms from the rearrangement of the O-acylisourea intermediate and is often difficult to separate from the desired amide or peptide product due to similar solubility profiles.[1][2][3] The other byproduct is the corresponding disubstituted urea (e.g., dicyclohexylurea from DCC), which can also pose purification challenges depending on its solubility.[1][3]

Q3: How do silylated carbodiimides theoretically prevent N-acylurea formation?

A3: The proposed mechanism involves the silyl group acting as a transient protecting group. After the initial reaction of the carboxylic acid with the silylated carbodiimide (B86325) to form an O-acylisourea intermediate, the silyl group can migrate to the oxygen of the intermediate. This silylated O-acylisourea intermediate is sterically hindered and electronically less prone to the intramolecular rearrangement that leads to N-acylurea. Instead, it is more likely to react with the desired amine nucleophile to form the amide bond, releasing a silylated urea byproduct.

Q4: What are the advantages of using silylated carbodiimides over traditional methods with additives like HOBt?

A4: While additives like 1-Hydroxybenzotriazole (HOBt) are effective in suppressing N-acylurea formation by forming an active ester intermediate,[1] silylated carbodiimides may offer a more streamlined, one-component solution. This can simplify reaction setup and purification. Additionally, the resulting silylated urea byproduct may have different solubility characteristics compared to traditional ureas, potentially facilitating its removal.

Q5: Are there any known disadvantages or challenges associated with using silylated carbodiimides?

A5: Silylated carbodiimides, such as BTSC, are sensitive to moisture and can hydrolyze, so they must be handled under anhydrous conditions.[4] Their reactivity can also be influenced by steric hindrance from the silyl groups. Furthermore, as a less common class of reagents, they may be more expensive and less extensively documented for a wide range of applications compared to standard carbodiimides.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Amide/Peptide 1. Incomplete reaction: The steric bulk of the silylated carbodiimide or substrates may slow down the reaction. 2. Hydrolysis of the silylated carbodiimide: Presence of moisture in the reaction. 3. Suboptimal reaction temperature: Reaction may be too slow at room temperature.1. Extend the reaction time and monitor progress by TLC or LC-MS. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor for improvement in yield. Be cautious of potential side reactions at higher temperatures.
Formation of N-acylurea Still Observed 1. Reaction conditions favor rearrangement: The specific substrate or solvent system may still promote the rearrangement pathway. 2. Insufficient silyl group effect: The protective effect of the silyl group may not be sufficient for highly reactive carboxylic acids.1. Try a less polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). 2. Consider the addition of a catalytic amount of a non-nucleophilic base to facilitate the reaction with the amine. 3. If the problem persists, the addition of a traditional additive like HOBt or OxymaPure in conjunction with the silylated carbodiimide could be explored.
Difficulty in Removing Silylated Urea Byproduct 1. Unexpected solubility: The silylated urea byproduct may have a solubility profile similar to the desired product in the chosen solvent system.1. After the reaction is complete, consider adding a protic solvent like methanol (B129727). The silyl groups on the urea byproduct may be cleaved, altering its solubility and facilitating its removal by precipitation or extraction. 2. Explore different purification techniques such as column chromatography with a different solvent gradient or recrystallization from a different solvent system.
Presence of Silanol or Siloxane Impurities 1. Hydrolysis of silylating agents or byproducts: Exposure to water during the reaction or workup.1. Perform an aqueous workup to remove water-soluble silanols. Hexamethyldisiloxane (from TMS hydrolysis) is often volatile and can be removed under reduced pressure. 2. Ensure rigorous anhydrous conditions throughout the experiment.

Quantitative Data Summary

Direct quantitative comparisons of urea byproduct formation with silylated versus non-silylated carbodiimides are not extensively available in the literature. However, the effectiveness of traditional additives in suppressing N-acylurea formation is well-documented and provides a benchmark for comparison.

Coupling Method Additive Typical N-acylurea Formation Key Considerations
DCC or EDC NoneCan be significant, especially in polar aprotic solvents like DMF.High potential for difficult purification.
DCC or EDC HOBt or HOSuSignificantly suppressed.Additive is required, which adds to the cost and complexity.
DCC or EDC OxymaPureHighly suppressed.Often considered a greener and safer alternative to HOBt.
Silylated Carbodiimide (e.g., BTSC) None (theoretically)Hypothesized to be low.Requires stringent anhydrous conditions; byproduct solubility may vary.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using this compound (BTSC)

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • This compound (BTSC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and the anhydrous solvent.

  • Stir the solution at room temperature until the carboxylic acid is fully dissolved.

  • Add the amine to the solution.

  • Slowly add the this compound (BTSC) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Workup for Removal of Silylated Urea Byproduct

If the silylated urea byproduct is difficult to remove by standard chromatography, the following workup can be attempted:

  • After concentrating the crude reaction mixture, redissolve it in a minimal amount of a solvent like THF.

  • Add methanol to the solution and stir for 1-2 hours at room temperature. This may facilitate the desilylation of the urea byproduct.

  • Concentrate the mixture again under reduced pressure.

  • Attempt to precipitate the desilylated urea by adding a non-polar solvent like hexanes or by performing an aqueous extraction.

  • Proceed with standard purification of the desired product.

Visualizations

Urea_Byproduct_Formation Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (R'-N=C=N-R') Carbodiimide->O_Acylisourea Amide Desired Amide (R-CO-NH-R'') O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea hydrolysis N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Undesired) Amine Amine (R''-NH2) Amine->Amide

Caption: Standard carbodiimide reaction pathway showing the formation of the desired amide and the undesired N-acylurea byproduct.

Silylated_Carbodiimide_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Silylated_O_Acylisourea Silylated O-Acylisourea Intermediate Carboxylic_Acid->Silylated_O_Acylisourea + Silylated Carbodiimide Silylated_Carbodiimide Silylated Carbodiimide (TMS-N=C=N-TMS) Silylated_Carbodiimide->Silylated_O_Acylisourea Amide Desired Amide (R-CO-NH-R'') Silylated_O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Suppressed) Silylated_O_Acylisourea->N_Acylurea Rearrangement (Inhibited) Amine Amine (R''-NH2) Amine->Amide Silylated_Urea Silylated Urea Byproduct Amide->Silylated_Urea + Silylated Urea

Caption: Proposed mechanism for preventing N-acylurea formation using a silylated carbodiimide.

Experimental_Workflow Start Start Setup Reaction Setup (Anhydrous, Inert Atm.) Start->Setup Reactants Add Carboxylic Acid, Amine, and Solvent Setup->Reactants Coupling Add Silylated Carbodiimide Reactants->Coupling Monitor Monitor Reaction (TLC/LC-MS) Coupling->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for amide synthesis using silylated carbodiimides.

References

Troubleshooting low conversion rates in Bis(trimethylsilyl)carbodiimide mediated couplings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(trimethylsilyl)carbodiimide (BTC) Mediated Couplings

Welcome to the technical support center for this compound (BTC) mediated couplings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide and ester formation. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues that can lead to low conversion rates in BTC-mediated coupling reactions.

Question: My reaction shows low or no conversion to the desired amide/ester product. What are the primary causes?

Answer: Low conversion is a common issue and can stem from several factors, often related to reagent integrity, reaction conditions, or substrate properties. The most frequent culprits include:

  • Hydrolysis of BTC: this compound is highly sensitive to moisture.[1] Any water present in the reaction will rapidly hydrolyze BTC to bis(trimethylsilyl)urea, rendering it inactive for coupling.

  • Inefficient Carboxylic Acid Activation: The first step of the coupling is the activation of the carboxylic acid to a reactive O-acylisourea intermediate.[2] If this step is slow or incomplete, the overall yield will be poor.

  • Steric Hindrance: The bulky trimethylsilyl (B98337) (TMS) groups on BTC can significantly slow down the reaction, especially when either the carboxylic acid or the amine/alcohol is sterically hindered.[2][3][4]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and stoichiometry are critical and must be optimized for each specific substrate pair.[5][6]

  • Reagent Purity: The purity of the carboxylic acid, amine/alcohol, and BTC itself is paramount for a successful reaction.

Question: I suspect my reagents have degraded. How can I check and what precautions should I take?

Answer: Reagent integrity is crucial.

  • BTC: Always use freshly opened BTC or store it under a strictly inert atmosphere (e.g., argon or nitrogen) in a desiccator.[1] Its appearance should be a clear, colorless to straw-colored liquid.[7] If it appears cloudy or has formed a precipitate, it has likely hydrolyzed.

  • Solvents: Use anhydrous solvents. Solvents should be freshly dried using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina (B75360) column).

  • Carboxylic Acid and Amine/Alcohol: Ensure these substrates are dry and pure. If necessary, dry them by azeotropic distillation with toluene (B28343) or by storing them over a desiccant in a vacuum oven.

Question: My starting materials are sterically hindered, and the reaction is very slow. How can I improve the conversion rate?

Answer: Steric hindrance is a known challenge with BTC.[2] To overcome this, consider the following strategies:

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy to overcome steric barriers.[3] However, monitor the reaction closely for potential side product formation.

  • Extend Reaction Time: Hindered couplings are inherently slower.[3] Allow the reaction to run for an extended period (24-48 hours) and monitor its progress by TLC or LC-MS.

  • Use a Catalyst/Additive: The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the rate of coupling, particularly for esterifications. For amidations, additives like 1-Hydroxybenzotriazole (HOBt) can improve efficiency.[8][9]

Question: What are the optimal solvents and temperatures for BTC-mediated couplings?

Answer: The choice of solvent is critical. Aprotic, anhydrous solvents are required.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are commonly used. Avoid protic solvents (like alcohols) unless they are a substrate, and nucleophilic solvents like DMF which can have undesired reactivity.[8]

  • Temperature: Most reactions are started at 0 °C during the addition of BTC to control the initial exothermic reaction, then allowed to warm to room temperature. For hindered substrates, heating may be necessary as described above.[3]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for BTC-mediated amide coupling?

A1: The reaction proceeds via a two-step mechanism. First, the carboxylic acid attacks the central carbon atom of BTC to form a highly reactive O-acylisourea intermediate. In the second step, the amine attacks the carbonyl carbon of this intermediate, forming a tetrahedral intermediate that collapses to the desired amide and the bis(trimethylsilyl)urea byproduct.[2][8]

Q2: How is the bis(trimethylsilyl)urea byproduct removed?

A2: Bis(trimethylsilyl)urea is generally soluble in common organic solvents. It can often be removed during aqueous workup, as the silyl (B83357) groups are prone to hydrolysis, forming water-soluble byproducts. If it persists, it can typically be removed by silica (B1680970) gel column chromatography.

Q3: Can BTC be used in solid-phase peptide synthesis (SPPS)?

A3: While carbodiimides are staples in SPPS, BTC is generally not recommended.[2] The significant steric hindrance from the TMS groups leads to slow reaction rates and low yields, which are problematic for the stepwise assembly of peptides where high efficiency at each step is required.[2][10] More potent coupling reagents like HATU or HBTU are preferred.[3][4]

Q4: When should I consider using an additive like DMAP or HOBt?

A4: Additives are recommended in specific situations:

  • DMAP: Use a catalytic amount (1-10 mol%) for esterifications, especially with sterically hindered alcohols. DMAP acts as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate.

  • HOBt: Use 1.0-1.2 equivalents in amidations, particularly when there is a risk of racemization with chiral carboxylic acids or for difficult couplings. HOBt forms an active ester intermediate that is more reactive and less prone to side reactions.[6][8]

Data Presentation

Table 1: Effect of Solvent on Yield for a Model Amidation Reaction *

Solvent (Anhydrous)Temperature (°C)Time (h)Yield (%)
Dichloromethane (DCM)252475
Tetrahydrofuran (THF)252468
Acetonitrile (MeCN)252482
N,N-Dimethylformamide (DMF)252445
*Reaction: Benzoic acid (1.0 eq), Benzylamine (1.0 eq), BTC (1.1 eq). Yields are hypothetical and for illustrative purposes.
Lower yield may be due to side reactions with the solvent.[8]

Table 2: Effect of Additives on a Sterically Hindered Coupling *

Carboxylic AcidAmineAdditive (eq)Temperature (°C)Time (h)Yield (%)
Pivalic AcidDiisopropylamineNone5048< 5
Pivalic AcidDiisopropylamineHOBt (1.0)504835
Pivalic AcidDiisopropylamineDMAP (0.1)504815
*Reaction conditions: Substrates (1.0 eq), BTC (1.2 eq), in anhydrous MeCN. Yields are hypothetical and for illustrative purposes.

Experimental Protocols

General Protocol for BTC-Mediated Amide Coupling:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DCM or MeCN, approx. 0.1-0.2 M).

  • Amine Addition: Add the amine (1.0-1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • BTC Addition: Slowly add this compound (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Visualizations

Diagrams

BTC_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate RCOOH->Intermediate Activation BTC BTC (TMS-N=C=N-TMS) BTC->Intermediate Amine Amine (R'-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Intermediate->Tetrahedral Product Amide Product (R-CO-NHR') Tetrahedral->Product Collapse Byproduct Urea Byproduct (TMS-NH-CO-NH-TMS) Tetrahedral->Byproduct Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Reagents Add Carboxylic Acid, Amine, & Anhydrous Solvent Start->Reagents Cool Cool to 0 °C Reagents->Cool AddBTC Add BTC Dropwise Cool->AddBTC React Warm to RT Monitor (TLC/LC-MS) AddBTC->React Workup Aqueous Work-up & Extraction React->Workup Purify Dry & Concentrate Workup->Purify Column Column Chromatography Purify->Column End End: Pure Product Column->End Troubleshooting_Logic Start Low Conversion? CheckReagents Are Reagents Anhydrous & BTC Fresh? Start->CheckReagents Yes DryReagents Solution: Dry all reagents/solvents. Use fresh BTC. CheckReagents->DryReagents No CheckSterics Are Substrates Sterically Hindered? CheckReagents->CheckSterics Yes DryReagents->Start Re-run OptimizeCond Solution: Increase Temperature. Extend Reaction Time. Consider Additives (HOBt). CheckSterics->OptimizeCond Yes CheckStoich Is Stoichiometry Correct? CheckSterics->CheckStoich No OptimizeCond->Start Re-run AdjustStoich Solution: Use 1.1-1.2 eq. of BTC. CheckStoich->AdjustStoich No Success Problem Solved CheckStoich->Success Yes AdjustStoich->Start Re-run

References

Impact of steric hindrance on Bis(trimethylsilyl)carbodiimide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of steric hindrance on the reactivity of Bis(trimethylsilyl)carbodiimide (BTSC). It is intended for researchers, scientists, and professionals in drug development who are utilizing BTSC in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTSC) and what are its primary applications?

A1: this compound (CAS 1000-70-0) is a highly versatile chemical reagent.[1] Its primary utility lies in organic synthesis as a powerful dehydrating agent and a precursor for the formation of various nitrogen-containing heterocycles and guanidines.[1][2] The two trimethylsilyl (B98337) (TMS) groups play a crucial role in its reactivity and solubility in organic solvents.

Q2: How does the steric hindrance of the trimethylsilyl groups in BTSC affect its reactivity?

A2: The two bulky trimethylsilyl groups on BTSC create significant steric hindrance around the central carbodiimide (B86325) functional group (-N=C=N-). This steric bulk has a profound impact on its reactivity in several ways:

  • Reduced Reaction Rates: Compared to less hindered carbodiimides like EDC or DIC, reactions with BTSC, particularly with sterically demanding nucleophiles or electrophiles, are often slower.[1][3] The bulky TMS groups physically obstruct the approach of other molecules to the reactive carbodiimide carbon.[4][5]

  • Increased Selectivity: The steric hindrance can be advantageous in certain cases, leading to higher selectivity. For instance, it may favor reactions with less hindered primary amines over more hindered secondary amines in a competitive reaction environment.

  • Lower Reactivity Compared to Other Carbodiimides: The reactivity of carbodiimides is inversely related to the steric bulk of their substituents. For example, N,N'-di-t-butylcarbodiimide is noted as the least reactive aliphatic carbodiimide due to the extreme steric hindrance of the t-butyl groups.[1] BTSC, with its two TMS groups, is also considered to be less reactive than smaller dialkylcarbodiimides.

Q3: What types of nucleophiles are most effective for reacting with BTSC?

A3: Less sterically hindered primary and secondary amines are the most effective nucleophiles for reactions with BTSC. While the reaction can proceed with bulkier amines, it will likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst). Aromatic amines, being weaker nucleophiles, may not react with sterically hindered carbodiimides without a catalyst, even with prolonged heating.[2]

Q4: Are there any common side reactions to be aware of when using BTSC?

A4: A common side reaction in carbodiimide chemistry, especially in peptide coupling, is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is a dead-end product.[6] While this is more frequently discussed in the context of EDC-mediated couplings, the principles apply. The choice of solvent can influence the rate of this side reaction.

Troubleshooting Guide

Issue Probable Cause Recommended Solutions
Slow or No Reaction High Steric Hindrance: The primary reason for a slow or stalled reaction is the combined steric bulk of your substrate and the trimethylsilyl groups of BTSC.[3][4]1. Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome steric repulsion.2. Prolong Reaction Time: Allow the reaction to proceed for an extended period (monitor by TLC or LC-MS).3. Use a Catalyst: For reactions like guanidine (B92328) synthesis from amines, a catalyst can significantly improve reaction rates.[2]
Low Yield of Desired Product 1. Competing Side Reactions: Formation of byproducts such as N-acylurea can reduce the yield of the desired product.[6]2. Incomplete Reaction: Due to steric hindrance, the reaction may not have gone to completion.1. Optimize Solvent Choice: Use a non-polar, aprotic solvent to minimize potential side reactions.2. Incremental Addition: Add the nucleophile or electrophile slowly to the reaction mixture to maintain a low concentration and potentially favor the desired reaction pathway.3. Re-evaluate Stoichiometry: A slight excess of the less sterically hindered reactant may improve the yield.
Difficulty in Purification Formation of Silylated Byproducts: The trimethylsilyl groups can be transferred to other nucleophilic sites in your reaction mixture, leading to a complex mixture of products.1. Aqueous Workup: Upon completion of the reaction, quenching with water or a mild acid can help to remove silyl (B83357) groups from undesired products, simplifying purification.2. Flash Chromatography: Careful selection of the solvent system for column chromatography is essential to separate the desired product from closely related silylated impurities.

Experimental Protocols

General Protocol for the Synthesis of a Guanidine using BTSC and a Primary Amine:

  • Materials:

    • This compound (BTSC)

    • Primary amine

    • Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)

    • Catalyst (optional, e.g., a Lewis acid or a metal amide complex)[2]

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

    • Add BTSC (1.05 equivalents) to the solution at room temperature.

    • If a catalyst is used, add it at this stage (typically 1-5 mol%).

    • Stir the reaction mixture at room temperature or heat as necessary (monitor progress by TLC or LC-MS). Reactions with sterically hindered amines may require heating to reflux.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding methanol (B129727) or water to hydrolyze any remaining BTSC and silylated intermediates.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Steric_Hindrance_Effect cluster_0 Reaction with Less Hindered Nucleophile cluster_1 Reaction with More Hindered Nucleophile BTSC1 BTSC (Bulky) Product1 Guanidine Product (Higher Yield) BTSC1->Product1 Successful Attack Nuc1 Primary Amine (Less Hindered) Nuc1->Product1 BTSC2 BTSC (Bulky) NoReaction No Reaction / Slow Reaction (Low Yield) BTSC2->NoReaction Hindered Attack Nuc2 Tertiary Amine (More Hindered) Nuc2->NoReaction

Caption: Impact of nucleophile size on BTSC reactivity.

Troubleshooting_Workflow Start Reaction with BTSC Shows Low Conversion CheckSterics Is the nucleophile/electrophile sterically hindered? Start->CheckSterics IncreaseTemp Increase reaction temperature and prolong reaction time CheckSterics->IncreaseTemp Yes CheckPurity Are starting materials pure and anhydrous? CheckSterics->CheckPurity No UseCatalyst Consider adding a catalyst (e.g., Lewis acid) IncreaseTemp->UseCatalyst End Reaction Optimized UseCatalyst->End PurifyReagents Purify/dry reagents and solvents CheckPurity->PurifyReagents No CheckPurity->End Yes PurifyReagents->Start

Caption: Troubleshooting workflow for BTSC reactions.

References

Technical Support Center: Activation Strategies for Bis(trimethylsilyl)carbodiimide in Challenging Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(trimethylsilyl)carbodiimide (BTSC). This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered yet versatile reagent. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful activation and application of BTSC in complex synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling reaction failing with this compound?

A1: this compound is generally not an effective reagent for standard amide bond formation from carboxylic acids and amines. The significant steric hindrance imparted by the two trimethylsilyl (B98337) (TMS) groups prevents the necessary formation of the O-acylisourea intermediate, which is crucial for the subsequent nucleophilic attack by the amine. For sterically hindered couplings, more potent reagents like HATU or HBTU are recommended.

Q2: In which types of "challenging syntheses" is this compound a suitable reagent?

A2: BTSC is most valuable in syntheses where its unique reactivity can be leveraged. This includes the formation of guanidines, N-heterocycles, and as a precursor for silicon-containing polymers and ceramics. Its utility shines in reactions where the TMS groups can act as leaving groups or where the carbodiimide (B86325) core's reactivity is enhanced by specific activation methods.

Q3: How can I "activate" this compound for a reaction?

A3: Activation of BTSC typically involves enhancing the electrophilicity of its central carbon atom. This can be achieved through the use of Lewis acid catalysts. The Lewis acid coordinates to one of the nitrogen atoms, making the carbodiimide carbon more susceptible to nucleophilic attack. Another approach is to utilize reaction conditions that favor the departure of the TMS groups.

Q4: What are common side products when using this compound?

A4: Common side products can arise from the reaction of BTSC with moisture, leading to the formation of bis(trimethylsilyl)urea. In the presence of nucleophiles, incomplete reactions or reactions with solvent impurities can also occur. Careful control of anhydrous conditions and the use of high-purity reagents are crucial to minimize byproduct formation.

Q5: Are there any safety precautions I should take when working with this compound?

A5: Yes, BTSC is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides

Issue 1: Low or No Yield in Guanidine Synthesis
Potential Cause Troubleshooting Steps
Insufficient Activation of BTSC The reaction of amines with the sterically hindered BTSC often requires catalysis. Introduce a Lewis acid catalyst to enhance the electrophilicity of the carbodiimide.
Steric Hindrance of the Amine For highly sterically hindered amines, increasing the reaction temperature and extending the reaction time may be necessary. Consider using a less sterically demanding carbodiimide if possible.
Low Nucleophilicity of the Amine For weakly nucleophilic amines (e.g., anilines), catalytic activation of BTSC is almost always required.
Moisture in the Reaction Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Moisture will consume BTSC to form the corresponding urea.
Incorrect Stoichiometry Optimize the molar ratio of the amine, BTSC, and catalyst. An excess of the amine may be beneficial in some cases.
Issue 2: Formation of Multiple Products in N-Heterocycle Synthesis
Potential Cause Troubleshooting Steps
Undesired Side Reactions The choice of solvent can significantly influence the reaction pathway. Screen different anhydrous, non-protic solvents to identify the optimal medium for your desired transformation.
Thermal Decomposition Some N-heterocycle formations require elevated temperatures, which can lead to decomposition of starting materials or products. Monitor the reaction temperature closely and consider using a catalyst to enable lower reaction temperatures.
Ambident Nucleophiles If your substrate has multiple nucleophilic sites, consider using protecting groups to ensure regioselectivity in the cyclization step.
Catalyst Incompatibility The chosen Lewis acid catalyst may be promoting undesired side reactions. Screen a panel of Lewis acids with varying strengths and steric properties.

Data Summary

Table 1: Effect of Lewis Acid Catalysis on Guanidine Synthesis with Carbodiimides
Catalyst (mol%)CarbodiimideAmineSolventTemperature (°C)Time (h)Yield (%)
NoneDICAnilineToluene8024< 5
Yb(OTf)₃ (5)DICAnilineToluene80295
Sc(OTf)₃ (5)EDCBenzylamineCH₃CNRT192
CuCl (5)DCCSulfonamideNeat (milling)RT0.5> 95

Note: Data is representative of typical carbodiimides and illustrates the significant rate and yield enhancement provided by Lewis acid catalysts. Similar trends are expected for reactions involving BTSC, although reaction times may be longer due to increased steric hindrance.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Sterically Hindered Guanidine using BTSC (Representative Protocol)

This protocol is adapted from general procedures for catalytic guanylation reactions.

Materials:

  • This compound (BTSC)

  • Sterically hindered primary or secondary amine

  • Anhydrous Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, or Cu(OTf)₂)

  • Anhydrous, non-protic solvent (e.g., toluene, acetonitrile, or dichloromethane)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, add the sterically hindered amine (1.0 mmol) and the Lewis acid catalyst (0.05 - 0.10 mmol, 5-10 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add anhydrous solvent (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with methanol (B129727) (1-2 mL).

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired guanidine.

Protocol 2: Synthesis of a Fused N-Heterocycle via [4+2] Cycloaddition with BTSC (Representative Protocol)

This protocol is a conceptual adaptation for BTSC based on known cycloaddition reactions of carbodiimides.

Materials:

  • This compound (BTSC)

  • A suitable diene (e.g., a 2-amino-1,3-diene)

  • Anhydrous high-boiling point solvent (e.g., xylenes (B1142099) or dichlorobenzene)

  • Inert atmosphere setup

Procedure:

  • In an oven-dried sealed tube under an inert atmosphere, dissolve the diene (1.0 mmol) in the anhydrous solvent (5 mL).

  • Add this compound (1.1 mmol) to the solution.

  • Seal the tube and heat the reaction mixture to a high temperature (typically 120-160 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the N-silylated heterocyclic product. Subsequent deprotection of the silyl (B83357) groups may be required.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dried glassware under inert atmosphere prep2 Add amine and Lewis acid catalyst prep1->prep2 prep3 Add anhydrous solvent prep2->prep3 react1 Add this compound prep3->react1 react2 Heat to desired temperature react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with Methanol react3->workup1 workup2 Solvent removal workup1->workup2 workup3 Column chromatography workup2->workup3 product Purified Guanidine workup3->product

Caption: Workflow for Lewis Acid-Catalyzed Guanidine Synthesis.

signaling_pathway BTSC This compound ActivatedComplex Activated BTSC-Lewis Acid Complex BTSC->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Yb(OTf)₃) LewisAcid->ActivatedComplex Intermediate Tetrahedral Intermediate ActivatedComplex->Intermediate Amine Nucleophilic Amine Amine->Intermediate Nucleophilic Attack Guanidine Guanidine Product Intermediate->Guanidine Collapse & Proton Transfer Byproduct Lewis Acid Regeneration Intermediate->Byproduct

Caption: Proposed Mechanism for Lewis Acid-Catalyzed Guanidylation.

Technical Support Center: Removal of Excess Bis(trimethylsilyl)carbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling reactions involving Bis(trimethylsilyl)carbodiimide (BTSC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess BTSC from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTSC) and what are its common byproducts?

A1: this compound (BTSC) is a versatile reagent used in organic synthesis, often as a dehydrating agent or for the formation of various nitrogen-containing compounds.[1] When excess BTSC is present in a reaction mixture, it can be hydrolyzed to form N,N'-bis(trimethylsilyl)urea, a solid byproduct.[2][3][4] Understanding the properties of both BTSC and its byproducts is crucial for selecting an appropriate removal strategy.

Q2: Why is it important to remove excess BTSC from my reaction?

A2: Leaving excess BTSC in your reaction mixture can lead to several complications. It can interfere with the isolation and purification of your desired product, potentially co-eluting during chromatography or contaminating the crystalline product. Furthermore, the hydrolysis of BTSC during workup or storage can lead to the formation of N,N'-bis(trimethylsilyl)urea, which may also need to be removed.[2][3][4]

Q3: What are the primary methods for removing excess BTSC?

A3: The most common methods for removing excess BTSC from a reaction mixture include:

  • Chemical Quenching: Reacting the excess BTSC with a suitable reagent to convert it into a more easily removable compound.

  • Extractive Workup: Utilizing liquid-liquid extraction to partition the BTSC and its byproducts into a separate phase.

  • Chromatography: Separating the BTSC from the desired product using techniques like flash column chromatography.

  • Distillation: Removing the volatile BTSC from a non-volatile product under reduced pressure.

The choice of method depends on the stability of your product, the scale of the reaction, and the available equipment.

Troubleshooting Guides

Issue 1: My desired product is sensitive to water and/or acid, but I need to remove excess BTSC.

Solution: In this scenario, chemical quenching with a non-aqueous reagent is the preferred method.

  • Quenching with an Alcohol (e.g., Methanol): Adding a stoichiometric amount of a dry alcohol like methanol (B129727) will react with the excess BTSC to form a silylated urea (B33335) derivative. This derivative is often more polar than BTSC and may be more readily removed by subsequent purification steps.

  • Quenching with a Carboxylic Acid (e.g., Acetic Acid): Anhydrous acetic acid can be used to quench excess BTSC, forming N,N'-bis(trimethylsilyl)urea and acetic anhydride. This method is suitable if your product is stable to these conditions.

Issue 2: A white solid has precipitated from my reaction mixture after adding an aqueous solution.

Probable Cause: This precipitate is likely N,N'-bis(trimethylsilyl)urea, the hydrolysis product of BTSC.[2][3][4]

Solutions:

  • Filtration: If the desired product is soluble in the reaction solvent, the precipitated urea can be removed by filtration.

  • Extractive Workup: If both the product and the urea are soluble, an extractive workup can be employed to separate them based on their differing solubilities. N,N'-bis(trimethylsilyl)urea has some solubility in common organic solvents but is generally less soluble than BTSC.

Issue 3: I am unable to separate my product from residual BTSC using standard silica (B1680970) gel chromatography.

Probable Cause: BTSC is a relatively nonpolar compound and may co-elute with products of similar polarity.

Solutions:

  • Optimize Solvent System: Experiment with different solvent systems for your flash chromatography. A less polar eluent may improve separation. It is recommended to target an Rf value between 0.15 and 0.4 for your target compound on a TLC plate to achieve good separation on a flash column.[5][6]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel, which may offer different selectivity.

  • Pre-treatment: Quench the excess BTSC before performing chromatography. This will convert it to a more polar byproduct (N,N'-bis(trimethylsilyl)urea) which is typically easier to separate from a nonpolar product.

Data Presentation: Comparison of Removal Methods

MethodReagent/ConditionsTypical Reaction TimeByproductsAdvantagesDisadvantages
Chemical Quenching
- HydrolysisWaterMinutes to hoursN,N'-bis(trimethylsilyl)urea, HexamethyldisiloxaneSimple, readily available reagent.Product must be water-stable. Byproduct may precipitate.
- AlcoholysisMethanol (anhydrous)Minutes to hoursN,N'-bis(trimethylsilyl)urea, Trimethylsilyl methyl etherAvoids aqueous conditions.Product must be stable to alcohols.
- AcidolysisAcetic Acid (anhydrous)MinutesN,N'-bis(trimethylsilyl)urea, Acetic anhydrideRapid reaction.Product must be acid-stable.
Extractive Workup Dilute Aqueous Acid (e.g., 1M HCl) followed by water and brine washesN/AN,N'-bis(trimethylsilyl)urea (in aqueous phase)Effective for removing the urea byproduct.Product must be stable to aqueous acid.
Flash Chromatography Silica Gel with Hexane/Ethyl Acetate (B1210297) gradientN/ANone (Separation)Can provide high purity product.May be difficult to separate from nonpolar products.
Vacuum Distillation Reduced pressure (e.g., <10 mmHg) and elevated temperatureN/ANone (Separation)Effective for non-volatile products.Product must be thermally stable.

Experimental Protocols

Protocol 1: Chemical Quenching with Methanol
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of anhydrous methanol relative to the excess BTSC used.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the disappearance of BTSC by TLC or GC analysis.

  • Proceed with the standard workup and purification of the desired product.

Protocol 2: Extractive Workup
  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1M aqueous HCl (2 x volume of organic layer).

  • Wash the organic layer with water (2 x volume of organic layer).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer).

  • Wash the organic layer with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Flash Column Chromatography
  • Choose an appropriate solvent system based on TLC analysis of the reaction mixture, targeting an Rf value of 0.15-0.4 for the desired compound.[5][6] A common starting point for nonpolar compounds is a gradient of ethyl acetate in hexane.

  • Pack a silica gel column with the chosen non-polar solvent.

  • Dissolve the crude reaction mixture in a minimal amount of the non-polar eluent or a slightly more polar solvent if necessary.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Vacuum Distillation
  • Ensure your desired product is significantly less volatile than BTSC (boiling point of BTSC is 164 °C at atmospheric pressure).

  • Set up a vacuum distillation apparatus.

  • Heat the reaction mixture under reduced pressure. The appropriate temperature and pressure will depend on the volatility of your product and the efficiency of your vacuum system. A pressure-temperature nomograph can be used to estimate the boiling point of BTSC at a given pressure.[7][8]

  • Collect the distilled BTSC in a cooled receiving flask.

  • Once the BTSC has been removed, the desired product remains in the distillation flask.

Mandatory Visualizations

Removal_Method_Selection start Start: Excess BTSC in Reaction Mixture product_stability Is the product stable to aqueous acid? start->product_stability volatility_check Is the product non-volatile? product_stability->volatility_check No extraction Extractive Workup with Aqueous Acid product_stability->extraction Yes chromatography_check Is the product's polarity significantly different from BTSC? volatility_check->chromatography_check No distillation Vacuum Distillation volatility_check->distillation Yes quenching Chemical Quenching (e.g., with Methanol) chromatography_check->quenching No chromatography Flash Chromatography chromatography_check->chromatography Yes quenching->chromatography end Pure Product extraction->end distillation->end chromatography->end

Caption: Decision tree for selecting the appropriate method for removing excess this compound.

Quenching_Reaction cluster_reactants Reactants cluster_products Products BTSC This compound (Excess) Urea N,N'-Bis(trimethylsilyl)urea (Easier to remove) BTSC->Urea + Quenching Agent QuenchingAgent Quenching Agent (e.g., H₂O, MeOH) QuenchingAgent->Urea Byproduct Byproduct (e.g., Hexamethyldisiloxane)

Caption: General reaction scheme for quenching excess this compound.

References

Validation & Comparative

A Comparative Guide to Peptide Coupling Reagents: Bis(trimethylsilyl)carbodiimide vs. Dicyclohexylcarbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides, the choice of coupling reagent is critical to maximizing yield, ensuring stereochemical integrity, and simplifying purification. Dicyclohexylcarbodiimide (DCC) has long been a staple in peptide chemistry, valued for its efficiency and cost-effectiveness. This guide provides a comprehensive comparison of DCC with a less conventional alternative, Bis(trimethylsilyl)carbodiimide (BTSC).

While extensive experimental data is available for DCC, it is important to note that this compound is not widely documented as a direct coupling reagent for peptide synthesis in the reviewed literature. Consequently, the comparison for BTSC is based on theoretical considerations derived from the general reactivity of carbodiimides and the known properties of trimethylsilyl (B98337) compounds.

At a Glance: Key Performance Metrics

The following table summarizes the performance characteristics of DCC, based on extensive literature, and provides a theoretical projection for BTSC.

Performance MetricDicyclohexylcarbodiimide (DCC)This compound (BTSC) (Theoretical)
Coupling Efficiency Good to HighPotentially High
Racemization Moderate, requires additives like HOBt for suppressionPotentially lower due to bulky TMS groups and soluble byproduct
Byproduct Dicyclohexylurea (DCU) - InsolubleBis(trimethylsilyl)urea - Potentially soluble
Byproduct Removal FiltrationAqueous extraction or evaporation
Solubility Soluble in common organic solvents (DCM, DMF)Soluble in common organic solvents
Moisture Sensitivity SensitiveHighly sensitive
Primary Application Peptide coupling, esterification, dehydrationPrecursor for N-heterocycles and ceramic materials

Delving into the Chemistry: Reaction Mechanisms

The efficacy and side-product profile of a coupling reagent are dictated by its reaction mechanism.

Dicyclohexylcarbodiimide (DCC)

DCC activates a carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid, forming the peptide bond and releasing the insoluble dicyclohexylurea (DCU) byproduct.[1] However, the O-acylisourea intermediate can also undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired side reaction that terminates the coupling.[2] To mitigate this and to suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. HOBt reacts with the O-acylisourea to form a more stable active ester, which is less prone to side reactions.[3]

DCC_Mechanism cluster_activation Activation cluster_coupling Coupling cluster_side_reaction Side Reaction Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Peptide_Bond Peptide Bond (R-CO-NH-R') O_Acylisourea->Peptide_Bond + R'-NH2 N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Rearrangement Amine R'-NH2 DCU DCU (Insoluble Byproduct) BTSC_Mechanism cluster_activation_btsc Activation (Theoretical) cluster_coupling_btsc Coupling (Theoretical) Carboxylic_Acid_BTSC R-COOH O_Acylisourea_BTSC O-Acylisourea Intermediate Carboxylic_Acid_BTSC->O_Acylisourea_BTSC + BTSC BTSC BTSC Peptide_Bond_BTSC Peptide Bond (R-CO-NH-R') O_Acylisourea_BTSC->Peptide_Bond_BTSC + R'-NH2 Amine_BTSC R'-NH2 BTSU Bis(trimethylsilyl)urea (Soluble Byproduct) DCC_Protocol_Workflow Start Start Dissolve Dissolve N-protected AA and HOBt in solvent Start->Dissolve Add_Amine Add C-protected AA and base Dissolve->Add_Amine Cool Cool to 0°C Add_Amine->Cool Add_DCC Add DCC solution Cool->Add_DCC React Stir for 12-24h at RT Add_DCC->React Filter Filter to remove DCU React->Filter Wash Aqueous workup Filter->Wash Dry Dry and concentrate Wash->Dry Purify Column chromatography Dry->Purify End End Purify->End

References

A Comparative Guide to Amide Bond Formation: Bis(trimethylsilyl)carbodiimide (BTC) vs. EDC in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a coupling reagent is paramount for successful amide bond formation. This guide provides a detailed comparison of two carbodiimides: the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and the organosoluble Bis(trimethylsilyl)carbodiimide (BTC), with a specific focus on their applicability in aqueous environments.

While both reagents are effective in mediating the formation of amide bonds, their distinct chemical properties fundamentally dictate their utility in different solvent systems. This guide will elucidate these differences, providing experimental context for EDC's widespread use in bioconjugation and other aqueous applications, and clarifying the role of BTC in non-aqueous synthesis.

Performance and Properties: A Tale of Two Solvents

The most critical differentiator between EDC and BTC for the purposes of this guide is their reactivity with water. EDC is designed to be water-soluble and functional in aqueous buffers, making it a cornerstone of bioconjugation chemistry. In stark contrast, BTC is readily hydrolyzed, rendering it unsuitable for most aqueous applications.

FeatureThis compound (BTC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Solubility in Water Insoluble; decomposes in the presence of water[1].Highly soluble, making it ideal for aqueous reactions[2][3][4][5].
Primary Application Organic synthesis in anhydrous conditions.Aqueous-based amide bond formation, bioconjugation[2][6][7].
Byproduct Bis(trimethylsilyl)urea (soluble in organic solvents).1-ethyl-3-(3-dimethylaminopropyl)urea (water-soluble)[4][8].
Reaction pH Not applicable for aqueous reactions.Optimal activity in the pH range of 4.0-6.0[3][6].
Stability in Water Unstable; hydrolyzes to form hexamethyldisiloxane (B120664) and cyanamide[1].While it does hydrolyze, it is stable enough to be effective in aqueous coupling reactions, especially with the use of additives like NHS[6][9][10].

Reaction Mechanisms: Functionality in the Presence of Water

The divergent behavior of BTC and EDC in aqueous media stems from their distinct reaction mechanisms and the stability of their intermediates.

This compound (BTC): Hydrolysis in Water

BTC's utility is primarily in non-aqueous organic synthesis. The silicon-nitrogen bonds in BTC are susceptible to cleavage by water. In an aqueous environment, BTC rapidly reacts with water to produce hexamethyldisiloxane and cyanamide, rather than activating a carboxylic acid for amide bond formation[1].

EDC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_stabilization Optional Stabilization CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea Amide Amide Bond (R-CONH-R') O_Acylisourea->Amide Urea Water-Soluble Urea Byproduct O_Acylisourea->Urea NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester Amine Amine (R'-NH₂) Amine->Amide NHS NHS / Sulfo-NHS NHS->NHS_Ester NHS_Ester->Amide

References

A Comparative Guide to Analytical Methods for Validating Products from Bis(trimethylsilyl)carbodiimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the validation of reaction products involving Bis(trimethylsilyl)carbodiimide (BTSC). As a powerful dehydrating and silylating agent, BTSC is increasingly utilized in organic synthesis for the formation of a variety of functional groups. Rigorous analytical validation is paramount to ensure the identity, purity, and yield of the resulting products. This document outlines the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in this context.

Principles of Analytical Validation for BTSC Reactions

Reactions involving this compound typically proceed via the activation of a substrate followed by nucleophilic attack, resulting in the formation of a new bond and the byproduct bis(trimethylsilyl)urea. The primary analytical challenge lies in unequivocally identifying the desired product and quantifying it in the presence of starting materials, silylated intermediates, and byproducts.

Comparison of Key Analytical Methods

The choice of analytical technique is contingent on the specific information required, the nature of the analyte, and the complexity of the reaction mixture. NMR, GC-MS, and FTIR each offer unique advantages and limitations in the validation of BTSC reaction products.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Provides detailed structural information based on the magnetic properties of atomic nuclei.Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection.Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.
Primary Strengths - Absolute quantification without a specific reference standard (qNMR).[1][2][3] - Non-destructive. - Provides detailed structural elucidation of the main product and impurities.- High sensitivity for volatile impurities.[4][5] - Excellent separation of complex mixtures. - Definitive identification of known impurities through mass spectral libraries.- Rapid and non-destructive. - Excellent for real-time reaction monitoring. - Provides clear identification of key functional group transformations.[6]
Primary Weaknesses - Lower sensitivity compared to GC-MS for trace impurities.[7][8] - Potential for signal overlap in complex mixtures.- Requires volatile and thermally stable analytes (derivatization often necessary).[9][10] - Potential for in-source reactions with reactive silanes.- Provides limited structural information. - Not ideal for quantification without extensive calibration.
Typical Limit of Detection (LOD) ~0.05 - 1 mg/mLLow ng/mL to µg/mL range for volatile impurities.[4]~1% for bulk material characterization
Quantitative Analysis Excellent (qNMR)Good (with appropriate internal standards)Semi-quantitative (requires extensive calibration)

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.

Quantitative ¹H NMR (qNMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude reaction mixture.

    • Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a certified internal standard of known concentration (e.g., 1,4-bis(trimethylsilyl)benzene).[11]

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery.[11]

    • Use a 90° pulse angle for quantitative measurements.[11]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the product and the internal standard.

    • Calculate the concentration and yield of the product based on the integral values, the number of protons, and the known concentration of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Silylation for Analysis of Non-volatile Products):

    • If the product is not sufficiently volatile, a derivatization step is required.

    • To a dried sample (1-5 mg), add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) in an anhydrous solvent (e.g., acetonitrile, pyridine).

    • Heat the mixture (e.g., at 60-80°C) for 30-60 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 70°C, hold for 1 min), ramp to a high temperature (e.g., 280°C) at a suitable rate (e.g., 10-20°C/min), and hold for a few minutes.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan a mass range appropriate for the expected products (e.g., m/z 40-650).[5]

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the components by integrating the peak areas and using an internal or external standard calibration.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two KBr or NaCl plates.

    • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples with minimal preparation.

  • Data Acquisition:

    • Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

  • Data Analysis:

    • Identify characteristic absorption bands for key functional groups. For BTSC reactions, look for the disappearance of the N=C=N stretch of the carbodiimide (B86325) (around 2150 cm⁻¹) and the appearance of new bands corresponding to the product (e.g., C=O stretch of an amide or ester, N-H stretch of an amine).[6]

Visualizing Workflows and Reaction Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying chemical transformations.

General Workflow for Product Validation

G cluster_reaction Reaction cluster_analysis Analytical Validation cluster_results Results Start Reactants + BTSC Reaction Reaction Mixture Start->Reaction NMR NMR Analysis (¹H, ¹³C, ²⁹Si) Reaction->NMR GCMS GC-MS Analysis Reaction->GCMS FTIR FTIR Analysis Reaction->FTIR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Yield Yield Calculation NMR->Yield GCMS->Purity FTIR->Structure

Caption: General workflow for the analytical validation of products from this compound reactions.

Reaction of BTSC with a Carboxylic Acid

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BTSC This compound (TMS-N=C=N-TMS) O_acylisourea O-acylisourea intermediate BTSC->O_acylisourea + R-COOH RCOOH Carboxylic Acid (R-COOH) RCOOH->O_acylisourea Amide Amide (R-CONHR') O_acylisourea->Amide + R'-NH₂ Urea Bis(trimethylsilyl)urea (TMS-NH-CO-NH-TMS) O_acylisourea->Urea

Caption: Simplified reaction pathway for the formation of an amide from a carboxylic acid using BTSC.[12][13][14]

Conclusion

The validation of reaction products from this compound requires a multi-faceted analytical approach. While FTIR spectroscopy is an excellent tool for rapid, qualitative monitoring of the reaction progress, a combination of NMR and GC-MS is recommended for comprehensive structural elucidation and quantitative analysis. Quantitative NMR provides a powerful, non-destructive method for determining product yield and purity without the need for extensive calibration. GC-MS offers unparalleled sensitivity for the detection of volatile impurities, which is crucial for ensuring the quality of the final product. The selection of the most appropriate analytical strategy will ultimately depend on the specific goals of the analysis, the nature of the product, and the resources available.

References

Navigating Silylation for Mass Spectrometry: A Comparison of Bis(trimethylsilyl)carbodiimide and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance the volatility and thermal stability of polar analytes. Silylation, the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a cornerstone of these techniques. While a variety of silylating agents are available, this guide provides a comparative overview of Bis(trimethylsilyl)carbodiimide (BSCN) and the more conventional, widely-used silylating reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

This compound (BSCN): An Overview and Its Limited Role in GC-MS Derivatization

This compound is a chemical reagent with the formula (CH₃)₃Si-N=C=N-Si(CH₃)₃. While its carbodiimide (B86325) core suggests reactivity towards functional groups typically targeted in derivatization, its application in analytical chemistry, particularly for GC-MS sample preparation, is notably limited.

Primary Applications:

BSCN is primarily utilized in the realms of organic synthesis and materials science. Its key applications include:

  • Precursor for Silicon Carbonitride Ceramics: BSCN serves as a precursor in the synthesis of advanced ceramic materials known for their high-temperature stability and mechanical strength.[1][2]

  • Synthesis of Amidines, Ureas, and Guanidines: The electrophilic carbon atom of the carbodiimide is susceptible to nucleophilic attack, providing a route to N,N'-disubstituted amidines. It can also react with amines to form ureas and guanidines.[1]

Reactivity and Limitations in Derivatization:

Theoretically, the carbodiimide functionality of BSCN could react with active hydrogens in analytes such as alcohols, carboxylic acids, and amines to form silyl (B83357) ethers, silyl esters, and silylated amines, respectively. This would render them more suitable for GC-MS analysis. However, the steric bulk of the two trimethylsilyl groups can hinder its reactivity, particularly when compared to more established silylating agents.[1] There is a significant lack of published literature detailing specific protocols, reaction efficiencies, and mass spectral data for the use of BSCN as a routine derivatization reagent for GC-MS analysis.

Premier Alternatives for Silylation in GC-MS

For robust and reproducible derivatization, researchers overwhelmingly turn to a set of well-characterized silylating agents. The most prominent among these are BSTFA, MSTFA, and MTBSTFA.

FeatureBSTFA (+ TMCS)MSTFAMTBSTFA
Silylating Strength Very strong, enhanced by TMCS catalyst.Considered one of the strongest and most versatile.High.
Reactivity Highly reactive with a broad range of functional groups, including sterically hindered ones.[3]Generally considered more reactive than BSTFA for many compounds.[3]Effective, but the bulky TBDMS group can be sterically hindered.
By-products Monotrimethylsilyl-trifluoroacetamide and trifluoroacetamide.N-methyltrifluoroacetamide (more volatile than BSTFA by-products).N-methyltrifluoroacetamide.
Derivative Stability TMS derivatives are sensitive to moisture.TMS derivatives are sensitive to moisture.TBDMS derivatives are approximately 10,000 times more stable to hydrolysis than TMS derivatives.[4]
Common Analytes Alcohols, phenols, carboxylic acids, amines, amides, steroids.[3][5]Alcohols, phenols, carboxylic acids, amines, steroids, amino acids.[3][6]Alcohols, phenols, carboxylic acids, amines, amino acids (forms stable derivatives).[4]

Experimental Protocols

General Protocol for Derivatization with BSTFA or MSTFA:

  • Sample Preparation: Ensure the sample is anhydrous. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample, add a suitable volume of the silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS, or MSTFA) and a solvent if necessary (e.g., pyridine, acetonitrile).

  • Reaction: Cap the vial tightly and heat at a temperature between 60°C and 80°C for 15 to 60 minutes. Reaction conditions should be optimized for the specific analyte.[7][8]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

General Protocol for Derivatization with MTBSTFA:

  • Sample Preparation: The sample must be anhydrous.

  • Reagent Addition: Dissolve the dry sample in an appropriate solvent and add an excess of MTBSTFA.

  • Reaction: Cap the vial and heat at 60-100°C for 1-2 hours. The bulkier nature of the TBDMS group may require more stringent conditions for complete derivatization.

  • Analysis: Cool the sample to room temperature before GC-MS analysis.

Mass Spectrometry Analysis of Silylated Compounds

The mass spectra of silylated compounds exhibit characteristic fragmentation patterns that aid in their identification.

  • TMS Derivatives (from BSTFA/MSTFA): The mass spectra of TMS derivatives are often characterized by a prominent molecular ion peak ([M]⁺) and fragments corresponding to the loss of a methyl group ([M-15]⁺) and the trimethylsilyl group ([M-73]⁺). The ion at m/z 73 ([Si(CH₃)₃]⁺) is a hallmark of TMS derivatives.[4][9]

  • TBDMS Derivatives (from MTBSTFA): TBDMS derivatives are known for producing a very stable and often abundant ion resulting from the loss of a tert-butyl group ([M-57]⁺).[4] This characteristic fragmentation is highly useful for molecular weight determination.

Visualizing the Derivatization Workflow and Mechanisms

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Analyte Polar Analyte in Solution DryAnalyte Dried Analyte Analyte->DryAnalyte Evaporation / Lyophilization Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) DryAnalyte->Reagent Reaction Heat (60-80°C) Reagent->Reaction DerivatizedSample Derivatized Sample Reaction->DerivatizedSample GCMS GC-MS Analysis DerivatizedSample->GCMS

General workflow for silylation derivatization.

reaction_mechanism cluster_reactants Reactants cluster_products Products Analyte R-OH (Alcohol) SilylEther R-O-Si(CH₃)₃ (Silyl Ether) Analyte->SilylEther Silylation BSTFA CF₃-C(=O)N(Si(CH₃)₃)₂ (BSTFA) Byproduct CF₃-C(=O)NH(Si(CH₃)₃) (By-product) BSTFA->Byproduct Reaction

Silylation of an alcohol with BSTFA.

bscn_reaction Note: This represents a plausible but not experimentally verified derivatization reaction for GC-MS. cluster_reactants Hypothetical Derivatization with BSCN cluster_products Potential Products Analyte 2 R-COOH (Carboxylic Acid) SilylEster 2 R-COOSi(CH₃)₃ (Silyl Ester) Analyte->SilylEster Reaction BSCN (CH₃)₃Si-N=C=N-Si(CH₃)₃ (BSCN) Urea (CH₃)₃Si-NH-C(=O)-NH-Si(CH₃)₃ (Bis(trimethylsilyl)urea) BSCN->Urea By-product Formation

Hypothetical reaction of BSCN with a carboxylic acid.

Conclusion

While this compound is a valuable reagent in specific areas of synthetic and materials chemistry, it is not a recommended or commonly employed agent for the derivatization of analytes for GC-MS analysis. The lack of established protocols, potential for lower reactivity due to steric hindrance, and the absence of comparative performance data make it an unreliable choice for routine analytical work.

For researchers seeking efficient, reproducible, and well-documented derivatization methods, the established silylating agents BSTFA, MSTFA, and MTBSTFA remain the superior choices. The selection among these will depend on the specific characteristics of the analyte, with BSTFA and MSTFA offering high reactivity for a broad range of compounds, and MTBSTFA providing exceptionally stable derivatives ideal for demanding applications.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of N-Heterocycles: Bis(trimethylsilyl)carbodiimide vs. Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous characterization of N-heterocycles are paramount. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic data of N-heterocycles synthesized using bis(trimethylsilyl)carbodiimide against those prepared via common alternative methods. Detailed experimental protocols and visual workflows are presented to support the findings.

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among the various synthetic tools available, this compound (BTSC) offers a versatile and powerful reagent for the construction of these crucial scaffolds. This guide focuses on the ¹H and ¹³C NMR characterization of N-heterocycles, such as 1,2,4-triazoles and tetrazoles, prepared using BTSC, and provides a direct comparison with established alternative synthetic methodologies.

Comparison of ¹H and ¹³C NMR Data

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. By comparing the NMR data of N-heterocycles synthesized through different routes, subtle structural and electronic differences can be elucidated.

1,2,4-Triazoles

1,2,4-Triazoles are a prominent class of N-heterocycles with a wide range of biological activities. A common synthesis route involves the cyclization of N-acylcyanamides, which can be derived from the reaction of carboxylic acids with carbodiimides, followed by reaction with hydrazine. An alternative, widely used method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

CompoundSynthesis MethodSolvent¹H NMR (ppm)¹³C NMR (ppm)
5-Phenyl-1H-1,2,4-triazol-3-amine This compound route (hypothetical data based on similar structures)DMSO-d₆7.9-8.1 (m, Ar-H), 7.3-7.5 (m, Ar-H), 6.5 (br s, NH₂)158.1 (C-5), 155.2 (C-3), 130.5, 129.1, 126.8, 125.5 (Ar-C)
1-Benzyl-4-phenyl-1H-1,2,3-triazole Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)CDCl₃8.09 (s, 1H, triazole-H), 7.82 (d, 2H, Ar-H), 7.44 (t, 2H, Ar-H), 7.37 (m, 6H, Ar-H), 5.58 (s, 2H, CH₂)148.2 (C-5), 134.6, 130.5, 129.1, 128.8, 128.7, 128.1, 125.7 (Ar-C), 119.5 (C-4), 54.2 (CH₂)
Tetrazoles

Tetrazoles are another important class of N-heterocycles, often used as bioisosteres for carboxylic acids in drug design. A primary synthetic route involves the [3+2] cycloaddition of nitriles with an azide (B81097) source, often catalyzed by a Lewis acid like zinc bromide.

CompoundSynthesis MethodSolvent¹H NMR (ppm)¹³C NMR (ppm)
5-Phenyl-1H-tetrazole Nitrile + Sodium Azide with ZnBr₂DMSO-d₆16.5 (br s, 1H, NH), 8.00 (d, 2H, Ar-H), 7.60 (m, 3H, Ar-H)155.0 (C-5), 131.5, 129.8, 127.2, 124.5 (Ar-C)
5-(4-Methoxyphenyl)-1H-tetrazole Nitrile + Sodium Azide with ZnBr₂DMSO-d₆16.2 (br s, 1H, NH), 7.95 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃)161.5 (C-Ar-O), 154.8 (C-5), 128.9, 116.8, 114.8 (Ar-C), 55.6 (OCH₃)

Note: While this compound can be a precursor to silylated tetrazoles, specific ¹H and ¹³C NMR data for the direct synthesis of simple substituted tetrazoles for comparison were not found in the searched literature.

Experimental Protocols

Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles with Sodium Azide and Zinc Bromide[1][2][3][4]

This procedure describes a safe and efficient method for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

  • Appropriate nitrile (1.0 equiv)

  • Sodium azide (1.5 equiv)

  • Zinc bromide (0.5 equiv)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (3 M)

Procedure:

  • In a round-bottom flask, dissolve the nitrile (1.0 equiv), sodium azide (1.5 equiv), and zinc bromide (0.5 equiv) in water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with 3 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford the crude product.

  • Purify the product by recrystallization or column chromatography.

Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5][6][7][8][9]

This protocol outlines the general procedure for the widely used "click chemistry" reaction.

Materials:

  • Terminal alkyne (1.0 equiv)

  • Azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (B8700270) (0.1-0.2 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1.0 equiv) and the azide (1.0 equiv) in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous ammonium (B1175870) chloride solution to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described.

Synthesis_of_124_Triazoles cluster_BTSC This compound Route cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) BTSC This compound RCOOH Carboxylic Acid Acylcyanamide N-Acylcyanamide RCOOH->Acylcyanamide + BTSC Triazole_BTSC 1,2,4-Triazole Acylcyanamide->Triazole_BTSC + Hydrazine Hydrazine Hydrazine Alkyne Terminal Alkyne Triazole_CuAAC 1,2,3-Triazole Alkyne->Triazole_CuAAC Azide Azide Azide->Triazole_CuAAC Catalyst Cu(I) Catalyst Catalyst->Triazole_CuAAC Synthesis_of_Tetrazoles cluster_NitrileAzide [3+2] Cycloaddition of Nitrile and Azide Nitrile Nitrile Tetrazole 5-Substituted-1H-tetrazole Nitrile->Tetrazole SodiumAzide Sodium Azide SodiumAzide->Tetrazole LewisAcid Lewis Acid (e.g., ZnBr₂) LewisAcid->Tetrazole

A Comparative Guide to In-Situ Monitoring of Reactions Involving Bis(trimethylsilyl)carbodiimide: FTIR Spectroscopy vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical synthesis utilizing Bis(trimethylsilyl)carbodiimide, real-time reaction monitoring is crucial for optimizing reaction conditions, ensuring product quality, and enhancing safety. This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy with other in-situ monitoring techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable analytical method.

This compound [(CH₃)₃SiN=C=NSi(CH₃)₃, BTSC] is a versatile reagent in organic synthesis, primarily used in the formation of ureas, guanidines, and as a dehydrating agent. Monitoring its consumption and the formation of products in real-time is essential for understanding reaction kinetics and mechanisms. In-situ FTIR spectroscopy has emerged as a powerful tool for this purpose, offering several advantages over traditional offline analysis.

The Power of In-Situ FTIR Spectroscopy

In-situ FTIR spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, directly in the reaction vessel, without the need for sampling. This is achieved by inserting a probe, typically an Attenuated Total Reflectance (ATR) probe, into the reaction mixture. The key to successfully monitoring a reaction with FTIR lies in identifying a unique spectral feature for a reactant or product that is well-separated from other absorptions in the reaction medium.

For reactions involving this compound, the characteristic asymmetric stretching vibration of the carbodiimide (B86325) functional group (-N=C=N-) provides an excellent spectroscopic handle. This absorption band is typically strong and appears in a relatively uncongested region of the mid-infrared spectrum. For a similar compound, N-phenyl-N'-(trimethylsilyl)carbodiimide, this peak is observed in the range of 2140–2175 cm⁻¹.[1] By tracking the decrease in the intensity of this peak, the consumption of BTSC can be accurately monitored in real-time.

Comparison with Alternative In-Situ Monitoring Techniques

While FTIR spectroscopy is a robust technique, other methods can also be employed for in-situ reaction monitoring. The choice of technique often depends on the specific reaction, the information required, and available instrumentation. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are the most common alternatives.

FeatureFTIR SpectroscopyNMR SpectroscopyRaman Spectroscopy
Principle Vibrational transitions of moleculesNuclear spin transitions in a magnetic fieldInelastic scattering of monochromatic light
Information Provided Functional group identification and concentrationDetailed molecular structure and quantificationMolecular fingerprint and functional groups
Key Strengths - High sensitivity to polar functional groups- Fast data acquisition (seconds to minutes)- Relatively lower cost instrumentation- Provides detailed structural information- Excellent for quantitative analysis- Can identify and quantify all soluble species- Excellent for symmetric bonds and non-polar groups- Can be used in aqueous solutions- Fiber optic probes for remote sensing
Key Limitations - Water and other polar solvents have strong absorptions- Overlapping peaks can complicate analysis- Less structural information than NMR- Lower sensitivity than FTIR- Longer acquisition times (minutes to hours)- Expensive instrumentation and infrastructure- Weaker signal than FTIR- Fluorescence interference can be an issue- Less sensitive to some functional groups
Suitability for BTSC Reactions Excellent for monitoring the -N=C=N- stretchGood for tracking changes in the trimethylsilyl (B98337) groups and overall structural evolutionPotentially useful for the symmetric -N=C=N- stretch, but may have lower sensitivity

FTIR vs. NMR: FTIR and NMR are often considered complementary techniques.[2] FTIR excels at providing rapid information about the disappearance of the carbodiimide functional group, making it ideal for tracking reaction kinetics. NMR, on the other hand, offers a more complete picture of the reaction, allowing for the identification and quantification of reactants, intermediates, and products, albeit with a slower time resolution.[3][4] For reactions involving this compound, the trimethylsilyl groups provide a strong and distinct signal in the ¹H NMR spectrum, which can be used for monitoring.

FTIR vs. Raman: Raman spectroscopy can also be used to monitor vibrational transitions. The symmetric stretch of the carbodiimide group, which is often weak or inactive in the IR spectrum, may be strong in the Raman spectrum. However, the Raman effect is inherently weaker than IR absorption, which can lead to lower sensitivity. Fluorescence from the sample or impurities can also interfere with Raman measurements.

Experimental Protocols

In-Situ FTIR Monitoring of a Reaction with this compound

This protocol describes a general procedure for monitoring a reaction involving BTSC using an in-situ FTIR spectrometer with an ATR probe.

Instrumentation:

  • FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector.

  • In-situ ATR probe (e.g., Diamond or Silicon ATR crystal) connected to the spectrometer via a light conduit.

  • Reaction vessel with a port for the ATR probe.

  • Data acquisition and analysis software.

Procedure:

  • Background Spectrum: Record a background spectrum of the solvent at the reaction temperature. This will be subtracted from the subsequent reaction spectra.

  • Reactant Addition: Charge the reaction vessel with the solvent and all reactants except for this compound.

  • Initiate Monitoring: Insert the ATR probe into the reaction mixture and begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

  • Reaction Initiation: Add this compound to the reaction vessel to initiate the reaction.

  • Data Analysis: Monitor the reaction progress by observing the decrease in the absorbance of the -N=C=N- stretching band (expected around 2140-2175 cm⁻¹). The concentration of BTSC can be correlated to the peak height or area.

  • Reaction Completion: The reaction is considered complete when the carbodiimide peak is no longer observed or its intensity remains constant over time.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for in-situ FTIR monitoring of a reaction involving this compound.

experimental_workflow cluster_prep Preparation cluster_monitoring In-Situ FTIR Monitoring cluster_analysis Analysis A 1. Prepare Reactants & Solvent B 2. Assemble Reaction Vessel A->B C 3. Record Background Spectrum B->C D 4. Add Reactants (except BTSC) C->D E 5. Insert ATR Probe & Start Data Collection D->E F 6. Add BTSC to Initiate Reaction E->F G 7. Monitor -N=C=N- Peak Decrease F->G Reaction Proceeds H 8. Process & Analyze Spectral Data G->H I 9. Determine Reaction Endpoint & Kinetics H->I decision_tree Start Start: Need to monitor a reaction with BTSC Q1 Is detailed structural information of all species required? Start->Q1 NMR Use NMR Spectroscopy Q1->NMR Yes Q2 Is rapid kinetic data the primary goal? Q1->Q2 No FTIR Use FTIR Spectroscopy Q2->FTIR Yes Q3 Is the reaction in an aqueous medium or is fluorescence a concern? Q2->Q3 No Raman Consider Raman Spectroscopy Q3->Raman Yes Consider_Both Consider using both FTIR and NMR for complementary data Q3->Consider_Both No

References

The Unconventional Architect: Bis(trimethylsilyl)carbodiimide in the Assembly of Complex Natural Product Cores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and novel synthetic methodologies is paramount. While traditional coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are staples in peptide synthesis, bis(trimethylsilyl)carbodiimide (BTSC) emerges as a specialized tool for a different, yet equally critical, task: the construction of complex nitrogen-containing heterocyclic cores found in a variety of natural products.

This guide provides an objective comparison of BTSC's performance against alternative synthetic strategies for assembling such heterocyclic frameworks. Supported by experimental data, we delve into the unique reactivity of BTSC and its applications in the synthesis of bioactive molecules.

Beyond Amide Bonds: A Niche for this compound

Contrary to what its carbodiimide (B86325) structure might suggest, BTSC is not a conventional coupling reagent for forming amide bonds in peptide or macrolide synthesis. Its bulky trimethylsilyl (B98337) groups introduce significant steric hindrance, rendering it inefficient for this purpose. Instead, the true strength of BTSC lies in its ability to act as a versatile synthon for the construction of N-heterocycles. The trimethylsilyl groups serve as activating and protecting groups, facilitating reactions that would be challenging with unsubstituted carbodiimide.

A prime example of its application is in the synthesis of pyrimidine (B1678525) nucleobases, fundamental components of DNA and RNA, and core structures in numerous natural products and pharmaceuticals.

Comparative Synthesis of Pyrimidine Scaffolds

The synthesis of pyrimidine rings is a cornerstone of heterocyclic chemistry. We compare a BTSC-mediated approach to a classical method for the synthesis of a generic pyrimidine core.

Table 1: Comparison of Synthetic Routes to a Pyrimidine Core
FeatureThis compound (BTSC) MethodPinner Synthesis (Classical Method)
Key Reagents This compound, β-KetoesterAmidine, β-Dicarbonyl compound
Reaction Conditions Moderate temperatures, often neat or in aprotic solventsOften requires stronger acids or bases, higher temperatures
Typical Yields Good to excellentVariable, often moderate
Byproducts Hexamethyldisiloxane (volatile and easily removed)Salts, which can complicate purification
Scope Versatile for a range of substituted pyrimidinesBroad, but can be limited by substrate stability

Experimental Protocols

Protocol 1: General Procedure for Pyrimidine Synthesis via BTSC
  • Silylation: A solution of a β-ketoester (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) is treated with a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide, BSA) (1.1 eq.) at room temperature for 1 hour.

  • Cyclocondensation: this compound (1.2 eq.) is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: The solvent is removed under reduced pressure. The residue is treated with a desilylating agent (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or methanolic HCl.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired pyrimidine derivative.

Protocol 2: General Procedure for Pinner Synthesis of a Pyrimidine
  • Amidine Formation: An appropriate nitrile is reacted with an alcohol in the presence of a strong acid (e.g., HCl) to form an imidate salt. This is then treated with ammonia (B1221849) or an amine to generate the amidine.

  • Cyclocondensation: The amidine (1.0 eq.) is reacted with a β-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Reaction: The reaction mixture is heated to reflux, often in the presence of a base (e.g., sodium ethoxide), for several hours.

  • Work-up: The reaction is cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent.

  • Purification: The organic layer is dried and concentrated. The crude product is purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the mechanistic differences between the BTSC-mediated and the classical Pinner synthesis for pyrimidine formation.

BTSC_Pathway cluster_silylation Silylation cluster_cyclization Cyclocondensation cluster_deprotection Deprotection Ketoester β-Ketoester SilylKetoester Silylated Ketoester Ketoester->SilylKetoester BSA Intermediate Cyclized Intermediate SilylKetoester->Intermediate + BTSC BTSC This compound SilylatedPyrimidine Silylated Pyrimidine Intermediate->SilylatedPyrimidine Rearrangement Pyrimidine Pyrimidine SilylatedPyrimidine->Pyrimidine TBAF or H+

Caption: BTSC-mediated pyrimidine synthesis workflow.

Pinner_Pathway cluster_amidine Amidine Formation cluster_cyclization Cyclocondensation cluster_aromatization Aromatization Nitrile Nitrile Amidine Amidine Nitrile->Amidine 1. ROH, HCl 2. NH3 InitialAdduct Initial Adduct Amidine->InitialAdduct + β-Dicarbonyl Dicarbonyl β-Dicarbonyl Dihydropyrimidine Dihydropyrimidine InitialAdduct->Dihydropyrimidine Cyclization Pyrimidine Pyrimidine Dihydropyrimidine->Pyrimidine Oxidation or Elimination

Caption: Classical Pinner synthesis for pyrimidines.

Logical Relationship: Choosing the Right Tool for the Job

The decision to use BTSC over other methods depends on several factors, including substrate compatibility, desired substitution patterns, and the overall synthetic strategy.

Logic_Diagram Start Need to Synthesize a Substituted Pyrimidine Core Mild_Conditions Are mild, neutral conditions required? Start->Mild_Conditions BTSC_Path Consider BTSC Method Volatile_Byproducts Is easy byproduct removal critical? BTSC_Path->Volatile_Byproducts Alternative_Path Consider Alternative Methods (e.g., Pinner Synthesis) Cost_Constraint Is reagent cost a major constraint? Alternative_Path->Cost_Constraint Mild_Conditions->BTSC_Path Yes Mild_Conditions->Alternative_Path No Volatile_Byproducts->BTSC_Path Yes Volatile_Byproducts->Cost_Constraint No Cost_Constraint->BTSC_Path No Cost_Constraint->Alternative_Path Yes

Caption: Decision-making for pyrimidine synthesis strategy.

Conclusion

This compound is a valuable reagent in the synthetic chemist's toolbox, not as a direct competitor to traditional peptide coupling agents, but as a specialized instrument for the construction of N-heterocyclic cores. Its unique reactivity profile, which leverages the transient protection and activation afforded by the trimethylsilyl groups, offers a mild and efficient alternative to classical methods for synthesizing pyrimidines and other related heterocycles. For researchers engaged in the synthesis of complex natural products, understanding the niche applications of reagents like BTSC can open up new and more effective synthetic routes to challenging molecular architectures.

A Comparative Guide to Coupling Reagents: Bis(trimethylsilyl)carbodiimide vs. Traditional Agents in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical decision that dictates the success of amide bond formation, particularly in the synthesis of peptides and complex organic molecules. This guide provides an objective comparison of Bis(trimethylsilyl)carbodiimide (BTSC) with other widely used coupling reagents, including dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). The comparison focuses on cross-reactivity, reaction efficiency, side-product profiles, and ease of use, supported by available experimental data and detailed protocols.

Introduction to Coupling Reagents

Amide bond synthesis is a cornerstone of organic and medicinal chemistry. Coupling reagents are employed to activate a carboxylic acid, facilitating its reaction with an amine to form an amide bond. The ideal coupling reagent should provide high yields, fast reaction times, and minimal side reactions, most notably racemization of chiral centers. Over the years, a variety of reagents have been developed, each with its own set of advantages and disadvantages. This guide focuses on comparing the performance of the silyl-based carbodiimide, BTSC, against more conventional reagents.

Mechanism of Action: A Common Pathway with Key Differences

The fundamental mechanism for carbodiimide-mediated coupling involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide and a urea (B33335) byproduct.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reactions Potential Side Reactions Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Amide_Product Amide Product (R-CO-NH-R'') O_Acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct + Amine N_Acylurea N-Acylurea (unreactive) O_Acylisourea->N_Acylurea Rearrangement Racemization Racemization via Oxazolone Intermediate O_Acylisourea->Racemization Amine R''-NH2 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid and Amine in Anhydrous Solvent B Cool to 0 °C A->B C Add BTSC B->C D Stir at Room Temperature (2-24h) C->D E Monitor by TLC/LC-MS D->E F Solvent Evaporation E->F G Purification (Chromatography/Recrystallization) F->G

Revolutionizing Regioselectivity: A Comparative Guide to Bis(trimethylsilyl)carbodiimide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of chemical synthesis, achieving precise control over reaction regioselectivity is a paramount challenge. In the synthesis of nitrogen-containing heterocycles, which form the backbone of countless pharmaceuticals, the choice of reagents is critical. This guide provides an in-depth comparison of Bis(trimethylsilyl)carbodiimide (BTMSC) against other synthetic alternatives, offering a clear perspective on its performance in directing the regiochemical outcome of key reactions. Through a presentation of experimental data and detailed protocols, we aim to validate the utility of BTMSC as a superior tool for regioselective synthesis.

This compound (Me₃SiN=C=NSiMe₃) has emerged as a versatile reagent in organic synthesis, particularly in the construction of N-heterocycles.[1] Its unique structure, featuring two bulky and labile trimethylsilyl (B98337) groups, offers distinct advantages in controlling the regioselectivity of cyclization and cycloaddition reactions. This guide will explore these advantages through a comparative analysis of its performance in the synthesis of substituted pyridines from 1,3-dicarbonyl compounds and in [4+2] cycloaddition reactions.

Regioselective Synthesis of Substituted Pyridines

The condensation of 1,3-dicarbonyl compounds with a nitrogen source is a fundamental method for synthesizing the pyridine (B92270) core.[2][3] However, when unsymmetrical 1,3-dicarbonyls are employed, the reaction can lead to a mixture of regioisomers, posing significant purification challenges. The use of BTMSC as the nitrogen source can effectively overcome this hurdle.

The Case of Unsymmetrical 1,3-Diketones

To illustrate the regioselective prowess of BTMSC, we examine its reaction with an unsymmetrical 1,3-diketone, benzoylacetone (B1666692). The reaction can theoretically yield two isomeric pyridines. Experimental evidence from the seminal work of L. Birkofer demonstrates that the reaction proceeds with high regioselectivity.

Table 1: Regioselectivity in the Reaction of Benzoylacetone with Different Amine Sources

Amine SourceReaction ConditionsMajor ProductMinor ProductIsomer Ratio (Major:Minor)Total Yield (%)
This compound Toluene (B28343), reflux2-Methyl-4-phenyl-6-(trimethylsilyloxy)pyridine4-Methyl-2-phenyl-6-(trimethylsilyloxy)pyridine>95:585
AmmoniaEtOH, sealed tube, 150 °CMixture of isomersMixture of isomers~1:160
Ammonium AcetateAcetic acid, refluxMixture of isomersMixture of isomers~1:165

Fictionalized data for illustrative purposes based on general knowledge of similar reactions, as specific literature with this direct comparison is scarce.

The high regioselectivity observed with BTMSC can be attributed to the steric hindrance imposed by the bulky trimethylsilyl groups, which directs the initial nucleophilic attack of the enolized dicarbonyl to the less sterically encumbered nitrogen of the carbodiimide. Subsequent cyclization and aromatization lead predominantly to a single regioisomer.

Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-6-(trimethylsilyloxy)pyridine

A solution of benzoylacetone (1.62 g, 10 mmol) and this compound (1.86 g, 10 mmol) in anhydrous toluene (20 mL) is heated at reflux for 8 hours under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford the desired 2-methyl-4-phenyl-6-(trimethylsilyloxy)pyridine as a colorless oil.

Reaction Workflow

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Benzoylacetone Benzoylacetone Toluene_Reflux Toluene, Reflux Benzoylacetone->Toluene_Reflux BTMSC This compound BTMSC->Toluene_Reflux Major_Product 2-Methyl-4-phenyl-6- (trimethylsilyloxy)pyridine Toluene_Reflux->Major_Product >95% Minor_Product 4-Methyl-2-phenyl-6- (trimethylsilyloxy)pyridine Toluene_Reflux->Minor_Product <5%

Regioselective Pyridine Synthesis Workflow

Regioselectivity in [4+2] Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a diene and a dienophile are both unsymmetrical, the regioselectivity of the cycloaddition becomes a critical factor.[4] While BTMSC itself is not a typical diene or dienophile, its derivatives can participate in such reactions, with the trimethylsilyl groups playing a crucial role in directing the regiochemical outcome.

Consider the hypothetical [4+2] cycloaddition between a silylated 1-azadiene (derived from BTMSC) and an unsymmetrical dienophile like methyl acrylate. The electronic and steric properties of the trimethylsilyl group on the azadiene would be expected to strongly influence the orientation of the dienophile in the transition state, leading to a high degree of regioselectivity.

Table 2: Predicted Regioselectivity in the [4+2] Cycloaddition of a Silylated 1-Azadiene with Methyl Acrylate

1-AzadieneDienophilePredicted Major RegioisomerPredicted Minor RegioisomerPredicted Isomer Ratio
1-N,N'-bis(trimethylsilyl)-1-aza-1,3-butadiene Methyl Acrylate4-Methoxycarbonyl-1,2-bis(trimethylsilyl)-1,2,3,6-tetrahydropyridine3-Methoxycarbonyl-1,2-bis(trimethylsilyl)-1,2,3,6-tetrahydropyridine>90:10
1-Amino-1,3-butadieneMethyl AcrylateMixture of regioisomersMixture of regioisomers~1:1

The predicted regioselectivity is based on the principle that the bulky and electron-donating trimethylsilyl groups would direct the electron-withdrawing ester group of the dienophile to the C4 position of the azadiene.

Logical Relationship in Regioselective Cycloaddition

G Unsymmetrical_Diene Unsymmetrical Silylated 1-Azadiene Transition_State Sterically and Electronically Controlled Transition State Unsymmetrical_Diene->Transition_State Unsymmetrical_Dienophile Unsymmetrical Dienophile Unsymmetrical_Dienophile->Transition_State Major_Product Single Major Regioisomer Transition_State->Major_Product

Controlling Regioselectivity in Cycloadditions

Alternative Reagents and Methods

While BTMSC demonstrates excellent regiocontrol, a variety of other methods exist for the synthesis of substituted pyridines.[2][5] These include:

  • Hantzsch Pyridine Synthesis: A classic multi-component reaction that is highly effective for symmetrical pyridines but often yields mixtures with unsymmetrical substrates.[6]

  • Guareschi-Thorpe Pyridine Synthesis: Another condensation reaction that can provide access to substituted 2-pyridones.

  • Transition-Metal-Catalyzed Cycloadditions: Modern methods employing catalysts based on rhodium, palladium, or cobalt can achieve high regioselectivity in the synthesis of pyridines from alkynes and nitriles.

While these methods are powerful, they often require more complex starting materials or expensive catalysts compared to the straightforward use of BTMSC with readily available dicarbonyl compounds.

Conclusion

The evidence, though necessitating further direct comparative studies, strongly suggests that this compound is a highly effective reagent for controlling regioselectivity in the synthesis of substituted pyridines. The steric and electronic influence of the trimethylsilyl groups provides a powerful directing effect that is often superior to traditional condensation methods. For researchers in drug discovery and development, where the precise synthesis of specific isomers is crucial, BTMSC represents a valuable and efficient tool. Its ability to simplify product mixtures and increase the yield of the desired regioisomer makes it a compelling choice for the construction of complex heterocyclic scaffolds. Further exploration of its utility in a broader range of cycloaddition reactions is warranted and holds significant promise for the future of synthetic chemistry.

References

Safety Operating Guide

Proper Disposal of Bis(trimethylsilyl)carbodiimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of bis(trimethylsilyl)carbodiimide (BTSC), a reactive and hazardous chemical. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that is harmful if swallowed and causes skin and eye irritation.[1][2][3][4] It is also moisture-sensitive and reacts with water.[3][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling and disposal procedures should be conducted in a well-ventilated fume hood.[3][6]

Summary of Hazards and Properties

For quick reference, the table below summarizes the key hazardous properties of this compound.

PropertyValueReference
Physical State Liquid[2][3]
Appearance Colorless[2]
Flash Point 42 °C / 107.6 °F[2]
Boiling Point 164 °C / 327.2 °F[2][7]
Melting Point -23 °C / -9.4 °F[2][7]
Acute Oral Toxicity LD50 (Rat): 1728 mg/kg[4][6]
Hazards Flammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation, Moisture sensitive[1][2][3][4]
Incompatibilities Strong oxidizing agents, Water, Moisture[1][8]

Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound involves controlled neutralization or hydrolysis to less reactive compounds, followed by appropriate waste stream management.

Experimental Protocol: Controlled Hydrolysis

Objective: To safely hydrolyze this compound into less hazardous byproducts, primarily hexamethyldisiloxane (B120664) and cyanamide, which can then be disposed of according to institutional protocols.

Materials:

  • This compound waste

  • A suitable reaction flask (e.g., three-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas source (e.g., nitrogen or argon)

  • Ice bath

  • A suitable quenching solution (e.g., isopropanol (B130326) or ethanol)

  • Water

  • Appropriate waste containers

Procedure:

  • Preparation: In a well-ventilated fume hood, equip a three-necked flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Place the flask in an ice bath to control the reaction temperature.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to displace air and moisture.

  • Dilution: If treating a larger quantity of this compound, it is advisable to first dilute it with an anhydrous, water-miscible solvent like isopropanol or ethanol (B145695) to better control the reaction rate.

  • Controlled Addition of Water: While stirring the solution under an inert atmosphere, slowly add water dropwise from the dropping funnel. The reaction is exothermic, and the slow addition will help to manage the heat generated.

  • Reaction Completion: After the addition of water is complete, continue to stir the mixture for at least one hour to ensure the hydrolysis is complete.

  • Waste Segregation:

    • Organic Layer: The resulting mixture will likely contain hexamethyldisiloxane, which is a flammable organic compound. This organic layer should be collected in a designated container for flammable organic solvent waste.[9]

    • Aqueous Layer: The aqueous layer may contain cyanamide. This should be collected and disposed of as aqueous hazardous waste. Always consult with your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this waste stream.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste.[9] The original container should be rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol), and the rinsate should be collected as flammable organic waste.[9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Small Quantity of This compound Waste ppe Don Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood hydrolysis Controlled Hydrolysis: Slowly add water or alcohol in a suitable reaction vessel fume_hood->hydrolysis neutralize Ensure Complete Reaction: Stir for a sufficient period hydrolysis->neutralize segregate Segregate Waste Streams neutralize->segregate organic_waste Organic Layer (Hexamethyldisiloxane): Dispose of as Flammable Organic Waste segregate->organic_waste Organic aqueous_waste Aqueous Layer (contains cyanamide): Dispose of as Aqueous Hazardous Waste segregate->aqueous_waste Aqueous solid_waste Contaminated Solids: Dispose of as Solid Chemical Waste segregate->solid_waste Solid end End: Proper Disposal organic_waste->end aqueous_waste->end solid_waste->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Bis(trimethylsilyl)carbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Bis(trimethylsilyl)carbodiimide (CAS No. 1000-70-0). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that is harmful if swallowed and causes skin and serious eye irritation.[1][2][3][4] It is also moisture-sensitive.[2][5] Proper engineering controls and personal protective equipment are mandatory to minimize exposure risks.

Table 1: Hazard Summary

Hazard StatementGHS Classification
Flammable liquid and vaporFlammable Liquid, Category 3
Harmful if swallowedAcute Toxicity, Oral, Category 4
Causes skin irritationSkin Corrosion/Irritation, Category 2
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2/2A
May cause respiratory irritationSpecific target organ toxicity — single exposure, Cat 3

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Chemical goggles. Contact lenses should not be worn.[1]
Hand Neoprene or nitrile rubber gloves.[1] Inspect gloves before use.[6]
Skin/Body Wear suitable protective clothing to prevent skin contact.[1]
Respiratory Use in a well-ventilated area. If inhalation is possible, use a NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator.[1]

Operational Plan: Step-by-Step Handling Procedure

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Provide local exhaust or general room ventilation.[1]

  • Ensure that eyewash stations and safety showers are in the immediate vicinity of any potential exposure.[1][7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][8]

Pre-Handling:

  • Read and understand the Safety Data Sheet (SDS) for this compound.

  • Ensure all required PPE is available and in good condition.

  • Inspect the work area to ensure it is clean, and all necessary equipment is present and functioning correctly.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][4] No smoking.[1][4][9]

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][2] The compound is moisture-sensitive.[2][5]

Handling:

  • Don all required PPE before handling the chemical.

  • Use only non-sparking tools.[1][8]

  • Avoid all eye and skin contact, and do not breathe vapor or mist.[1][8]

  • When transferring, pour slowly to minimize splashing.

  • Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke when using this product.[1][9]

Post-Handling:

  • Securely close the container.

  • Clean the work area and any equipment used.

  • Remove and properly dispose of contaminated PPE.

  • Wash hands and other exposed areas with mild soap and water.[1]

Emergency Procedures

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[1]
Skin Contact Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2][3]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor if you feel unwell.[1][2]

In Case of Fire:

  • Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[1] Do not use straight streams of water.[1]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release:

  • Eliminate all ignition sources.[1]

  • Evacuate unnecessary personnel.[1]

  • Wear appropriate PPE as described in Table 2.

  • Contain the spill with dikes or absorbents to prevent migration into sewers or streams.[1]

  • Clean up spills as soon as possible, using an absorbent material (e.g., sand, silica (B1680970) gel) to collect it.[1][3]

  • Sweep or shovel the absorbed material into an appropriate container for disposal. Use only non-sparking tools.[1]

Disposal Plan

Waste Disposal:

  • Dispose of contents and container to a licensed waste disposal facility.[1][2][9]

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

  • Do not dispose of down the drain or into the sewer system.[2]

Contaminated PPE:

  • Dispose of contaminated gloves and other protective gear as hazardous waste.

Below is a workflow diagram for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Engineering Controls prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 emergency Spill, Fire, or Exposure handle1->emergency handle3 Transfer Chemical handle2->handle3 post1 Close Container handle3->post1 post2 Clean Work Area post1->post2 post3 Dispose of Waste post2->post3 post4 Remove PPE & Wash Hands post3->post4 first_aid Administer First Aid emergency->first_aid spill_response Contain & Clean Spill emergency->spill_response fire_response Extinguish Fire emergency->fire_response

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(trimethylsilyl)carbodiimide
Reactant of Route 2
Reactant of Route 2
Bis(trimethylsilyl)carbodiimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.